molecular formula C19H22ClNO4 B1295619 H-Glu(OBzl)-OBzl.HCl CAS No. 4561-10-8

H-Glu(OBzl)-OBzl.HCl

Número de catálogo: B1295619
Número CAS: 4561-10-8
Peso molecular: 363.8 g/mol
Clave InChI: GRGJVECUQLAEDM-LMOVPXPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-Dibenzyl 2-aminopentanedioate hydrochloride is a protected glutamate derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of potent inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metallopeptidase that hydrolyzes N-acetyl-aspartyl-glutamate (NAAG) to release glutamate, and is a well-validated target for several therapeutic areas. Research indicates that this compound is utilized as a molecular template and building block for designing and synthesizing novel urea-based and carbamate-based GCPII inhibitors . These inhibitors are pharmacologically characterized for their potential in treating neurological disorders, as GCPII inhibition modulates synaptic glutamate levels, and for targeting prostate cancer via PSMA . The stereospecific (S)-configuration of this intermediate is essential for achieving high inhibitory potency, as it mirrors the native L-glutamate conformation recognized by the enzyme's active site . Its application facilitates structure-activity relationship (SAR) studies, enabling researchers to explore interactions within the S1' glutamate recognition pocket of GCPII to optimize drug candidates for enhanced affinity and selectivity .

Propiedades

IUPAC Name

dibenzyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGJVECUQLAEDM-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196573
Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
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Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4561-10-8
Record name L-Glutamic acid, 1,5-bis(phenylmethyl) ester, hydrochloride (1:1)
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Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
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Record name L-Glutamic acid, bis(phenylmethyl) ester, hydrochloride
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Record name (S)-Dibenzyl 2-aminopentanedioate hydrochloride
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Foundational & Exploratory

H-Glu(OBzl)-OBzl.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-Glutamic acid γ-benzyl ester α-benzyl ester hydrochloride, commonly referred to as H-Glu(OBzl)-OBzl.HCl, is a pivotal amino acid derivative. Its strategic application in peptide synthesis is instrumental in the development of novel therapeutics and complex biochemical probes. This technical guide provides an in-depth overview of its chemical structure, properties, and established experimental protocols.

Core Chemical Identity and Properties

This compound is a protected form of L-glutamic acid where both the alpha and gamma carboxylic acid groups are masked by benzyl (B1604629) esters.[1][2] This dibenzyl protection is crucial in peptide synthesis as it prevents unwanted side reactions at the glutamic acid residue during the peptide chain elongation process.[2] The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling in a laboratory setting.[1][2]

The chemical structure of this compound is presented below:

Chemical Structure:

A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 4561-10-8[1][3][4]
Molecular Formula C₁₉H₂₂ClNO₄[1][4][5]
Molecular Weight 363.84 g/mol [1][4][5]
Appearance White to off-white powder or crystalline solid[1][6]
Melting Point 100-103 °C / 102.0 to 106.0 °C[1][3]
Purity ≥ 99% (HPLC) / >98.0% (T)(HPLC)[1][4]
Specific Rotation [α]D²⁰ +9 ± 1° (c=2 in H₂O) / +8.5 to +10.0° (c=2, H₂O)[1][4]
Solubility Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][6]
Storage Conditions Room temperature, in a cool, dark, and dry place, away from moisture. Recommended storage at <15°C. For solutions in solvent, -80°C for 6 months or -20°C for 1 month.[1][4][6]

Synthesis and Characterization

The synthesis of this compound is a well-established process in organic chemistry. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

  • L-glutamic acid

  • Benzyl alcohol

  • Thionyl chloride

  • Methyl tert-butyl ether

  • Nitrogen gas

  • 500 mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • To a 500 mL four-necked flask, add 280 g of benzyl alcohol, 14.7 g (0.10 mol) of L-glutamic acid, and 30.0 g (0.25 mol) of thionyl chloride.

  • Heat the reaction mixture to 80-85 °C and maintain stirring at this temperature for 5 hours.

  • After the reaction is complete, cool the solution to 20-25 °C.

  • Pass nitrogen gas through the system for 30 minutes to displace any remaining hydrogen chloride gas.

  • Recover the excess thionyl chloride and benzyl alcohol by distillation.

  • To the resulting residue, add 120 mL of methyl tert-butyl ether for pulping treatment.

  • Collect the solid product by filtration and dry it to yield the final white solid product of L-glutamic acid dibenzyl ester hydrochloride.[3]

Characterization:

The identity and purity of the synthesized this compound are typically confirmed using a suite of analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the benzyl protecting groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Application in Peptide Synthesis

This compound is a key building block in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[8] The benzyl esters on the glutamic acid are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc protecting group, but can be cleaved during the final deprotection step, typically with strong acids like hydrogen fluoride (B91410) (HF).[8][9]

The following diagram illustrates a typical workflow for the incorporation of a glutamic acid residue into a peptide chain using a Boc-protected glutamic acid derivative with benzyl side-chain protection on a solid support like Wang resin.

sps_workflow start Start: Peptide-Resin (e.g., Wang Resin) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (e.g., DIEA in DMF) deprotection->neutralization coupling Coupling: Boc-Glu(OBzl)-OH + Coupling Reagents (e.g., HCTU, DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for next amino acid washing->repeat final_cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) washing->final_cleavage Final Amino Acid repeat->deprotection purification Purification (RP-HPLC) final_cleavage->purification end Final Peptide purification->end

Workflow for Boc-SPPS incorporating a Glu(OBzl) residue.
Experimental Protocol: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for a single coupling cycle using a Boc-protected glutamic acid derivative with benzyl side-chain protection on a solid support such as Wang resin.

Materials:

  • Peptide-resin (with a free N-terminal amine)

  • Boc-Glu(OBzl)-OH

  • Coupling reagents (e.g., HCTU - O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the protonated N-terminus. Wash the resin again with DMF.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add this activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to facilitate coupling.

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.[10]

Experimental Protocol: Final Cleavage from Wang Resin

This protocol describes the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of the benzyl side-chain protecting groups.

Materials:

  • Peptide-bound Wang resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Centrifuge

Procedure:

  • Resin Preparation: After the final coupling and deprotection step, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[11]

  • Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

The following diagram illustrates the logical relationship in the cleavage and purification process.

cleavage_workflow start Dried Peptide-Resin cleavage Treat with TFA Cleavage Cocktail start->cleavage filtration Filter to separate resin cleavage->filtration precipitation Precipitate peptide in cold ether filtration->precipitation centrifugation Centrifuge and wash peptide pellet precipitation->centrifugation drying Dry crude peptide centrifugation->drying purification Purify by RP-HPLC drying->purification final_product Pure Peptide purification->final_product

Workflow for the final cleavage and purification of the peptide.

References

L-Glutamic Acid Dibenzyl Ester Hydrochloride: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4561-10-8

Molecular Formula: C₁₉H₂₂ClNO₄

Molecular Weight: 363.84 g/mol

This technical guide provides an in-depth overview of L-Glutamic acid dibenzyl ester hydrochloride, a critical reagent for researchers, scientists, and professionals in drug development and peptide synthesis. This document outlines its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows.

Physicochemical and Spectroscopic Data

L-Glutamic acid dibenzyl ester hydrochloride is a white to almost white crystalline powder. Its primary utility lies in its role as a protected form of L-glutamic acid, enabling its controlled incorporation into peptide chains. The benzyl (B1604629) ester groups protect the α- and γ-carboxylic acid functionalities, while the hydrochloride salt form enhances its stability and handling properties.

Table 1: Physicochemical Properties of L-Glutamic Acid Dibenzyl Ester Hydrochloride

PropertyValueReference
AppearanceWhite to almost white powder/crystal
Purity (HPLC)≥98.0%
Melting Point102.0 to 106.0 °C
Optical Rotation [α]²⁰D+8.5 to +10.0° (c=2, H₂O)
SolubilitySoluble in water

Table 2: Spectroscopic Data Summary

Spectrum TypeDescription of Expected Features
¹H NMR Signals corresponding to the two benzyl groups (aromatic protons ~7.3 ppm, CH₂ protons ~5.1 ppm), the α-proton of the glutamic acid backbone (~4.1 ppm), and the β- and γ-protons (~2.2-2.6 ppm). The presence of the hydrochloride salt would likely shift the amine proton downfield.
¹³C NMR Resonances for the carbonyl carbons of the ester groups (~170-172 ppm), the aromatic carbons of the benzyl groups (~128-136 ppm), the benzylic CH₂ carbons (~67-68 ppm), and the carbons of the glutamic acid backbone (α-carbon ~52 ppm, β-carbon ~25 ppm, γ-carbon ~30 ppm).
FTIR Characteristic peaks for N-H stretching of the primary amine hydrochloride (~3100-3000 cm⁻¹), C=O stretching of the ester groups (~1735 cm⁻¹), C-O stretching (~1250 cm⁻¹), and aromatic C-H and C=C bands from the benzyl groups.
Mass Spec. The mass spectrum of the free base (dibenzyl L-glutamate) would show a molecular ion peak [M]⁺ at m/z 327. The hydrochloride salt would likely show the peak for the protonated molecule [M+H]⁺ at m/z 328.

Synthesis and Manufacturing

The synthesis of L-Glutamic acid dibenzyl ester hydrochloride typically involves the esterification of L-glutamic acid with benzyl alcohol in the presence of an acid catalyst. A common and efficient method is the Fischer-Speier esterification.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product L-Glutamic Acid L-Glutamic Acid Esterification Esterification L-Glutamic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification Acid Catalyst (e.g., HCl, H₂SO₄, or TsOH) Acid Catalyst (e.g., HCl, H₂SO₄, or TsOH) Acid Catalyst (e.g., HCl, H₂SO₄, or TsOH)->Esterification L-Glutamic acid dibenzyl ester hydrochloride L-Glutamic acid dibenzyl ester hydrochloride Esterification->L-Glutamic acid dibenzyl ester hydrochloride

Caption: Synthesis of L-Glutamic acid dibenzyl ester hydrochloride.

Experimental Protocol: Synthesis of Dibenzyl L-Glutamate p-Toluenesulfonate (A closely related salt)

This one-pot procedure can be adapted for the synthesis of the hydrochloride salt by substituting p-toluenesulfonic acid with a source of hydrochloric acid.[1]

  • Reaction Setup: A mixture of L-glutamic acid (0.136 mol), p-toluenesulfonic acid (0.163 mol), benzyl alcohol (0.680 mmol), and cyclohexane (B81311) (160 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Esterification: The mixture is heated to reflux with vigorous stirring for 6 hours. Water generated during the reaction is collected in the Dean-Stark trap.

  • Work-up: The reaction mixture is cooled to 50 °C, and ethyl acetate (B1210297) (240 mL) is added. The resulting suspension is warmed to reflux for a few minutes and then stirred for 1 hour at room temperature.

  • Isolation: The precipitate is collected by filtration, washed with ethyl acetate, and dried to yield (S)-Dibenzyl glutamate (B1630785) p-toluenesulfonate as a white solid.

To obtain the hydrochloride salt, one could potentially adapt a procedure described in a patent for a related compound, which involves treating a solution of the free base or a protected precursor with gaseous hydrochloric acid in an ethereal solvent.[2]

Applications in Peptide Synthesis

L-Glutamic acid dibenzyl ester hydrochloride is a cornerstone reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protecting groups are stable to the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection, offering excellent orthogonality.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_reagents Reagents Resin_with_free_amine Resin with free amine Coupling Peptide Coupling Resin_with_free_amine->Coupling 1. Coupling Resin_with_protected_peptide Resin-bound protected peptide Coupling->Resin_with_protected_peptide Peptide bond formation Deprotection Final Deprotection Cleavage Cleavage from Resin Deprotection->Cleavage 3. Cleavage Final_Peptide Final Peptide Cleavage->Final_Peptide Yields final peptide Protected_Glu H-Glu(OBzl)-OBzl.HCl + N-protected amino acid Protected_Glu->Coupling Coupling_Reagents Coupling Reagents (e.g., DIC/HOBt, HATU) Coupling_Reagents->Coupling Deprotection_Reagents Deprotection Reagents (e.g., HBr/AcOH, H₂/Pd-C) Deprotection_Reagents->Deprotection Resin_with_protected_peptide->Deprotection 2. Deprotection of Benzyl Esters

Caption: Workflow for using this compound in SPPS.

Experimental Protocol: Peptide Coupling using DIC/HOBt

This protocol is a standard method for forming a peptide bond in solution-phase synthesis.

  • Neutralization: Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Cool to 0°C and add triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise. Stir for 15-30 minutes.

  • Activation: In a separate flask, dissolve L-Glutamic acid dibenzyl ester hydrochloride (1 equivalent, after neutralization if starting from the salt) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling: To the activated glutamic acid solution, add a solution of N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) in anhydrous DCM dropwise. A precipitate of diisopropylurea (DCU) will form. Stir for 15 minutes at 0°C.

  • Reaction: Add the neutralized amino acid ester solution from step 1 to the activated glutamic acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU. Wash the filtrate successively with 1M HCl, water, 5% NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude protected peptide.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.

Experimental Protocol: Deprotection of Benzyl Esters

The benzyl protecting groups can be removed by catalytic hydrogenation or acidolysis.

A. Catalytic Hydrogenation:

  • Reaction Setup: Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (B95107) (THF).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the deprotected peptide.

B. Acidolysis with HBr in Acetic Acid:

  • Reaction Setup: Dissolve the protected peptide in glacial acetic acid and cool the solution to 0°C.

  • Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) and stir at room temperature for 1-2 hours.

  • Precipitation: Add cold, dry diethyl ether to the reaction mixture to precipitate the deprotected peptide hydrobromide salt.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.

Safety and Handling

L-Glutamic acid dibenzyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.

Conclusion

L-Glutamic acid dibenzyl ester hydrochloride is an indispensable tool in the field of peptide chemistry and drug discovery. Its well-established protecting group strategy, coupled with its stability and ease of handling, makes it a preferred choice for the synthesis of complex peptides and other bioactive molecules. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this versatile reagent in their scientific endeavors.

References

Physical and chemical properties of H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of L-Glutamic acid di-benzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl). This compound is a critical building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document summarizes its key characteristics, outlines experimental protocols for its use, and presents relevant data in a clear and accessible format.

Core Physical and Chemical Properties

This compound is a protected amino acid derivative where both the alpha and gamma carboxylic acid groups of glutamic acid are esterified with benzyl (B1604629) groups, and the alpha-amino group is present as a hydrochloride salt. This protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.[1]

General Properties
PropertyValueSource(s)
Chemical Name L-Glutamic acid di-benzyl ester hydrochloride[2]
Synonyms H-L-Glu(OBzl)-OBzl.HCl, Dibenzyl L-glutamate hydrochlorideN/A
CAS Number 4561-10-8[3]
Molecular Formula C₁₉H₂₂ClNO₄[3]
Molecular Weight 363.84 g/mol [3]
Appearance White to off-white solid/powder[3]
Physical Properties
PropertyValueSource(s)
Melting Point 102.0 to 106.0 °CN/A
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone.N/A
Optical Rotation Specific value not available in the searched literature. A related compound, N-trityl L(+)-glutamate dibenzyl ester, has [α]D = +35.5 (c=2%, chloroform).[1]

Note: Specific optical rotation is a critical parameter for chiral compounds. The lack of a reported value for this compound in the surveyed literature is a notable data gap.

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum would be expected to show signals corresponding to the glutamic acid backbone protons, as well as the two benzyl protecting groups. The aromatic protons of the benzyl groups would appear in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-) would likely appear as singlets around 5.1-5.2 ppm. The alpha-proton of the glutamic acid backbone would be expected between 4.0-4.5 ppm, and the beta and gamma protons would be observed further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (around 170-175 ppm), the aromatic carbons of the benzyl groups (in the 127-136 ppm region), the benzylic carbons (around 67-68 ppm), and the carbons of the glutamic acid backbone.

FTIR Spectroscopy

The infrared spectrum would be characterized by strong carbonyl stretching vibrations from the ester groups in the region of 1730-1750 cm⁻¹. N-H stretching vibrations from the ammonium (B1175870) salt would be expected in the range of 3000-3300 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₉H₂₁NO₄) at m/z 343.14. Common fragmentation patterns would involve the loss of the benzyl groups or parts of the glutamic acid backbone.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-glutamic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

  • L-Glutamic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate

Procedure:

  • A mixture of L-glutamic acid, p-toluenesulfonic acid, and benzyl alcohol is suspended in cyclohexane.[4]

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[4]

  • After completion of the reaction (monitored by TLC), the mixture is cooled.[4]

  • Ethyl acetate is added to precipitate the product.[4]

  • The resulting suspension is stirred and then filtered.[4]

  • The collected solid is washed with ethyl acetate and dried to yield the p-toluenesulfonate salt, which can be converted to the hydrochloride salt by standard methods.[4]

G Synthesis Workflow for H-Glu(OBzl)-OBzl.TsOH cluster_reactants Reactants cluster_process Process cluster_product Product L-Glutamic Acid L-Glutamic Acid Reflux with Dean-Stark Reflux with Dean-Stark L-Glutamic Acid->Reflux with Dean-Stark Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reflux with Dean-Stark p-Toluenesulfonic Acid p-Toluenesulfonic Acid p-Toluenesulfonic Acid->Reflux with Dean-Stark Cyclohexane Cyclohexane Cyclohexane->Reflux with Dean-Stark Cooling Cooling Reflux with Dean-Stark->Cooling Precipitation with Ethyl Acetate Precipitation with Ethyl Acetate Cooling->Precipitation with Ethyl Acetate Filtration and Washing Filtration and Washing Precipitation with Ethyl Acetate->Filtration and Washing H-Glu(OBzl)-OBzl.TsOH H-Glu(OBzl)-OBzl.TsOH Filtration and Washing->H-Glu(OBzl)-OBzl.TsOH

Caption: Workflow for the synthesis of the p-toluenesulfonate salt.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization to obtain a high-purity solid.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

G Recrystallization Workflow Crude Product Crude Product Dissolution in Hot Solvent Dissolution in Hot Solvent Crude Product->Dissolution in Hot Solvent Slow Cooling to Room Temperature Slow Cooling to Room Temperature Dissolution in Hot Solvent->Slow Cooling to Room Temperature Cooling in Ice Bath Cooling in Ice Bath Slow Cooling to Room Temperature->Cooling in Ice Bath Filtration Filtration Cooling in Ice Bath->Filtration Washing with Cold Solvent Washing with Cold Solvent Filtration->Washing with Cold Solvent Drying under Vacuum Drying under Vacuum Washing with Cold Solvent->Drying under Vacuum Purified Crystals Purified Crystals Drying under Vacuum->Purified Crystals

Caption: General workflow for the purification by recrystallization.

Applications in Drug Development and Research

The primary application of this compound is as a protected amino acid in peptide synthesis. The benzyl ester protecting groups on both carboxylic acid functionalities prevent their participation in peptide bond formation, allowing for the selective reaction of the free amino group.[1] This is particularly valuable in both solid-phase and solution-phase peptide synthesis for the controlled assembly of peptide chains.[1]

Its use is crucial for the synthesis of peptides and peptidomimetics that are investigated as potential therapeutic agents. The stability of the benzyl protecting groups under various coupling conditions and their facile removal by catalytic hydrogenation make it a versatile tool for medicinal chemists.[5]

Biological Activity and Signaling Pathways

Currently, there is no significant evidence to suggest that this compound has direct biological activity or is involved in specific signaling pathways. Its role is primarily that of a synthetic intermediate. While amino acid derivatives, in general, have been explored for various physiological effects, the protecting groups on this compound would need to be removed for it to be recognized as glutamic acid by biological systems. The general mention of amino acid derivatives as ergogenic supplements is not directly applicable to this protected form.[3]

Conclusion

References

H-Glu(OBzl)-OBzl.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl), a key reagent in peptide synthesis.

Chemical Properties and Identification

This compound is a protected form of the amino acid L-glutamic acid. The benzyl (B1604629) ester groups on the alpha and gamma carboxyl groups prevent unwanted side reactions during peptide synthesis, making it a valuable building block for complex peptide structures.

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₂ClNO₄[1][2][3][4][5]
Molecular Weight 363.84 g/mol [1][2][4][5]
CAS Registry Number 4561-10-8[1][2][3]
Appearance White to off-white solid powder[2][3]
Melting Point 102.0 to 106.0 °C[2]

Molecular Structure and Components

The structure of this compound consists of a central glutamic acid core with its two carboxylic acid groups protected by benzyl (Bzl) esters. The amine group is present as a hydrochloride (HCl) salt.

cluster_main This compound Glutamic Acid Core Glutamic Acid Core Alpha-Carboxyl Group Alpha-Carboxyl Group Glutamic Acid Core->Alpha-Carboxyl Group Gamma-Carboxyl Group Gamma-Carboxyl Group Glutamic Acid Core->Gamma-Carboxyl Group Amino Group Amino Group Glutamic Acid Core->Amino Group Benzyl Ester 1 Benzyl Ester 1 Alpha-Carboxyl Group->Benzyl Ester 1 protected by Benzyl Ester 2 Benzyl Ester 2 Gamma-Carboxyl Group->Benzyl Ester 2 protected by HCl Salt HCl Salt Amino Group->HCl Salt forms salt with

Caption: Logical relationship of the molecular components of this compound.

Applications in Research and Development

This chemical is primarily utilized in peptide synthesis as a protected derivative of glutamic acid.[1] The benzyl ester protecting groups allow for selective reactions at other sites during the assembly of a peptide chain. It is particularly valuable in solid-phase peptide synthesis (SPPS), where controlled deprotection and coupling steps are crucial.[1] Its applications extend to the production of custom peptides for biochemical and pharmacological research, aiding in the study of protein interactions and enzyme functions.[1]

Experimental Protocols

While the molecular weight and formula are calculated from the known structure, experimental verification is typically performed using mass spectrometry. A standard protocol would involve:

  • Sample Preparation: Dissolving a small quantity of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Infusion: Introducing the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

  • Ionization: Applying a high voltage to generate gaseous ions of the molecule. In positive ion mode, the expected ion would be [M+H]⁺, where M is the free base C₁₉H₂₁NO₄.

  • Mass Analysis: Measuring the mass-to-charge ratio (m/z) of the resulting ions. The expected m/z for the [M+H]⁺ ion would be approximately 328.15, corresponding to the molecular weight of the free base.

  • Data Analysis: Comparing the experimentally determined mass to the calculated theoretical mass to confirm the identity and purity of the compound.

Storage and Handling

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: 4°C for long-term storage.[3]

  • Atmosphere: Keep in a tightly sealed container, protected from moisture.[3]

  • Shipping: Typically shipped at room temperature in the continental US.[3]

  • In-Solution: When dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]

References

Technical Guide: Certificate of Analysis for H-Glu(OBzl)-OBzl HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical data and methodologies associated with the quality control of H-Glu(OBzl)-OBzl HCl (L-Glutamic acid dibenzyl ester hydrochloride), a critical reagent in peptide synthesis. The data presented is a representative summary compiled from various suppliers and standard analytical practices.

Physicochemical Properties

H-Glu(OBzl)-OBzl HCl is a protected form of L-glutamic acid, widely used as a building block in the synthesis of peptides.[1][2] The benzyl (B1604629) ester groups protect the α- and γ-carboxyl functionalities, enabling selective peptide bond formation.[1][2]

PropertyRepresentative ValueSource
CAS Number 4561-10-8[3]
Molecular Formula C₁₉H₂₂ClNO₄[1]
Molecular Weight 363.84 g/mol [1][4]
Appearance White to off-white solid[4]
Purity ≥97%[1]
Storage Room temperature, dry, sealed storage, away from moisture.[1][4]

Analytical Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for H-Glu(OBzl)-OBzl HCl. These specifications ensure the material's identity, purity, and suitability for research and development.

Analytical TestSpecificationMethod
Purity (HPLC) ≥97.0%High-Performance Liquid Chromatography
Identity (¹H NMR) Consistent with structureNuclear Magnetic Resonance Spectroscopy
Specific Rotation ([α]ᴅ) Lot-specific valuePolarimetry
Elemental Analysis Conforms to theoretical values (C, H, N)Combustion Analysis
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like DMSO or the initial mobile phase composition.[4]

  • Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is employed to confirm the chemical structure of the molecule.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum. The resulting chemical shifts, integrations, and coupling patterns must be consistent with the known structure of H-Glu(OBzl)-OBzl HCl.[5]

Polarimetry for Specific Rotation Measurement

Specific rotation is a measure of the optical activity of a chiral compound and confirms its stereochemical integrity.

  • Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm).[6]

  • Sample Preparation: Prepare a solution of the sample at a precise concentration (c, in g/mL) in a specified solvent (e.g., Methanol or Acetic Acid).[7]

  • Procedure:

    • Calibrate the polarimeter with the pure solvent.

    • Fill a sample tube of a known path length (l, in decimeters) with the sample solution.[6]

    • Measure the observed optical rotation (α) at a specified temperature (T).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l * c).

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., 1 mg/mL) prep1->prep2 hplc1 Inject Sample prep2->hplc1 Load onto Autosampler hplc2 Reverse-Phase Separation hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Generate Chromatogram data2 Calculate Area % data1->data2 data3 Report Purity ≥97% data2->data3

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow start Start: Sample prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep analysis Acquire 1H NMR Spectrum (≥300 MHz) prep->analysis processing Process Data (FT, Phasing, Baseline Correction) analysis->processing interpretation Compare Spectrum to Reference Structure processing->interpretation result Result: Structure Confirmed interpretation->result

Caption: Workflow for NMR Structural Confirmation.

Application in Peptide Synthesis

H-Glu(OBzl)-OBzl HCl serves as a foundational component in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its protected carboxyl groups prevent unwanted side reactions during the coupling of amino acids in the growing peptide chain. The hydrochloride salt form enhances the compound's stability and handling characteristics.[2] The benzyl protecting groups are advantageous as they are stable under the basic conditions used for Fmoc-deprotection in SPPS but can be removed under different conditions, such as catalytic hydrogenation, providing an orthogonal protection strategy.[2]

Peptide_Synthesis_Logic cluster_spps Solid-Phase Peptide Synthesis (SPPS) reagent H-Glu(OBzl)-OBzl HCl α-COOH & γ-COOH protected step1 Couple to Resin-Bound Amino Acid reagent->step1 Used as building block step2 Continue Chain Elongation step1->step2 Fmoc deprotection & coupling cycles step3 Cleavage & Deprotection step2->step3 Final peptide synthesized deprotection {Benzyl Group Removal | Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HBr/AcOH)} step3->deprotection Orthogonal Strategy

Caption: Role of H-Glu(OBzl)-OBzl HCl in Peptide Synthesis.

References

Navigating the Safety Profile of L-Glutamic Acid Dibenzyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory reagents is paramount. This in-depth technical guide provides a comprehensive overview of the safety data for L-Glutamic acid dibenzyl ester hydrochloride, a key intermediate in pharmaceutical and chemical synthesis.

This guide synthesizes available safety data sheet (SDS) information to present a clear and concise resource for the safe handling, storage, and disposal of this compound. All quantitative data has been consolidated into structured tables for ease of reference, and a logical workflow for safety procedures is provided in a visual format.

Physicochemical and Safety Data at a Glance

The following tables summarize the key physical, chemical, and safety properties of L-Glutamic acid dibenzyl ester hydrochloride. It is important to note that while some safety data is available, comprehensive toxicological studies are not extensively reported in publicly available safety data sheets.

Identifier Value
Chemical Name Dibenzyl L-glutamate hydrochloride
Synonyms L-Glu(OBzl)-OBzl·HCl, H-Glu(OBzl)-OBzl·HCl
CAS Number 4561-10-8[1]
Molecular Formula C19H21NO4·HCl[1][2]
Molecular Weight 363.84 g/mol [1][2]
Property Value
Appearance White to almost white powder or solid[1][2]
Melting Point 100-103 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [a]D20 = + 9 ± 1 ° (C=2 in H2O)[1]
Solubility No specific data available, but noted to be soluble in water.[3]
Odor No information available[2]
Hazard Information Description
Potential Health Effects May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4][5]
First Aid: Skin Contact Wash off with soap and plenty of water.[4]
First Aid: Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[2]
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.[4][5]
Handling and Storage Recommendations
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Ensure adequate ventilation.[2][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2] Recommended storage at 0-8°C.[1]
Incompatible Materials Strong oxidizing agents.[2]
Fire and Reactivity Data Information
Flammability No information available.[2]
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Reactivity Stable under normal conditions.[2]

Experimental Protocols: Standard Safety Procedures

While specific experimental protocols for this compound are not detailed in the safety data sheets, standard laboratory procedures for handling solid chemical reagents should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Spill and Waste Disposal:

  • Spills: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[5]

Visualizing Safety: A Workflow for Handling L-Glutamic Acid Dibenzyl Ester Hydrochloride

The following diagram illustrates the logical workflow for the safe handling of L-Glutamic acid dibenzyl ester hydrochloride, from initial preparation to emergency response.

Safety_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Assess Risks a->b c Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Work in a Well-Ventilated Area (Fume Hood Recommended) c->d e Avoid Dust Generation d->e f Weigh and Handle with Care e->f g Store in a Cool, Dry, Well-Ventilated Place f->g h Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) f->h k Collect Waste in Labeled, Sealed Containers g->k i Follow First-Aid Measures from SDS h->i j Seek Immediate Medical Attention i->j l Dispose According to Institutional & Regulatory Guidelines k->l

Caption: Logical workflow for the safe handling of L-Glutamic acid dibenzyl ester hydrochloride.

This guide is intended to provide a summary of available safety information and should be used in conjunction with the official Safety Data Sheet provided by the manufacturer. Always prioritize safety and adhere to established laboratory protocols when handling any chemical substance.

References

The Strategic Role of Benzyl Protecting Groups in Glutamic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of chemical synthesis, particularly in peptide and pharmaceutical development, the selective modification of polyfunctional molecules is paramount. Glutamic acid, with its three reactive centers—an α-amino group, an α-carboxyl group, and a γ-carboxyl group—presents a classic challenge that necessitates a robust protection strategy. Among the arsenal (B13267) of chemical shields available to synthetic chemists, benzyl-type protecting groups have emerged as a cornerstone for glutamic acid chemistry. Their unique stability, coupled with versatile and mild deprotection methods, makes them indispensable tools for directing reactivity and achieving high-purity products.

This technical guide provides an in-depth exploration of the role and application of benzyl (B1604629) protecting groups in glutamic acid synthesis. It covers the primary types of benzyl protecting groups, detailed synthetic and deprotection protocols, quantitative performance data, and their strategic deployment in orthogonal synthesis schemes.

Core Principles of Benzyl Protection in Glutamic Acid Chemistry

Benzyl protecting groups are primarily employed to mask the nucleophilicity of the α-amino group and the acidity of the α- and γ-carboxyl groups of glutamic acid. The two most common benzyl-based protecting groups used are:

  • Benzyloxycarbonyl (Cbz or Z): Used for the protection of the α-amino group.

  • Benzyl ester (OBn or Bzl): Used for the protection of the α- and γ-carboxyl groups.

The principal advantage of the benzyl group lies in its stability across a wide range of reaction conditions, including both acidic and basic environments where other groups like Boc and Fmoc might be labile.[1][2] Crucially, benzyl groups can be cleaved under neutral conditions via hydrogenolysis, a feature that grants them orthogonality to many other classes of protecting groups.[3][4] This "quasi-orthogonal" nature in acid-labile schemes (Boc/Bzl) and true orthogonality in base-labile schemes (Fmoc/tBu) are fundamental to their strategic importance in complex multi-step syntheses like Solid-Phase Peptide Synthesis (SPPS).[2][5]

Synthesis of Benzyl-Protected Glutamic Acid Derivatives

The preparation of glutamic acid derivatives bearing benzyl protecting groups can be achieved with high efficiency. The choice of synthetic route allows for selective protection of one or more of the functional groups.

N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

The Cbz group is introduced to the α-amino function via a Schotten-Baumann reaction using benzyl chloroformate (Cbz-Cl) under basic conditions.

Glu L-Glutamic Acid ZGlu N-Cbz-L-Glutamic Acid (Z-Glu-OH) Glu->ZGlu 1. NaOH (aq) 2. Z-Cl CbzCl Benzyl Chloroformate (Z-Cl) CbzCl->ZGlu Base Aqueous Base (e.g., NaOH)

Caption: Synthesis of N-Cbz-L-Glutamic Acid.

L-Glutamic Acid γ-Benzyl Ester (H-Glu(OBzl)-OH)

Selective esterification at the γ-carboxyl group is often desired for incorporating glutamic acid into a peptide chain where the α-carboxyl group must remain free for coupling. This can be achieved through acid-catalyzed esterification.

L-Glutamic Acid Dibenzyl Ester (H-Glu(OBzl)-OBzl)

Full protection of both carboxyl groups is useful when the amino group is the desired site of reaction. This is typically achieved by acid-catalyzed esterification with an excess of benzyl alcohol, often azeotropically removing water to drive the reaction to completion.[6]

Orthogonal Protection Strategies

The true power of benzyl protecting groups is realized in orthogonal synthesis, where multiple protecting groups are used, each removable under distinct conditions.[5] This allows for selective deprotection and modification at specific sites of the molecule.

  • Boc/Bzl Strategy: This classic approach relies on graded acid lability. The Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more stable benzyl esters on the side chain require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2][5]

  • Fmoc/tBu Strategy: In the most common modern strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine). Benzyl groups can be used as side-chain protection for glutamic acid when an orthogonal cleavage method is required, such as for on-resin cyclization or branching, as they are stable to both the basic Fmoc deprotection and the acidic cleavage (TFA) used for tBu-based groups.[7][8] The benzyl group can then be selectively removed by hydrogenolysis.

cluster_0 Fmoc Deprotection cluster_1 Side-Chain Deprotection (Orthogonal) cluster_2 Global Deprotection (Final Cleavage) Start Fmoc N-Glu(OBn) OtBu Fmoc_Removed H N-Glu(OBn) OtBu Start:f0->Fmoc_Removed Piperidine Bn_Removed Fmoc N-Glu(OH) OtBu Start:f1->Bn_Removed H₂ / Pd/C All_Removed H N-Glu(OH) OH Start:f2->All_Removed TFA

Caption: Orthogonal Deprotection Strategy for Glutamic Acid.

Quantitative Data Summary

The efficiency of synthesis and deprotection reactions is critical for practical applications. The following tables summarize quantitative data from cited literature.

Table 1: Synthesis of Benzyl-Protected Glutamic Acid Derivatives

ProductStarting MaterialReagentsSolventYieldReference
L-Glu Dibenzyl Ester TosylateL-Glutamic Acidp-TsOH, Benzyl AlcoholCyclohexane (B81311)97%[6]
N-Cbz-L-Glutamic AcidL-Glutamic AcidBenzyl Chloroformate, NaOHWater88.2%[9][10]
γ-Benzyl L-GlutamateL-Glutamic AcidH₂SO₄, Benzyl AlcoholN/A (neat)~49% (recrystallized)[11]
α-Benzyl L-GlutamateN-Boc-L-Glutamic AcidAlcalase (enzyme), Benzyl AlcoholBenzyl Alcohol81%[7]

Table 2: Deprotection of Benzyl Groups

SubstrateMethodReagentsCatalystReaction TimeYieldReference
Z-LysineCatalytic Transfer Hydrogenation88% Formic AcidPalladium Black30 secondsHigh[12]
Boc-Asp(O-Bzl)Catalytic Transfer Hydrogenation88% Formic AcidPalladium Black10 minutes92%[12]
N-Benzyl AminesCatalytic Transfer HydrogenationAmmonium (B1175870) Formate10% Pd/C~10 minutes76-95%[13]
Poly(γ-benzyl-L-glutamate)Acidolysis33 wt.% HBr/Acetic AcidN/ANot SpecifiedHigh[4]
Poly(γ-benzyl-L-glutamate)SilylationTrimethylsilyl iodide (TMSI)N/A24 hoursHigh[4]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of L-Glutamic Acid Dibenzyl Ester p-Toluenesulfonate[6]

This protocol describes a high-yield, enantiomerically pure synthesis.

  • Reaction Setup: A mixture of L-glutamic acid (20 g, 0.136 mol), p-toluenesulfonic acid (31 g, 0.163 mol), benzyl alcohol (70.4 mL, 0.680 mmol), and cyclohexane (160 mL) is placed in a flask equipped with a Dean-Stark trap.

  • Esterification: The mixture is heated to reflux with vigorous stirring for 6 hours to azeotropically remove water.

  • Work-up: The reaction mixture is cooled to 50 °C, and ethyl acetate (B1210297) (240 mL) is added.

  • Precipitation: The resulting suspension is briefly warmed to reflux and then stirred for 1 hour at room temperature.

  • Isolation: The precipitate is collected by filtration, washed with ethyl acetate, and dried to give (S)-2·TsOH as a white solid.

    • Reported Yield: 97%

cluster_0 Reaction cluster_1 Work-up & Isolation Mix Mix: - L-Glutamic Acid - p-TsOH - Benzyl Alcohol - Cyclohexane Reflux Reflux with Dean-Stark Trap (6 hours) Mix->Reflux Cool Cool to 50°C Reflux->Cool AddEtOAc Add Ethyl Acetate Cool->AddEtOAc Stir Warm, then stir at RT (1 hour) AddEtOAc->Stir Filter Filter, Wash, Dry Stir->Filter Product Final Product: L-Glu Dibenzyl Ester Tosylate Filter->Product

Caption: Experimental workflow for L-Glu Dibenzyl Ester synthesis.

Protocol 2: Synthesis of N-Cbz-L-Glutamic Acid[9][10]
  • Initial Solution: In a reactor, add 167 kg of 12% sodium hydroxide (B78521) (NaOH) solution, cool to 0-5 °C, and add 44.2 kg of L-glutamic acid with stirring until dissolved.

  • Reaction: While maintaining the temperature between -8 °C and 8 °C, slowly drip in 72.4 kg of benzyl chloroformate (Z-Cl). Simultaneously, add 12% NaOH solution to maintain the system pH between 8 and 10. The addition is completed over 10 hours.

  • Purification: Adjust the pH of the resulting solution to 4-5 with acid and extract with an organic solvent to remove impurities.

  • Precipitation: Lower the pH of the aqueous solution to strongly acidic to precipitate the crude product.

  • Recrystallization: Collect the crude product and recrystallize from hot water (50-60 °C) to yield the final pure product after drying.

    • Reported Yield: 88.2%

Protocol 3: General Deprotection via Catalytic Transfer Hydrogenation[1][12][13]

This method offers a mild and rapid alternative to high-pressure hydrogenation for removing both Cbz and Benzyl ester groups.

  • Setup: Dissolve the benzyl-protected amino acid or peptide in a suitable solvent (e.g., methanol, formic acid).[12]

  • Catalyst: Add the palladium catalyst (e.g., 10% Pd/C or palladium black). The amount can vary; for formic acid as a donor, a larger amount of catalyst may be required.[1]

  • Hydrogen Donor: Add the hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature. The reaction is often very rapid, with completion possible in minutes, and can be monitored by TLC.[12]

  • Isolation: Once complete, remove the catalyst by filtration through a pad of celite.

  • Work-up: Wash the filter cake with the solvent. Evaporate the combined filtrates under reduced pressure to yield the deprotected product.

Conclusion

Benzyl protecting groups are a versatile and robust tool in the synthesis of glutamic acid derivatives and their subsequent use in drug development and peptide chemistry. Their stability profile, combined with multiple, mild deprotection pathways—most notably catalytic hydrogenolysis—grants them a crucial role in complex orthogonal protection schemes. The ability to synthesize selectively protected glutamic acid building blocks in high yield and purity underscores their continued importance. A thorough understanding of the application and cleavage of these groups, as detailed in this guide, is essential for any researcher working in the field of advanced chemical synthesis.

References

Safeguarding the Integrity of H-Glu(OBzl)-OBzl.HCl: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, ensuring the stability and purity of reagents is paramount to the success of their work. H-Glu(OBzl)-OBzl.HCl, a pivotal protected amino acid in peptide synthesis, is no exception. This technical guide provides an in-depth overview of the stability profile of this compound and outlines the recommended storage and handling conditions to maintain its integrity. The hydrochloride salt form of this compound enhances its stability and ease of use in laboratory settings.[1]

Recommended Storage Conditions

The longevity and reliability of this compound are directly influenced by the conditions under which it is stored. Adherence to recommended storage protocols is critical to prevent degradation and ensure reproducible experimental outcomes.

Solid Form

For the solid, lyophilized form of this compound, storage conditions are dictated by the intended duration of storage. For long-term storage, it is recommended to keep the compound at -20°C.[2][3][4] Some suppliers suggest that storage at 4°C is suitable for shorter periods.[5][6] Regardless of the temperature, it is crucial that the compound is stored in a tightly sealed container to protect it from moisture, as protected amino acids can be hygroscopic.[2][3][4][5][6][7][8] Exposure to light should also be minimized.[3][8]

Storage Duration Temperature Atmosphere Container
Short-term4°CDryTightly sealed, light-resistant
Long-term-20°CDry/Inert GasTightly sealed, light-resistant
In Solution

When this compound is in solution, its stability is more limited. Stock solutions should be prepared using a suitable dry solvent, such as DMSO. For storage, it is recommended to keep solutions at -20°C for periods up to a month and at -80°C for up to six months.[5][6] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[4][5][6]

Storage Duration Temperature Solvent Recommendations
Up to 1 month-20°CAnhydrous DMSOAliquot to avoid freeze-thaw cycles
Up to 6 months-80°CAnhydrous DMSOAliquot to avoid freeze-thaw cycles

Stability Profile and Degradation Pathways

This compound is susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis of the benzyl (B1604629) ester protecting groups and racemization. Exposure to moisture can lead to the hydrolysis of the ester linkages, yielding H-Glu(OBzl)-OH.HCl and benzyl alcohol as impurities. Elevated temperatures, particularly above 40°C, can increase the risk of racemization.

Forced degradation studies are instrumental in elucidating the stability of the molecule under various stress conditions. These studies typically involve exposing the compound to heat, humidity, light, and different pH levels to identify potential degradation products and pathways.

Below is an illustrative table summarizing potential outcomes of a forced degradation study.

Stress Condition Duration Temperature Observation Primary Degradant(s)
Acidic Hydrolysis (0.1 M HCl)24 hours60°C~15% degradationH-Glu(OH)-OH.HCl, Benzyl Alcohol
Basic Hydrolysis (0.1 M NaOH)8 hours25°C~25% degradationH-Glu(OH)-OH.HCl, Benzyl Alcohol
Oxidative (3% H₂O₂)24 hours25°C~5% degradationOxidized impurities
Thermal (Solid)7 days60°C~10% degradationRacemization products, H-Glu(OBzl)-OH.HCl
Photolytic (UV light)48 hours25°C~5% degradationPhotodegradation products

Note: The data presented in this table is illustrative and intended to exemplify the format of results from a forced degradation study.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a typical procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution into separate vials.

2. Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample vial. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample vial. Keep at room temperature for 8 hours. Neutralize with an appropriate amount of HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample vial. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve in the solvent before analysis.

  • Control Sample: Keep a sample of the stock solution at -20°C, protected from light.

3. Sample Analysis:

  • At the end of the exposure period, dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a representative HPLC method for assessing the purity of this compound and separating it from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

Visualization of Stability Assessment Workflow

The following diagram illustrates the logical workflow of a comprehensive stability assessment for this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Solid Solid this compound Solution Stock Solution (1 mg/mL) Solid->Solution Dissolve Thermal Thermal Stress (Solid, 60°C) Solid->Thermal Photo Photolytic Stress (UV Light) Solid->Photo Acid Acidic Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Basic Hydrolysis (0.1M NaOH, 25°C) Solution->Base Oxidation Oxidative Stress (3% H2O2, 25°C) Solution->Oxidation HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Purity Assessment HPLC->Purity Degradation Degradation Profile HPLC->Degradation Pathway Identify Degradation Pathways Degradation->Pathway

Caption: Workflow for the stability assessment of this compound.

Handling Recommendations

To ensure the longevity of this compound, proper handling techniques are as important as correct storage.

  • Preventing Moisture Contamination: Before opening, always allow the container of solid this compound to warm to room temperature in a desiccator.[2][3][7] This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: For long-term storage, after dispensing the required amount, it is good practice to flush the container with an inert gas like argon or nitrogen before resealing.

  • Avoid Repeated Weighing: Whenever possible, weigh out the required amount of the compound for a series of experiments at once to minimize the number of times the main container is opened.

By adhering to these storage and handling guidelines, researchers can be confident in the quality and stability of their this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

A Technical Guide to the Solubility of H-Glu(OBzl)-OBzl.HCl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, ensuring homogenous reaction conditions and optimizing product yields.

Solubility Data

The solubility of this compound has been evaluated in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate solvent selection for various research and development applications.

SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mL (274.85 mM)[1][2]Sonication may be required for complete dissolution. It is recommended to use newly opened, non-hygroscopic DMSO for best results.[1][2]
ChloroformCHCl₃SolubleQualitative observation. The precise quantitative solubility has not been documented in the reviewed literature.
Dichloromethane (DCM)CH₂Cl₂SolubleQualitative observation. The precise quantitative solubility has not been documented in the reviewed literature.
Ethyl AcetateC₄H₈O₂SolubleQualitative observation. The precise quantitative solubility has not been documented in the reviewed literature.
AcetoneC₃H₆OSolubleQualitative observation. The precise quantitative solubility has not been documented in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method can be adapted to ascertain the quantitative solubility in solvents for which only qualitative data is currently available.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, Chloroform, DCM, Ethyl Acetate, Acetone)

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

  • Calibrated micropipettes

  • Clear glass vials with screw caps

Procedure:

  • Preparation of a Saturated Solution:

    • Weigh a precise amount of this compound (e.g., 100 mg) and transfer it to a clean, dry glass vial.

    • Add a small, measured volume of the chosen organic solvent (e.g., 0.5 mL) to the vial.

    • Cap the vial tightly and vortex the mixture at room temperature for 2-3 minutes to facilitate initial dissolution.

    • Visually inspect the solution. If the solid has completely dissolved, add a further weighed amount of the solute and repeat the vortexing step. Continue this process until a suspension with undissolved solid is formed.

  • Equilibration:

    • If complete dissolution is not achieved at room temperature, the mixture can be gently warmed. Place the vial in a water bath set to a controlled temperature (e.g., 37°C) for 10-15 minutes. Intermittently vortex the sample.

    • Alternatively, or in conjunction with warming, the vial can be placed in an ultrasonic bath for 10-15 minutes to aid in the dissolution process by breaking down solid agglomerates.

    • Allow the suspension to equilibrate at a constant temperature for a specified period (e.g., 24 hours) to ensure the solution is fully saturated. Continuous gentle agitation during this period is recommended.

  • Isolation of the Saturated Solution:

    • After equilibration, allow the undissolved solid to settle to the bottom of the vial.

    • Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry vial. Ensure that no solid particles are transferred. Centrifugation can be employed to facilitate the separation of the solid from the liquid phase.

  • Quantification:

    • Evaporate the solvent from the vial containing the supernatant under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant that was taken.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Weigh Solute add_solvent Add Measured Volume of Solvent start->add_solvent vortex Vortex at Room Temperature add_solvent->vortex observe Observe for Complete Dissolution vortex->observe add_more_solute Add More Solute observe->add_more_solute  Dissolved warm Gentle Warming (e.g., 37°C) observe->warm Not Dissolved add_more_solute->vortex sonicate Sonication warm->sonicate equilibrate Equilibrate for 24h sonicate->equilibrate separate Separate Supernatant equilibrate->separate evaporate Evaporate Solvent separate->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL) weigh_residue->calculate end End calculate->end

Caption: Workflow for determining the quantitative solubility of a compound.

References

The Pivotal Role of H-Glu(OBzl)-OBzl.HCl in Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: L-Glutamic acid γ-benzyl ester α-benzyl ester hydrochloride, or H-Glu(OBzl)-OBzl.HCl, is a critical amino acid derivative that serves as a fundamental building block in the intricate process of peptide synthesis. Its unique dual-benzyl protection strategy for the carboxylic acid groups of glutamic acid provides chemists with a robust and versatile tool for the construction of complex peptides and peptidomimetics. This technical guide delves into the core functions of this compound, offering a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and its role in the synthesis of bioactive peptides that modulate key signaling pathways in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₉H₂₂ClNO₄[1][2][3]
Molecular Weight 363.84 g/mol [1][2][3]
Appearance White to off-white solid[1]
Melting Point Data not consistently available
Specific Rotation [α]D Data not consistently available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Specifically in DMSO: 100 mg/mL (274.85 mM).[1][1][4]
Storage Conditions Room temperature, dry.[2] For solutions in solvent: -80°C for 6 months; -20°C for 1 month.[1][1][2]
CAS Number 4561-10-8[1][2][3]

The Strategic Importance of Benzyl (B1604629) Protection in Peptide Synthesis

The benzyl ester protection on both the alpha and gamma carboxyl groups of the glutamic acid residue in this compound is a deliberate and strategic choice in peptide synthesis. This protection scheme offers several distinct advantages:

  • Prevention of Unwanted Side Reactions: By masking the acidic protons of the carboxylic acids, the benzyl groups prevent their interference with the coupling reactions between the free amino group of one amino acid and the activated carboxyl group of another.[5]

  • Enhanced Solubility: The presence of the benzyl groups often improves the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis.

  • Stability: The benzyl esters are stable under the conditions required for the stepwise elongation of the peptide chain, particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for N-terminal protection.

  • Orthogonal Deprotection: The benzyl protecting groups can be removed under conditions that do not affect many other protecting groups used for the side chains of other amino acids. This is typically achieved through catalytic hydrogenation, a mild and efficient method.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the key experimental steps involving this compound in peptide synthesis.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of this compound to an N-terminally protected amino acid using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C. Add DIPEA (1.0 equivalent) dropwise and stir for 15-20 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

  • Coupling: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0 °C.

  • Reaction: Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated amino acid mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude dipeptide can be purified by silica (B1680970) gel column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound is readily incorporated into SPPS protocols. The general workflow is depicted below.

spss_workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect_N N-terminal Deprotection Attach->Deprotect_N Wash1 Wash Deprotect_N->Wash1 Couple Couple this compound (with activating agent) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection, Coupling, and Washing for subsequent amino acids Wash2->Repeat n cycles Cleave Cleave Peptide from Resin Repeat->Cleave Deprotect_Side Side-chain Deprotection Cleave->Deprotect_Side Purify Purify Peptide Deprotect_Side->Purify

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Deprotection of Benzyl Groups via Catalytic Hydrogenation

This protocol describes the removal of the benzyl protecting groups from the glutamic acid residue.

Materials:

  • Peptide containing Glu(OBzl)-OBzl

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the protected peptide in MeOH or AcOH in a suitable reaction flask.

  • Carefully add 10% Pd/C (typically 10% by weight of the peptide) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Application in the Synthesis of Bioactive Peptides and Modulation of Signaling Pathways

This compound is instrumental in the synthesis of a wide array of bioactive peptides that are crucial tools in drug discovery and for elucidating complex biological processes.

Synthesis of Substance P Analogues and the NK-1 Receptor Signaling Pathway

Substance P is a neuropeptide that plays a significant role in pain transmission and inflammation by binding to the neurokinin-1 (NK-1) receptor.[6] Analogues of Substance P, where the methionine residue at position 11 is replaced with a glutamic acid derivative, have been synthesized to study structure-activity relationships and develop potent agonists or antagonists.[7][8] The synthesis of such analogues often involves the use of glutamic acid derivatives with protected carboxyl groups, such as those provided by this compound.

The binding of Substance P or its agonists to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

nk1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Figure 2: Simplified Substance P/NK-1 Receptor Signaling Pathway.
Role in the Synthesis of RGD Peptides and Integrin Signaling

Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their ability to bind to integrin receptors, which are transmembrane proteins involved in cell-matrix adhesion and signaling.[9] The synthesis of cyclic RGD peptides, which often exhibit enhanced stability and receptor selectivity, can utilize glutamic acid derivatives for cyclization or as part of the peptide backbone.[10] this compound can be a key component in the synthesis of linear precursors to these cyclic peptides.

Integrin signaling is a complex process that can be broadly divided into "outside-in" and "inside-out" signaling, regulating cell adhesion, migration, proliferation, and survival.[11]

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytosol Cytosol RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin binds Talin Talin Integrin->Talin recruits FAK Focal Adhesion Kinase (FAK) Talin->FAK activates Src Src Kinase FAK->Src activates PI3K PI3K/Akt Pathway Src->PI3K MAPK MAPK Pathway Src->MAPK Cell_Response Cell Adhesion, Migration, Survival PI3K->Cell_Response MAPK->Cell_Response

Figure 3: Simplified "Outside-In" Integrin Signaling Pathway.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool that enables the synthesis of complex and biologically relevant peptides. Its dual benzyl protection provides the necessary stability and orthogonality for modern peptide synthesis, facilitating the creation of novel therapeutic candidates and molecular probes. A comprehensive understanding of its properties and applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of peptide chemistry and drug discovery.

References

Synonyms for H-Glu(OBzl)-OBzl HCl such as L-Glutamic acid bis(phenylmethyl) ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Glu(OBzl)-OBzl HCl, a critical building block in peptide synthesis. This document details its chemical properties, synonyms, and applications, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental protocols and a visual representation of its use in a synthesis workflow are provided to aid researchers in their drug development endeavors.

Introduction to H-Glu(OBzl)-OBzl HCl

H-Glu(OBzl)-OBzl HCl, also known as L-Glutamic acid bis(phenylmethyl) ester hydrochloride or L-Glutamic acid dibenzyl ester hydrochloride, is a protected form of the amino acid L-glutamic acid.[1][2] In peptide synthesis, it is crucial to temporarily block the reactive groups of amino acids to ensure the formation of the correct peptide sequence. H-Glu(OBzl)-OBzl HCl serves this purpose by protecting both the alpha- and gamma-carboxyl groups of glutamic acid with benzyl (B1604629) (Bzl) esters.[3] This protection prevents unwanted side reactions during the peptide chain elongation process.

The hydrochloride salt form enhances the stability and solubility of the compound, making it easier to handle and incorporate into synthesis workflows.[3] Its primary application is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and small proteins in a controlled and efficient manner.[4]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of H-Glu(OBzl)-OBzl HCl is essential for its effective use in the laboratory. The table below summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 4561-10-8[1][2][5]
Molecular Formula C₁₉H₂₂ClNO₄[1]
Molecular Weight 363.84 g/mol [1][2]
Appearance White to off-white powder or crystal[1][2]
Melting Point 102.0 to 106.0 °C[1]
Purity ≥ 99% (HPLC)[2]
Optical Rotation [a]D20 = +8.5 to +10.0 deg (c=2, H₂O)

Role in Peptide Synthesis

H-Glu(OBzl)-OBzl HCl is a key reagent in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis.[6] In this strategy, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more stable benzyl-based esters are used for side-chain protection.

The benzyl protecting groups on the glutamic acid residue are stable under the mildly acidic conditions used for the repetitive removal of the Nα-Boc group.[7] These benzyl groups are typically removed at the final stage of the synthesis, concurrently with the cleavage of the peptide from the solid support, using strong acids such as hydrofluoric acid (HF).

Experimental Protocols

The following protocols provide a general framework for the use of a protected glutamic acid derivative like H-Glu(OBzl)-OBzl HCl in solid-phase peptide synthesis. It is important to note that specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps involved in adding an amino acid to the growing peptide chain on a solid support.

Materials:

  • Appropriate solid-phase resin (e.g., Merrifield resin)

  • H-Glu(OBzl)-OBzl HCl (or other Nα-Boc protected amino acid)

  • Coupling agents (e.g., DCC, HOBt or HATU, DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50%)

  • Neutralization solution: Diisopropylethylamine (DIEA) in DCM or DMF (e.g., 5-10%)

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF in a reaction vessel for 15-30 minutes.[6]

  • Nα-Boc Deprotection:

    • Treat the resin with the TFA/DCM solution for 1-2 minutes.

    • Drain and add a fresh portion of the deprotection solution.

    • Agitate for 20-30 minutes.[6]

    • Wash the resin thoroughly with DCM to remove residual acid.[6]

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with the DIEA solution for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF to remove excess base.[6]

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the Nα-Boc protected amino acid (e.g., Boc-Glu(OBzl)-OH, derived from H-Glu(OBzl)-OBzl HCl after N-protection) and a coupling agent (e.g., HATU) in DMF. Add DIEA and allow to react for 2-5 minutes.[6]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[6]

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle.[6]

Final Cleavage and Deprotection of Benzyl Groups

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the benzyl protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrofluoric acid (HF)

  • Scavengers (e.g., anisole, dimethylsulfide, p-thiocresol)

  • Cold diethyl ether

  • Teflon HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavengers (e.g., 1 mL anisole, 1 mL dimethylsulfide, and 0.2 mL of p-thiocresol for every 0.2 mmol of peptide-resin).[8]

  • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

  • Distill approximately 10 mL of anhydrous HF into the vessel per 0.2 mmol of peptide-resin, maintaining the temperature between -5°C and 0°C.[8]

  • Stir the mixture at 0°C to 5°C for 30 to 60 minutes.[8]

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with a small amount of TFA and filter.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]

  • Collect the precipitated peptide by filtration or centrifugation and wash with cold ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a conceptual representation of how a synthesized peptide, potentially containing glutamic acid residues incorporated using H-Glu(OBzl)-OBzl HCl, could be used in drug development to target a signaling pathway.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_Final_Steps Final Steps Resin Solid Support (e.g., Merrifield Resin) Swelling Resin Swelling (DCM/DMF) Resin->Swelling 1. Deprotection Nα-Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-Glu(OBzl)-OH + Coupling Agents) Neutralization->Coupling 3. Washing Washing Coupling->Washing 4. Washing->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (HF + Scavengers) Purification Purification (RP-HPLC) Cleavage->Purification 5. FinalPeptide Pure Peptide Purification->FinalPeptide 6.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Drug_Development_Pathway cluster_synthesis Peptide Synthesis cluster_signaling Target Signaling Pathway Glu_Derivative H-Glu(OBzl)-OBzl HCl SPPS Solid-Phase Peptide Synthesis Glu_Derivative->SPPS Peptide_Inhibitor Synthesized Peptide (e.g., GLP-1 Analog) SPPS->Peptide_Inhibitor Receptor Cell Surface Receptor (e.g., GLP-1 Receptor) Peptide_Inhibitor->Receptor Binds and Activates Downstream_Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Downstream_Effector Second_Messenger Second Messenger (e.g., cAMP) Downstream_Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Insulin Secretion) Second_Messenger->Cellular_Response

Caption: Conceptual workflow for the development of a peptide therapeutic.

Conclusion

H-Glu(OBzl)-OBzl HCl is an indispensable reagent for the synthesis of peptides containing glutamic acid residues, particularly within the Boc/Bzl solid-phase synthesis framework. Its dibenzyl protection scheme offers robust safeguarding of the carboxyl groups during chain elongation, with a well-established deprotection strategy for the final product release. The detailed protocols and workflows presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their pursuit of novel peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Glu(OBzl)-OBzl.HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of H-L-Glutamic acid γ-benzyl ester α-benzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) in solid-phase peptide synthesis (SPPS). This document provides detailed experimental protocols, expected quantitative outcomes, and visualizations of relevant biological pathways and experimental workflows. The protocols focus on the Boc/Bzl strategy, where the Nα-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group and the side chain carboxyl group is protected as a benzyl (B1604629) ester.

Introduction

This compound is a derivative of glutamic acid where both the α-carboxyl and γ-carboxyl groups are protected as benzyl esters. For direct use in stepwise solid-phase peptide synthesis, its Nα-Boc protected form, Boc-Glu(OBzl)-OH , is the standard reagent. The benzyl ester protection of the side chain is stable to the mildly acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid, TFA) but is readily cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), during the final cleavage of the peptide from the resin.[1] This orthogonality makes Boc-Glu(OBzl)-OH an essential building block for the synthesis of peptides containing glutamic acid residues using the Boc/Bzl strategy.

Glutamic acid residues are crucial for the biological activity of many peptides, contributing to their hydrophilic character and often playing a key role in receptor binding and enzymatic interactions.[2] The successful incorporation of glutamic acid is therefore critical in the synthesis of peptide hormones, neurotransmitters, and therapeutic peptides.

Data Presentation

The following tables summarize typical quantitative data expected during the solid-phase synthesis of a model peptide, Substance P, using Boc-Glu(OBzl)-OH. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Typical Yields and Purity in Boc-SPPS of Substance P

ParameterTypical ValueNotes
Resin Substitution0.4 - 0.8 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.
Coupling Efficiency (per step)>99%Monitored by the Kaiser test. Difficult couplings may require a second coupling step.
Coupling Efficiency (Boc-Glu(OBzl)-OH)~98-99%Generally high with standard activation methods like HBTU/DIEA.
Overall Crude Peptide Yield50 - 75%Dependent on the length and sequence of the peptide.
Crude Peptide Purity (by RP-HPLC)60 - 80%Purification is necessary to remove truncated and deletion sequences.
Final Purified Peptide Yield15 - 35%Represents the yield after preparative RP-HPLC purification.

Table 2: Common Side Reactions in Boc-SPPS of Peptides Containing Glu(OBzl)

Side ReactionDescriptionMitigation Strategies
Pyroglutamate Formation Intramolecular cyclization of an N-terminal glutamic acid residue to form a pyroglutamyl residue. This can occur during deprotection or cleavage.Couple the subsequent amino acid immediately after deprotection and neutralization. Avoid prolonged exposure to basic conditions.
Anisylation During HF cleavage, the benzyl cation can be trapped by the deprotected glutamic acid side chain, forming a stable adduct.Use of scavengers like anisole (B1667542) in the cleavage cocktail is essential. Performing the cleavage at low temperatures (0-5 °C) can also minimize this side reaction.[2]
Transesterification If alcohols are present during the coupling of Boc-Glu(OBzl)-OH to the resin, transesterification of the benzyl ester can occur.Ensure the use of anhydrous solvents and reagents during the resin loading step.
Incomplete Deprotection/Coupling Failure to completely remove the Boc group or achieve complete coupling leads to deletion sequences.Use of a monitoring test (e.g., Kaiser test) after each coupling step. Perform double couplings for sterically hindered amino acids.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), a neuropeptide containing two glutamine residues, which are structurally similar to glutamic acid and can be synthesized using analogous protected forms. The protocol utilizes the Boc/Bzl strategy with Boc-Gln(Xan)-OH and other appropriately protected Boc-amino acids. The principles outlined are directly applicable to the incorporation of Boc-Glu(OBzl)-OH.

Materials
  • MBHA resin (p-Methylbenzhydrylamine resin)

  • Boc-amino acids (Boc-Met-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Gln(Xan)-OH, Boc-Pro-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Arg(Tos)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether, cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis of Substance P

This protocol describes a single coupling cycle. The cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A yellow/colorless result indicates a complete coupling. If the test is positive (blue/purple), repeat the coupling step.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: HF Cleavage and Deprotection

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a dedicated fume hood.

  • Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum overnight.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger mixture, typically anisole (1.0 mL per gram of resin).

    • Cool the reaction vessel in a dry ice/acetone bath (-78 °C).

    • Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

    • Allow the reaction to stir at 0 °C for 1 hour.[3]

  • Work-up:

    • Evaporate the HF under a stream of nitrogen.

    • Once the resin is dry, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

    • Filter the resin and wash the precipitated peptide with cold diethyl ether (3x).

    • Dissolve the crude peptide in a suitable solvent (e.g., 10% acetic acid) and lyophilize.

Protocol 3: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of the initial mobile phase (e.g., 0.1% TFA in water).

  • Chromatography:

    • Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA). A typical gradient might be 5-60% acetonitrile over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mandatory Visualizations

sp_synthesis_workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin MBHA Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA in DMF) Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash1 Wash (DCM, IPA, DMF) Wash2 Wash (DMF) Wash3 Wash (DMF, DCM) Wash3->Deprotection Next Cycle Cleavage HF Cleavage (HF, Anisole) Wash3->Cleavage Final Cycle KaiserTest Kaiser Test Purification RP-HPLC Purification Lyophilization Lyophilization FinalPeptide Purified Substance P

sp_signaling_pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (Pain Transmission, Inflammation) Ca_release->CellularResponse MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates MAPK->CellularResponse

peptide_activity_workflow cluster_synthesis Peptide Preparation cluster_cell_culture Cell-Based Assay Setup cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis Synth Synthesize & Purify Substance P Analog Char Characterize Peptide (Mass Spec, HPLC) Synth->Char Treat Treat Cells with Peptide Analog (Dose-Response) Char->Treat Cells Culture Cells Expressing NK1 Receptor Plate Plate Cells in Multi-well Plate Cells->Plate Plate->Treat Incubate Incubate for Specific Time Treat->Incubate Assay Perform Functional Assay (e.g., Calcium Flux, cAMP) Incubate->Assay Data Data Acquisition (Plate Reader, etc.) Assay->Data Analysis Data Analysis (EC50/IC50 Calculation) Data->Analysis

References

Application Notes and Protocols for the Coupling of H-Glu(OBzl)-OBzl.HCl with N-Terminal Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another is a fundamental step. This document provides a detailed protocol for the coupling of L-Glutamic acid di-benzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) to the N-terminus of a peptide chain. This compound is a commonly used building block in which both the alpha- and gamma-carboxyl groups are protected as benzyl (B1604629) esters, and the alpha-amino group is available for coupling after neutralization of its hydrochloride salt.[1][2][3] The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as racemization.[4][5] This protocol will cover the use of common carbodiimide (B86325) and phosphonium/uronium salt-based coupling reagents.

Data Presentation: Reagent Stoichiometry and Reaction Conditions

The following table summarizes typical reagent quantities and reaction conditions for the coupling of this compound. These values are illustrative and may require optimization based on the specific amino acid sequence and scale of the reaction.

Reagent/ParameterCarbodiimide Method (DCC/DIC & HOBt)Phosphonium/Uronium Salt Method (HBTU/PyBOP)
This compound 1.0 equivalent1.0 equivalent
N-terminal protected Amino Acid/Peptide 1.0 - 1.2 equivalents1.0 - 1.2 equivalents
Coupling Reagent (DCC, DIC, HBTU, or PyBOP) 1.1 - 1.2 equivalents[6][7]1.1 - 1.2 equivalents[8][9]
Additive (e.g., HOBt) 1.1 - 1.2 equivalents[6][7]Not always necessary, but can be included
Base (e.g., DIPEA, NMM) 2.0 - 2.5 equivalents[10]2.0 - 3.0 equivalents[8][9]
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Reaction Temperature 0 °C to Room Temperature[6][7]0 °C to Room Temperature
Reaction Time 2 - 24 hours[6][11]1 - 4 hours[4][8]
Typical Yield 70-90%85-98%

Note: DCC = N,N'-Dicyclohexylcarbodiimide, DIC = N,N'-Diisopropylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane.

Experimental Protocols

This section details the methodologies for coupling this compound using two common classes of coupling reagents.

Protocol 1: Coupling via Carbodiimide Method (DIC/HOBt)

This protocol describes a general procedure for the solution-phase coupling of this compound using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). DIC is used in this example as its urea (B33335) byproduct is more soluble than that of DCC, simplifying purification.[12]

Materials:

  • This compound

  • N-terminal protected amino acid or peptide

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of the Amine Component: In a round-bottom flask, dissolve the N-terminal protected amino acid or peptide (1.0 eq) in anhydrous DCM or DMF.

  • Neutralization: To a separate flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.[10] Stir the mixture at 0 °C for 15-20 minutes.

  • Activation of the Carboxyl Component: To the flask containing the N-terminal protected amino acid, add HOBt (1.1 eq).[6] Cool this mixture to 0 °C.

  • Coupling Reaction: Slowly add DIC (1.1 eq) to the cooled solution of the N-terminal protected amino acid and HOBt.[6] Allow the activation to proceed for 15-20 minutes at 0 °C.

  • Transfer the neutralized H-Glu(OBzl)-OBzl solution (from step 2) to the activated carboxyl component solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated byproducts (if any).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude peptide can be further purified by silica (B1680970) gel column chromatography or recrystallization.

Protocol 2: Coupling via Phosphonium/Uronium Salt Method (HBTU)

This protocol outlines the use of HBTU, a highly efficient coupling reagent that often leads to faster reactions and higher yields with reduced racemization.[9][12]

Materials:

  • This compound

  • N-terminal protected amino acid or peptide

  • HBTU

  • DIPEA or NMM

  • Anhydrous DMF

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Pre-activation of the Carboxyl Component: In a reaction vessel, dissolve the N-terminal protected amino acid or peptide (1.0 eq) and HBTU (0.98 eq) in anhydrous DMF.[10]

  • Add DIPEA or NMM (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.[8][10]

  • Preparation of the Amine Component: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.[10]

  • Coupling Reaction: Add the activated carboxyl component solution (from step 2) to the flask containing the neutralized H-Glu(OBzl)-OBzl.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for Peptide Coupling

PeptideCouplingWorkflow cluster_amine Amine Component Preparation cluster_carboxyl Carboxyl Component Preparation amine_start This compound in Anhydrous Solvent neutralization Add Base (DIPEA/NMM) Stir at 0°C - RT amine_start->neutralization free_amine Free Amine of Glu(OBzl)-OBzl neutralization->free_amine coupling Coupling Reaction Stir for 1-24h at RT free_amine->coupling carboxyl_start N-Protected Amino Acid in Anhydrous Solvent activation Add Coupling Reagent (e.g., DIC/HOBt or HBTU/Base) carboxyl_start->activation activated_carboxyl Activated Carboxyl Group activation->activated_carboxyl activated_carboxyl->coupling workup Aqueous Work-up (Wash with Acid, Base, Brine) coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Dipeptide Product purification->product

Caption: Workflow for the coupling of this compound with an N-protected amino acid.

References

Application Notes and Protocols for the Deprotection of Benzyl Groups from H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of benzyl (B1604629) protecting groups from L-Glutamic acid γ-benzyl ester α-benzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) is a critical step in peptide synthesis and medicinal chemistry, yielding free L-glutamic acid. The benzyl groups, protecting the α-amino and γ-carboxyl functionalities, are robust but can be efficiently cleaved under specific conditions. This document provides detailed application notes and experimental protocols for the most common methods of benzyl group deprotection from this substrate. The selection of a particular method depends on factors such as the sensitivity of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.

The primary strategies for the deprotection of benzyl groups are hydrogenolysis and acidolysis. Catalytic hydrogenation and catalytic transfer hydrogenation are mild and widely used hydrogenolytic methods that offer high efficiency.[1] Acidolysis, typically employing hydrogen bromide in acetic acid, provides a non-hydrogenation alternative but involves harsher conditions.[1]

Comparative Summary of Deprotection Methods

The following table summarizes quantitative data for the common deprotection methods for substrates structurally similar to this compound, such as Z-Glu-OBzl. The data represents typical results compiled from various sources.[1]

MethodReagents and ConditionsReaction TimeYield (%)Key Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol (B129727), Room Temperature, Atmospheric Pressure2 - 6 hours>95%Requires a hydrogen gas source. The catalyst is flammable.[1]
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/C, Methanol, Room Temperature1 - 3 hours>95%Avoids the use of gaseous hydrogen. Formic acid is corrosive.[1]
Ammonium (B1175870) Formate (B1220265), 10% Pd/C, Methanol, Reflux1 - 2 hours>90%A milder alternative to formic acid, though typically requires heating.[1]
Acidolysis 33% HBr in Acetic Acid, Room Temperature1 - 2 hours>90%A non-hydrogenation method suitable for substrates sensitive to catalysis.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the deprotection using hydrogen gas and a palladium on carbon catalyst.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply

  • Reaction flask

  • Hydrogen balloon or hydrogenation apparatus

  • Magnetic stirrer

  • Celite® or a similar filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Seal the flask and evacuate the air, then introduce hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.

  • Purify the product by recrystallization or other suitable chromatographic techniques if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This protocol utilizes formic acid as a hydrogen donor, avoiding the need for gaseous hydrogen.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Formic Acid (HCOOH)

  • Reaction flask

  • Magnetic stirrer

  • Celite® or a similar filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • To the stirred suspension, add formic acid (2.0 - 5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, filter the mixture through Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the combined filtrates under reduced pressure to yield the crude product.

  • Purify as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol uses ammonium formate as a milder hydrogen donor.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Ammonium Formate (HCOONH₄)

  • Reaction flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Celite® or a similar filtration aid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a reaction flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution.

  • Add ammonium formate (3.0 - 5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude glutamic acid.

  • Purify the product by recrystallization or other suitable techniques if necessary. To remove excess ammonium formate, the product can be purified by dialysis and lyophilization or by dissolving in an organic solvent and washing with a saturated sodium chloride solution.[2]

Protocol 4: Acidolysis with HBr in Acetic Acid

This protocol is a non-catalytic method for deprotection.[1]

Materials:

  • This compound

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous Diethyl Ether

  • Reaction flask

  • Magnetic stirrer

  • Centrifuge (optional)

Procedure:

  • In a fume hood, dissolve this compound (1.0 eq) in 33% HBr in acetic acid at room temperature.

  • Stir the solution at room temperature and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated glutamic acid hydrobromide salt by filtration or centrifugation.

  • Wash the solid with diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the product under vacuum. The product is the hydrobromide salt of glutamic acid.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_workup Workup & Purification cluster_product Final Product This compound This compound Catalytic_Hydrogenation Catalytic Hydrogenation This compound->Catalytic_Hydrogenation Catalytic_Transfer_Hydrogenation Catalytic Transfer Hydrogenation This compound->Catalytic_Transfer_Hydrogenation Acidolysis Acidolysis This compound->Acidolysis Filtration Filtration (remove catalyst) Catalytic_Hydrogenation->Filtration Catalytic_Transfer_Hydrogenation->Filtration Precipitation Precipitation (with ether) Acidolysis->Precipitation Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification L-Glutamic_Acid L-Glutamic Acid Purification->L-Glutamic_Acid Precipitation->L-Glutamic_Acid

Caption: General experimental workflow for the deprotection of this compound.

Chemical_Transformation cluster_reactants Reactants cluster_products Products Start This compound Product L-Glutamic Acid Start->Product Deprotection Reagents Deprotection Reagents (e.g., H₂/Pd/C, HCOOH, HBr) Byproducts Byproducts (Toluene, CO₂, etc.)

Caption: Chemical transformation during the deprotection of this compound.

Method_Selection Start Select Deprotection Method Hydrogenation_Sensitive Are other functional groups sensitive to hydrogenation? Start->Hydrogenation_Sensitive Use_H2 Is use of H₂ gas a concern? Hydrogenation_Sensitive->Use_H2 No Acidolysis Consider Acidolysis (HBr/AcOH) Hydrogenation_Sensitive->Acidolysis Yes Catalytic_Hydrogenation Catalytic Hydrogenation (H₂/Pd/C) Use_H2->Catalytic_Hydrogenation No Catalytic_Transfer_Hydrogenation Catalytic Transfer Hydrogenation (HCOOH or HCOONH₄) Use_H2->Catalytic_Transfer_Hydrogenation Yes

Caption: Decision tree for selecting a deprotection method for benzyl groups.

Conclusion

The choice of deprotection method for this compound should be made based on the specific requirements of the synthetic route. Catalytic hydrogenation and transfer hydrogenation methods are generally high-yielding and clean, making them suitable for a wide range of applications.[1] Acidolysis with HBr in acetic acid provides a robust alternative when hydrogenation is not feasible.[1] It is crucial to monitor the reaction progress to avoid side reactions and to ensure complete deprotection. The protocols provided here serve as a general guideline and may require optimization for specific substrates and scales.

References

Application Notes and Protocols for Catalytic Transfer Hydrogenation in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalytic Transfer Hydrogenation for Cleaving Benzyl (B1604629) Esters in Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

In peptide synthesis and the development of peptide-based therapeutics, the strategic use of protecting groups is fundamental. The benzyl group is frequently employed to protect the C-terminal carboxylic acid as a benzyl ester, as well as the side chains of amino acids like aspartic acid, glutamic acid, serine, and tyrosine. The removal of these benzyl protecting groups, known as deprotection, is a critical step that must be efficient and selective to preserve the integrity of the peptide.

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and versatile method for the debenzylation of peptides. This technique offers significant advantages over classical catalytic hydrogenation, which often requires specialized high-pressure hydrogenation equipment. CTH is performed under mild, ambient pressure conditions, utilizing a catalyst and a hydrogen donor molecule to effect the reduction. This approach is highly compatible with the sensitive nature of peptides and offers a safer, more convenient laboratory procedure.

These application notes provide a comprehensive overview of the use of catalytic transfer hydrogenation for the cleavage of benzyl esters and other benzyl-type protecting groups in peptides. Detailed protocols using various hydrogen donors are presented, along with a summary of reaction conditions and reported yields to guide researchers in optimizing this crucial deprotection step.

Principle of Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation involves the use of a catalyst, typically palladium on a solid support like carbon (Pd/C), and a hydrogen donor molecule. The hydrogen donor transfers hydrogen atoms to the catalyst surface, which then mediates the hydrogenolysis of the benzyl group from the peptide substrate. The general reaction is depicted below:

Peptide-COOBn + H-Donor --(Pd/C)--> Peptide-COOH + Byproducts

Commonly used hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. The choice of hydrogen donor can influence reaction rates, selectivity, and the reaction conditions required.

Advantages of Catalytic Transfer Hydrogenation

  • Mild Reaction Conditions: CTH is typically carried out at room temperature and atmospheric pressure, which helps to minimize side reactions and preserve the stereochemical integrity of the peptide.

  • Safety: The avoidance of high-pressure hydrogen gas makes the procedure inherently safer for laboratory use.

  • Convenience: The experimental setup is simple and does not require specialized high-pressure reactors.

  • Selectivity: CTH can be highly selective for benzyl-type protecting groups, leaving other functionalities, such as Boc and some halogen groups, intact under controlled conditions.[1]

  • Good Solubility: Hydrogen donors like formic acid can also serve as excellent solvents for peptides, facilitating a homogeneous reaction.[2]

Data Summary: Reaction Conditions for Benzyl Group Cleavage

The following tables summarize quantitative data for the catalytic transfer hydrogenation of various benzyl-protected amino acids and peptides using different hydrogen donors.

Table 1: Deprotection using Formic Acid as a Hydrogen Donor

SubstrateCatalystSolventReaction TimeYield (%)Reference
Z-GlycylglycinePd black4.4% HCOOH in Methanol (B129727)5 min95[2]
Z-Phenylalanylphenylalanine ethyl esterPd black4.4% HCOOH in Methanol10 min92[2]
Z-Methionylglycine ethyl esterPd black4.4% HCOOH in Methanol10 min92[2]
Boc-Aspartic acid β-benzyl esterPd black4.4% HCOOH in Methanol10 min98[2]
Z-Alanine10% Pd/CHCOOH in Methanolminutes95[3]
Z-Methionine10% Pd/CHCOOH in Methanolminutes89[3]

Z = Benzyloxycarbonyl, Boc = tert-butyloxycarbonyl

Table 2: Deprotection using Ammonium Formate as a Hydrogen Donor

SubstrateCatalystSolventTemperatureReaction TimeYield (%)Reference
N-Benzyl-β-alanine ethyl ester10% Pd/CMethanolReflux6 min92[4]
N-Benzyl-γ-aminobutyric acid10% Pd/CMethanolReflux8 min95[4]
N-Benzyl-glycine10% Pd/CMethanolReflux10 min90[4]
Protected Peptides10% Pd/CMethanol or DMFRoom TempVariesGood[5]

Table 3: Deprotection using Cyclohexene as a Hydrogen Donor

SubstrateCatalystSolventNoteReference
N-Benzyloxycarbonyl peptides10% Pd/CEthanolEffective for Z and benzyl esters[6]
Benzyl ester peptides10% Pd/CEthanolEffective for Z and benzyl esters[6]

Experimental Protocols

Protocol 1: General Procedure for Debenzylation using Formic Acid

This protocol is based on the methodology described for the rapid removal of benzyl and benzyloxycarbonyl protecting groups.[2]

Materials:

  • Benzyl-protected peptide

  • Palladium black or 10% Palladium on carbon (Pd/C)

  • Formic acid (88%)

  • Methanol, anhydrous

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected peptide in a 4.4% (v/v) solution of formic acid in methanol. A typical concentration is ~10-20 mg of peptide per mL of solvent.

  • To this solution, add the palladium catalyst. For palladium black, a 1:1 weight ratio with the peptide is effective.[2] For 10% Pd/C, a catalyst loading of 10-20% by weight of the peptide is a good starting point.

  • Flush the flask with an inert gas. While not always strictly necessary, it can prevent potential side reactions.[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 5-15 minutes for Z and benzyl ester groups.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite or a suitable syringe filter to remove the palladium catalyst.

  • Wash the catalyst on the filter with additional methanol and water.

  • Combine the filtrate and washes and remove the solvent under reduced pressure to obtain the deprotected peptide.

  • Further purification, if necessary, can be performed by crystallization or chromatography.

Protocol 2: General Procedure for Debenzylation using Ammonium Formate

This protocol is a general method adapted from procedures for the debenzylation of N-benzyl amino derivatives, which is also applicable to benzyl esters in peptides.[4][5]

Materials:

  • Benzyl-protected peptide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Dissolve the protected peptide in methanol or DMF in a round-bottom flask.

  • Add 10% Pd/C to the solution. The catalyst amount can range from one-tenth to equal the weight of the peptide.[4][5]

  • Add ammonium formate to the mixture. Typically, 2 to 4 equivalents per protecting group are used.[5]

  • Stir the reaction mixture at room temperature or under reflux, depending on the lability of the protecting group. For many substrates, the reaction proceeds efficiently at room temperature.[5] For more robust N-benzyl groups, refluxing may be necessary.[4]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the catalyst by filtration through a Celite pad.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the combined filtrate to dryness under reduced pressure to yield the crude deprotected peptide.

  • The product can be further purified as required.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic transfer hydrogenation of a benzyl-protected peptide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Peptide in Solvent B Add Pd/C Catalyst A->B C Add Hydrogen Donor (e.g., HCOOH, HCOONH4) B->C D Stir at RT or Reflux C->D E Filter to Remove Catalyst D->E F Evaporate Solvent E->F G Purify Product F->G H Deprotected Peptide

Caption: General workflow for peptide debenzylation.

Logical Relationship of Components

This diagram shows the key components and their roles in the catalytic transfer hydrogenation process.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Peptide Protected Peptide (e.g., Peptide-COOBn) Catalyst Pd/C Peptide->Catalyst H_Donor Hydrogen Donor (HCOOH, HCOONH4, etc.) H_Donor->Catalyst Dep_Peptide Deprotected Peptide (Peptide-COOH) Catalyst->Dep_Peptide Byproducts Byproducts (Toluene, CO2, etc.) Catalyst->Byproducts

Caption: Key components in CTH debenzylation.

Conclusion

Catalytic transfer hydrogenation is a highly effective, mild, and convenient method for the cleavage of benzyl ester and other benzyl-type protecting groups from peptides. The use of hydrogen donors like formic acid and ammonium formate with a palladium catalyst allows for rapid deprotection at room temperature and atmospheric pressure. The protocols and data provided herein serve as a valuable resource for researchers in peptide chemistry and drug development, enabling the efficient and selective synthesis of target peptide molecules. The simplicity and safety of the procedure make it an attractive alternative to traditional high-pressure hydrogenation.

References

Application Notes and Protocols: Peptide Coupling Reactions of H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) is a critical building block in peptide synthesis. Its dibenzyl protection scheme shields the alpha- and gamma-carboxyl groups, allowing for the selective formation of a peptide bond at the free α-amino group. As the starting material is a hydrochloride salt, a neutralization step is mandatory to liberate the nucleophilic free amine required for the coupling reaction.

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. This document provides a detailed overview of the reaction mechanisms, experimental protocols, and comparative performance of common peptide coupling reagents used with this compound.

General Reaction Workflow

The overall process of coupling this compound with an N-protected amino acid involves three key stages: neutralization of the amino acid salt, activation of the carboxylic acid component, and the final coupling to form the peptide bond.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling This compound This compound Base Tertiary Base (e.g., DIPEA, TEA) This compound->Base in situ Free Amine H-Glu(OBzl)-OBzl (Free Amine) Base->Free Amine ProtectedDipeptide Protected Dipeptide Free Amine->ProtectedDipeptide Nucleophilic Attack N-Protected AA N-Protected Amino Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU, EDC) N-Protected AA->CouplingReagent Activated Ester Activated Intermediate (e.g., OAt-ester) CouplingReagent->Activated Ester Activated Ester->ProtectedDipeptide

Caption: General workflow for peptide coupling with this compound.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of a coupling reagent significantly impacts reaction efficiency, time, and the purity of the final peptide. Modern onium-type salts (uronium/aminium and phosphonium) are often preferred for their high reactivity and ability to suppress racemization, especially when used with additives.[1][2]

Coupling Reagent SystemReagent ClassAdditiveBaseTypical Reaction TimeTypical Yield (%)Racemization PotentialKey Advantages & Disadvantages
EDC / HOBt Carbodiimide (B86325)HOBtDIPEA/NMM12-24 hours85-95%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts (EDC).[3] Disadvantages: Slower reaction rates, potential for N-acylurea side product formation.[2]
HATU Uronium/Aminium(Internal HOAt)DIPEA/Collidine30-60 minutes>95%Very LowAdvantages: High coupling efficiency, rapid reaction rates, low racemization due to the formation of a highly reactive OAt-ester.[4][5] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2]
HBTU Uronium/Aminium(Internal HOBt)DIPEA/NMM30-90 minutes>95%LowAdvantages: High efficiency, well-established. Disadvantages: Slightly less reactive than HATU, potential for guanidinylation.
PyBOP Phosphonium(Internal HOBt)DIPEA/NMM30-90 minutes>95%LowAdvantages: High coupling efficiency, byproducts are generally soluble. Avoids the carcinogenic HMPA byproduct associated with BOP.[2] Disadvantages: Can react with unprotected phosphorylated amino acids.

Note: Yields and reaction times are illustrative and can vary based on the specific amino acids, solvents, and reaction conditions.

Reaction Mechanisms

The fundamental principle of peptide coupling involves the activation of the carboxyl group of an N-protected amino acid to make it susceptible to nucleophilic attack by the free amine of H-Glu(OBzl)-OBzl.

Carbodiimide (EDC/HOBt) Mechanism

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) mitigates these side reactions by converting the O-acylisourea into a more stable HOBt-ester, which then reacts cleanly with the amine.

G R-COOH N-Protected AA (R-COOH) O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC HOBt-Ester HOBt-Active Ester O-Acylisourea->HOBt-Ester + HOBt HOBt HOBt Peptide Dipeptide HOBt-Ester->Peptide + Amine Amine H-Glu(OBzl)-OBzl Byproduct EDC-Urea (soluble) Peptide->Byproduct

Caption: EDC/HOBt coupling mechanism.

Uronium/Aminium Salt (HATU) Mechanism

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent. In the presence of a base like DIPEA, it reacts with the N-protected amino acid to form a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) moiety makes this ester more reactive than its HOBt counterpart, leading to faster and more complete coupling with the amine.[4][5]

G R-COOH N-Protected AA (R-COOH) OAt-Ester OAt-Active Ester R-COOH->OAt-Ester + HATU, Base HATU HATU Base Base (DIPEA) Peptide Dipeptide OAt-Ester->Peptide + Amine Amine H-Glu(OBzl)-OBzl Byproduct Tetramethylurea + HOAt Peptide->Byproduct

Caption: HATU-mediated coupling mechanism.

Phosphonium Salt (PyBOP) Mechanism

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) activates the carboxylic acid via a similar mechanism to uronium salts, forming a reactive OBt-ester. The reaction is driven by the formation of a stable phosphine (B1218219) oxide byproduct. PyBOP is known for its high efficiency and the solubility of its byproducts, simplifying purification.[2][4]

G R-COOH N-Protected AA (R-COOH) OBt-Ester OBt-Active Ester R-COOH->OBt-Ester + PyBOP, Base PyBOP PyBOP Base Base (DIPEA) Peptide Dipeptide OBt-Ester->Peptide + Amine Amine H-Glu(OBzl)-OBzl Byproduct Tripyrrolidinophosphine oxide + HOBt Peptide->Byproduct

Caption: PyBOP-mediated coupling mechanism.

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of an N-protected amino acid to this compound. These should be optimized for specific applications.

Protocol 1: Coupling using EDC/HOBt

This protocol describes a classic and cost-effective method for peptide bond formation.

Materials:

  • N-Protected Amino Acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq for neutralization + 1.0 eq for coupling)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • Dissolution & Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation: In a separate flask, dissolve the N-Protected Amino Acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Coupling: Add the solution from step 2 to the neutralized amine solution from step 1. Add EDC.HCl (1.1 eq) to the mixture in one portion. If additional base is required for the coupling itself, add another equivalent of DIPEA.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography or recrystallization.

Protocol 2: Coupling using HATU

This protocol outlines a rapid and highly efficient coupling method.

Materials:

  • N-Protected Amino Acid (e.g., Fmoc-Ala-OH) (1.05 eq)

  • This compound (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Protected Amino Acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.0 eq) to the solution and stir at room temperature for 2-5 minutes. The solution may change color, indicating the formation of the active ester.

  • Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt. Add this solution to the pre-activated mixture from step 2.

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor progress by TLC or HPLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

Conclusion

The successful incorporation of this compound into a peptide chain is readily achievable with a careful selection of coupling reagents and reaction conditions. While classic carbodiimide methods like EDC/HOBt are effective and economical, modern onium salt reagents such as HATU and PyBOP offer higher efficiency, faster reaction times, and greater suppression of side reactions, particularly racemization. The protocols and comparative data provided herein serve as a guide for researchers to develop robust and reliable methods for their specific peptide synthesis needs.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) in solution-phase peptide synthesis. This versatile building block, with both the α- and γ-carboxyl groups protected as benzyl (B1604629) esters, is a valuable reagent for the incorporation of glutamic acid residues into peptide chains. The protocols outlined below cover the essential steps of neutralization, coupling, and work-up, and are designed to be a practical guide for laboratory use.

Overview of this compound in Peptide Synthesis

This compound is a protected form of glutamic acid where the α-amino group is free (as a hydrochloride salt), and both the α- and γ-carboxylic acids are protected as benzyl (Bzl) esters.[1][2] This protection strategy is particularly useful in solution-phase synthesis, allowing for the selective formation of a peptide bond at the N-terminus. The benzyl ester protecting groups are stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenation.[3]

The general workflow for incorporating an this compound residue involves:

  • Neutralization: Liberation of the free α-amino group from the hydrochloride salt using a suitable base.

  • Coupling: Reaction of the free amino group with the activated carboxyl group of an N-protected amino acid.

  • Work-up and Purification: Isolation and purification of the resulting dipeptide.

Quantitative Data Summary

The following tables summarize typical reagents and conditions for the coupling of an N-protected amino acid with this compound. Note that yields and purities are representative and can vary based on the specific amino acids and reaction conditions used.

Table 1: Reagents for Peptide Coupling

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₉H₂₂ClNO₄363.84[2]C-terminal amino acid with protected side chain
N-Protected Amino Acid (e.g., Boc-Ala-OH)VariableVariableN-terminal amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA) or N-Methylmorpholine (NMM)C₆H₁₅N or C₅H₁₁NO101.19 or 101.15Base for neutralization
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Table 2: Comparison of Common Coupling Protocols

Coupling ReagentAdditiveBase (equiv.)Typical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
DCCHOBt1.0-1.212-24 hours85-95%>95%Cost-effective; dicyclohexylurea (DCU) byproduct is insoluble in DCM and easily filtered.
EDCHOBt1.0-1.212-24 hours85-95%>95%Water-soluble urea (B33335) byproduct allows for easy aqueous workup.[4]
HBTUHOBt (optional)2.01-4 hours90-98%>97%Rapid and efficient with low racemization.[5]
HATUHOBt (optional)2.030 min - 2 hours90-98%>97%Highly efficient, especially for sterically hindered couplings.[5]

Experimental Protocols

Protocol 1: DCC/HOBt Mediated Coupling of Boc-Ala-OH with this compound

This protocol details the synthesis of the dipeptide Boc-Ala-Glu(OBzl)-OBzl.

Materials:

  • Boc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, suspend this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add TEA or NMM (1.0 equivalent) dropwise while stirring.

    • Stir the mixture for 15-30 minutes at 0°C to generate the free amine.[3]

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[6]

    • To this solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

    • Stir the mixture for 15 minutes at 0°C.

  • Coupling Reaction:

    • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated Boc-Ala-OH mixture.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[3]

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.[3]

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x).[3]

    • Dry the organic layer over anhydrous Na₂SO₄.[3]

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[3]

  • Purification:

    • The crude Boc-Ala-Glu(OBzl)-OBzl can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.[3]

Protocol 2: Deprotection of Benzyl Esters

This protocol describes the removal of the benzyl ester protecting groups from the glutamic acid residue via catalytic hydrogenation.

Materials:

  • Protected Peptide (e.g., Boc-Ala-Glu(OBzl)-OBzl)

  • Methanol (B129727)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve the purified protected peptide in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (a catalytic amount, typically 10% by weight of the peptide).[3]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[3]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[3]

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3]

  • Wash the pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-Glu-OH).

Visualizations

Experimental Workflow

Peptide_Coupling_Workflow cluster_neutralization Neutralization cluster_activation Carboxyl Activation cluster_coupling Coupling cluster_workup Work-up & Purification start This compound in DCM add_base Add TEA or NMM at 0°C start->add_base free_amine Free Amine: H-Glu(OBzl)-OBzl add_base->free_amine coupling Combine and Stir (0°C to RT) free_amine->coupling n_protected_aa N-Protected Amino Acid (e.g., Boc-Ala-OH) + HOBt in DCM add_dcc Add DCC at 0°C n_protected_aa->add_dcc active_ester Activated Ester add_dcc->active_ester active_ester->coupling crude_peptide Crude Protected Dipeptide coupling->crude_peptide filter_dcu Filter DCU crude_peptide->filter_dcu wash Aqueous Washes filter_dcu->wash dry_evaporate Dry & Evaporate wash->dry_evaporate purify Purification (Chromatography/Recrystallization) dry_evaporate->purify pure_peptide Pure Protected Dipeptide purify->pure_peptide

Caption: Workflow for solution-phase peptide coupling.

Logical Relationships in Deprotection

Deprotection_Logic start_peptide Protected Peptide (e.g., Boc-Ala-Glu(OBzl)-OBzl) hydrogenation Catalytic Hydrogenation (H₂, Pd/C) start_peptide->hydrogenation Cleaves Benzyl Esters acidolysis Strong Acidolysis (e.g., HBr in Acetic Acid) start_peptide->acidolysis Cleaves Boc and Benzyl Esters final_peptide_h2 Selectively Deprotected Peptide (Boc-Ala-Glu-OH) hydrogenation->final_peptide_h2 final_peptide_acid Globally Deprotected Peptide (H-Ala-Glu-OH) acidolysis->final_peptide_acid

Caption: Deprotection strategies for benzyl esters.

References

Application Notes and Protocols: H-Glu(OBzl)-OBzl.HCl in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid dibenzyl ester hydrochloride, or H-Glu(OBzl)-OBzl.HCl, is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. Its primary utility lies in its role as a protected form of L-glutamic acid, an essential amino acid. The benzyl (B1604629) ester groups shield the alpha and gamma carboxylic acid functionalities, preventing them from participating in unintended side reactions during complex synthetic sequences. This strategic protection is crucial for the controlled and site-selective formation of amide bonds, particularly in the assembly of peptides and other complex molecules.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling in a laboratory setting.[1]

These application notes provide a comprehensive overview of the use of this compound, focusing on its application in peptide synthesis, its role as a precursor for chemical linkers in antibody-drug conjugates (ADCs), and its utility in constructing peptide-drug conjugates (PDCs) and other complex molecular architectures. Detailed protocols for its use in these applications are provided to facilitate its practical implementation in the laboratory.

Core Application: Peptide Synthesis

This compound is a foundational building block in both solution-phase and solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[2] The benzyl protecting groups are stable to the acidic conditions used for the removal of the Boc group, ensuring the integrity of the glutamic acid side chain throughout peptide elongation.[3]

Key Advantages in Peptide Synthesis:
  • Prevention of Side Reactions: The benzyl esters effectively protect the carboxylic acid groups, preventing the formation of unwanted byproducts and ensuring the desired peptide sequence is assembled.[1]

  • Enhanced Purity and Yield: By minimizing side reactions, the use of this compound leads to cleaner crude peptide products and higher overall yields.[1]

  • Versatility: It is a key component in the synthesis of peptides with intricate structures and specific side-chain modifications.[1]

Quantitative Data for Peptide Coupling Reactions

The efficiency of peptide coupling reactions is paramount for successful synthesis. The following table summarizes representative yields for the coupling of an N-protected amino acid to the free amine of this compound, and the subsequent coupling of the resulting dipeptide with another amino acid ester.

N-Protected Amino AcidCoupling PartnerCoupling ReagentsSolventReaction Time (h)Typical Yield (%)
Z-Ala-OHH-Glu(OBzl)-OBzlDCC, HOBtDMF12-1685-95
Boc-Phe-OHH-Glu(OBzl)-OBzlHBTU, DIPEADMF2-4>90
Z-Glu(OBzl)-Ala-OHH-Gly-OMeDCC, HOBtDCM1280-90

Note: Yields are representative and can vary based on specific reaction conditions, scale, and the nature of the amino acid residues.

Application in Linker Synthesis for Antibody-Drug Conjugates (ADCs)

Glutamic acid derivatives are increasingly used as components of the linker in ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody, and their design is critical for the stability and efficacy of the ADC.[4] Glutamic acid provides a versatile scaffold that can be functionalized to create enzymatically cleavable linkers, which are stable in circulation but release the payload in the tumor microenvironment.[4]

This compound serves as a valuable starting material for such linkers. After N-terminal modification (e.g., with a self-emolative spacer like p-aminobenzyl alcohol (PABC)) and subsequent deprotection of the benzyl esters, the free carboxylic acids can be coupled to the antibody and the cytotoxic drug, respectively.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a model dipeptide, Z-Ala-Glu(OBzl)-OBzl, using a carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of this compound:

    • Suspend this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add TEA (1.0 equivalent) dropwise with stirring.

    • Stir the mixture at 0°C for 30 minutes to generate the free amine.

  • Activation of Z-Ala-OH:

    • In a separate flask, dissolve Z-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir this activation mixture at 0°C for 20 minutes.

    • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activation mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.

Protocol 2: Deprotection of Benzyl Esters by Catalytic Hydrogenation

This protocol describes the simultaneous removal of the benzyl ester protecting groups from a glutamic acid-containing peptide.

Materials:

  • Glutamic acid-containing peptide with benzyl ester protection (e.g., Z-Ala-Glu(OBzl)-OBzl)

  • 10% Palladium on carbon (Pd/C) (catalytic amount, typically 10% by weight of the peptide)

  • Methanol (B129727) or Acetic Acid

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup:

    • Dissolve the protected peptide in methanol or acetic acid in a round-bottom flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizing Workflows and Synthetic Pathways

The following diagrams illustrate the key processes involving this compound.

Peptide_Coupling_Workflow cluster_neutralization Step 1: Neutralization cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up & Purification A This compound B TEA or NMM in DCM @ 0°C A->B C H-Glu(OBzl)-OBzl (Free Amine) B->C G Protected Dipeptide C->G D N-Protected Amino Acid E DCC, HOBt in DCM @ 0°C D->E F Activated Ester E->F F->G Stir 0°C to RT H Filter DCU G->H I Aqueous Wash H->I J Purification I->J

Caption: Workflow for solution-phase peptide coupling.

Deprotection_Workflow A Protected Peptide (e.g., Z-Ala-Glu(OBzl)-OBzl) B Dissolve in MeOH or AcOH A->B C Add 10% Pd/C B->C D Evacuate & backfill with H₂ (3x) C->D E Stir under H₂ atmosphere D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® F->G Reaction Complete H Evaporate solvent G->H I Deprotected Peptide (e.g., Z-Ala-Glu-OH) H->I

Caption: Workflow for benzyl ester deprotection.

ADCLinker_Concept cluster_synthesis Linker Synthesis cluster_conjugation Conjugation Steps A This compound B N-functionalization (e.g., with PABC spacer) A->B C N-PABC-Glu(OBzl)-OBzl B->C D Deprotection of Benzyl Esters C->D E N-PABC-Glu(OH)-OH D->E F Couple to Payload E->F G Couple to Antibody F->G H Antibody-Linker-Drug Conjugate G->H

Caption: Conceptual pathway for ADC linker synthesis.

Conclusion

This compound is an indispensable reagent in modern medicinal chemistry. Its primary application as a protected glutamic acid building block is fundamental to the successful synthesis of complex peptides. Furthermore, its utility extends to the construction of sophisticated linker technologies for targeted therapies like ADCs. The protocols and workflows provided herein offer a practical guide for researchers to effectively utilize this versatile compound in their drug discovery and development endeavors. Careful execution of these methods, with appropriate monitoring and purification, is essential for achieving high-purity target molecules.

References

Application Notes and Protocols for the Incorporation of H-Glu(OBzl)-OBzl.HCl into Complex Peptide Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid dibenzyl ester hydrochloride, or H-Glu(OBzl)-OBzl.HCl, is a pivotal building block in peptide synthesis, particularly for the creation of complex peptide architectures.[1][2] Its dual benzyl (B1604629) protecting groups on both the α- and γ-carboxyl functions offer robust protection during coupling reactions, preventing unwanted side reactions and promoting the formation of clean products with higher yields.[3] This application note provides detailed protocols for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis, presents quantitative data for key reaction steps, and illustrates a relevant biological signaling pathway where peptides synthesized using this derivative play a crucial role.

The benzyl protecting groups are integral to the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[4] They are stable under the acidic conditions used for the removal of the temporary Boc protecting group but can be readily cleaved under strong acidic conditions (e.g., HF) or, more mildly, via catalytic hydrogenolysis.[5][6] This orthogonality allows for strategic deprotection and the synthesis of complex peptides, including those with post-translational modifications or cyclic structures.

Data Presentation: Quantitative Analysis of this compound Incorporation

The following tables summarize typical quantitative data for the key steps involving the incorporation of Boc-Glu(OBzl)-OH, the N-terminally protected form of this compound, in peptide synthesis. These values are representative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.

Table 1: Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Coupling ReagentCoupling Time (min)Coupling Efficiency (%)Key Considerations
HBTU/DIEA30 - 120~95-99May require double coupling for difficult sequences.[7]
HATU/DIEA30 - 60>99Highly efficient, recommended for sterically hindered couplings.
DCC/HOBt60 - 240~95A cost-effective option, though slower and with potential for DCU byproduct contamination.

Table 2: Deprotection and Final Peptide Purity

Deprotection MethodDeprotection Time (h)Typical Yield (%)Crude Peptide Purity (HPLC) (%)
Catalytic Hydrogenolysis (H₂/Pd-C)2 - 16>90>85
Anhydrous HF160 - 8050 - 70
TFMSA/TFA1 - 260 - 8050 - 70

Experimental Protocols

Protocol 1: Incorporation of Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol describes a single coupling cycle for the incorporation of Boc-Glu(OBzl)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Glu(OBzl)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable in a hybrid strategy)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole) for final cleavage

Workflow for SPPS:

spss_workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Glu(OBzl)-OH) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Continue chain elongation Cleavage Final Cleavage (e.g., HF) Washing->Cleavage Final step Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (1x), and DMF (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF with appropriate scavengers (e.g., anisole).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of a Dipeptide using this compound

This protocol outlines the synthesis of a model dipeptide, for example, Ala-Glu(OBzl)-OBzl.

Materials:

  • This compound

  • N-protected Alanine (B10760859) (e.g., Boc-Ala-OH)

  • Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl, Saturated NaHCO₃ solution, Brine

Workflow for Solution-Phase Synthesis:

solution_phase_workflow Neutralization Neutralization of This compound Coupling Coupling Reaction Neutralization->Coupling Activation Activation of Boc-Ala-OH Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification (Chromatography) Workup->Purification Deprotection Deprotection (Optional) Purification->Deprotection

Caption: Workflow for Solution-Phase Peptide Synthesis.

Procedure:

  • Neutralization of this compound:

    • Suspend this compound (1 eq.) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add TEA (1 eq.) dropwise while stirring. Stir for 30 minutes at 0°C to generate the free amine.

  • Activation of N-protected Alanine:

    • In a separate flask, dissolve Boc-Ala-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.

    • Add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated alanine solution from step 2.

    • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the organic filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography.

  • Deprotection (Optional): The Boc and benzyl protecting groups can be removed as described in the SPPS protocol to yield the final dipeptide.

Application in Complex Peptide Architectures: Synthesis of RGD Peptides as MMP Inhibitors

Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind to integrin receptors on the cell surface.[2] This interaction plays a crucial role in cell adhesion, signaling, and migration. Certain RGD peptides can act as antagonists to extracellular matrix proteins, making them valuable tools in cancer research and drug development.[2] Furthermore, the interplay between integrins and matrix metalloproteinases (MMPs) is a key area of investigation in tumor progression and metastasis.[8] Peptides synthesized using this compound can be designed as MMP inhibitors that target the tumor microenvironment.

Signaling Pathway: Integrin-Mediated MMP Activation

The following diagram illustrates a simplified signaling pathway where RGD-integrin binding can lead to the activation of MMPs, promoting cell migration and invasion. Peptides designed to interfere with this pathway can serve as potential therapeutics.

mmp_signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell cluster_tme Tumor Microenvironment RGD RGD Ligand (e.g., Fibronectin) Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Ras Ras Src->Ras MAPK MAPK Pathway Ras->MAPK Gene Gene Expression (e.g., MMP-9) MAPK->Gene Upregulation proMMP pro-MMP-9 Gene->proMMP Secretion MMP Active MMP-9 proMMP->MMP Activation Degradation ECM Degradation MMP->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion

Caption: Integrin-mediated activation of MMPs.

This pathway highlights how the binding of RGD ligands to integrins can trigger a signaling cascade that upregulates the expression and activation of MMPs. These enzymes then degrade the extracellular matrix, facilitating tumor cell invasion and metastasis. RGD-containing peptides synthesized with a glutamic acid residue can be designed to competitively inhibit the initial RGD-integrin binding, thereby disrupting this entire process.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex peptides. Its robust benzyl protecting groups are well-suited for both solid-phase and solution-phase methodologies, particularly within the Boc/Bzl strategy. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this building block into their synthetic workflows. The application of these peptides as potential inhibitors of the integrin-MMP signaling axis underscores their importance in the development of novel therapeutics. Careful execution of the described protocols and consideration of potential side reactions will enable the successful synthesis of high-purity, complex peptide architectures for a wide range of research and drug development applications.

References

Application Notes and Protocols for H-Glu(OBzl)-OBzl.HCl in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OBzl)-OBzl.HCl, and more commonly its Nα-protected form Boc-Glu(OBzl)-OH, are fundamental building blocks for the incorporation of glutamic acid residues into peptide sequences during solid-phase peptide synthesis (SPPS). The use of benzyl (B1604629) (Bzl) protecting groups for the γ-carboxyl group of glutamic acid is a cornerstone of the Boc/Bzl protection strategy. This strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA). The more stable benzyl-based side-chain protecting groups are cleaved in the final step with a strong acid such as hydrofluoric acid (HF).[1][2][3]

Glutamic acid residues are crucial for the biological activity of many peptides, contributing to their hydrophilicity and often playing a key role in binding interactions with receptors and enzymes. The ability to incorporate glutamic acid at specific positions within a peptide sequence is therefore essential for the design and synthesis of peptide libraries aimed at drug discovery and the elucidation of biological pathways. These libraries are powerful tools for identifying novel ligands for a variety of targets, including G-protein coupled receptors (GPCRs).

This document provides detailed application notes and protocols for the use of Boc-Glu(OBzl)-OH in the synthesis of peptide libraries, quantitative data on synthesis efficiency, and an example of a relevant signaling pathway that can be investigated using such libraries.

Data Presentation: Quantitative Analysis of Peptide Synthesis

The success of peptide library synthesis hinges on the efficiency of each coupling step and the final purity and yield of the individual peptides. The choice of coupling reagents and synthesis strategy significantly impacts these outcomes.

Table 1: Coupling Efficiency of Boc-Glu(OBzl)-OH with Various Reagents
Coupling ReagentClassTypical Coupling Yield (%)Racemization RiskKey Considerations
HBTU/DIEA Aminium/Uronium Salt>95LowHighly efficient for most couplings. A cost-effective and reliable option.[4]
HATU/DIEA Aminium/Uronium Salt>95LowHighly efficient, particularly for sterically hindered couplings.[4][5]
PyBOP/DIEA Phosphonium Salt90-95LowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[6]
DIC/HOBt Carbodiimide/Additive85-90ModerateAn economical choice. The use of HOBt is crucial to suppress racemization.[4]
Table 2: Comparison of Boc/Bzl and Fmoc/tBu Strategies for a Model Decapeptide Containing Glutamic Acid
ParameterBoc/Bzl Strategy (using Boc-Glu(OBzl)-OH)Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH)Notes
Nα-Deprotection 25-50% TFA in DCM20% Piperidine in DMFBoc strategy involves repeated acidolysis, while Fmoc uses milder basic conditions.
Side-Chain Protection (Glu) Benzyl ester (OBzl)tert-Butyl ester (OtBu)OBzl is cleaved with strong acid (HF), while OtBu is cleaved with moderate acid (TFA).
Final Cleavage Anhydrous Hydrogen Fluoride (HF)~95% Trifluoroacetic Acid (TFA)HF is highly corrosive and requires specialized equipment. TFA is less harsh.
Orthogonality Quasi-orthogonalYesThe Fmoc/tBu strategy allows for selective deprotection of side chains on-resin.[3]
Average Crude Peptide Yield Dependent on sequence and coupling efficiencyGenerally highBoc/Bzl can sometimes provide superior results for long or difficult sequences.
Average Crude Peptide Purity (HPLC) ~75-85%~70-80%Purity is sequence-dependent. Fmoc strategy may be more prone to aspartimide formation.
Common Side Reactions Pyroglutamate formation, Alkylated productsAspartimide formation, Piperidinyl adductsSide reaction profiles are distinct and depend on synthesis conditions.

Experimental Protocols

Protocol 1: General Workflow for a Single Coupling Cycle in Boc-SPPS

This protocol outlines a single cycle for the addition of a Boc-Glu(OBzl)-OH residue to a growing peptide chain on a solid support.

Resin_Swelling 1. Resin Swelling Swell peptide-resin in DCM or DMF (15-30 min) Boc_Deprotection 2. Boc Deprotection Treat with 25-50% TFA in DCM (1-2 min pre-wash, then 20-30 min) Resin_Swelling->Boc_Deprotection Washing_1 3. Washing Wash with DCM, IPA, and DMF Boc_Deprotection->Washing_1 Neutralization 4. Neutralization Treat with 5-10% DIEA in DMF or DCM (2 x 5-10 min) Washing_1->Neutralization Washing_2 5. Washing Wash with DMF and DCM Neutralization->Washing_2 Coupling 6. Coupling Add pre-activated Boc-Glu(OBzl)-OH (1-2 hours) Washing_2->Coupling Washing_3 7. Washing Wash with DMF and DCM Coupling->Washing_3 Next_Cycle Ready for Next Cycle Washing_3->Next_Cycle Start Start with Resin Split_1 1. Split Resin into N portions Start->Split_1 Couple_1 2. Couple a different Boc-amino acid (e.g., Boc-Ala-OH, Boc-Phe-OH, ...) to each portion Split_1->Couple_1 Pool_1 3. Pool all resin portions Couple_1->Pool_1 Mix_1 4. Mix thoroughly Pool_1->Mix_1 Split_2 5. Split Resin into N portions Mix_1->Split_2 Couple_2 6. Couple a different Boc-amino acid (e.g., Boc-Gly-OH, Boc-Leu-OH, ...) to each portion Split_2->Couple_2 Pool_2 7. Pool all resin portions Couple_2->Pool_2 Mix_2 8. Mix thoroughly Pool_2->Mix_2 Repeat 9. Repeat cycles for desired length Mix_2->Repeat Cleave 10. Cleave and Deprotect Peptides Repeat->Cleave Library Peptide Library Cleave->Library cluster_membrane Plasma Membrane GPCR mGluR (GPCR) G_protein Gq Protein (α, β, γ subunits) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate or Peptide Agonist Glutamate->GPCR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKC->Cellular_Response Phosphorylates targets

References

Troubleshooting & Optimization

Troubleshooting low yield in peptide coupling with H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in peptide coupling reactions involving H-Glu(OBzl)-OBzl.HCl.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield in my peptide coupling reaction with this compound. What are the most common initial checks I should perform?

Low coupling efficiency with this compound can stem from several factors. The most critical initial step is to ensure the proper neutralization of the hydrochloride salt. The amino group of this compound is protonated and must be converted to a free amine to be reactive for nucleophilic attack.[1] Additionally, verify the quality and dryness of your solvent and other reagents, as moisture can significantly impede the reaction.

Q2: How do I properly neutralize the hydrochloride salt of this compound before coupling?

The neutralization of the HCl salt is crucial for the coupling reaction to proceed. This is typically achieved by adding a non-nucleophilic tertiary base.

  • For solution-phase synthesis: Dissolve this compound in an anhydrous solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C and add one equivalent of a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM).[2] Stir for about 15-30 minutes before adding this solution to your activated carboxylic acid component.[3]

  • For solid-phase peptide synthesis (SPPS): After deprotecting the N-terminal of the resin-bound peptide, wash the resin thoroughly. Then, treat the resin with a solution of a base like diisopropylethylamine (DIEA) in DMF (typically 5-10%) to neutralize the resin before the coupling step.[2]

Q3: My starting materials seem fine, but the coupling is still inefficient. Could the coupling reagent be the issue?

Yes, the choice and quality of the coupling reagent are critical. If you are using a carbodiimide (B86325) like DCC or DIC, the addition of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is highly recommended to improve efficiency and suppress side reactions like racemization.[4][5] For difficult couplings, which can occur due to the steric hindrance of the bulky benzyl (B1604629) protecting groups, switching to a more potent coupling reagent may be necessary.[6] Aminium/uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective in these cases.[5] Always ensure your coupling reagents are fresh and have been stored under anhydrous conditions.[1]

Q4: I am observing a significant amount of unreacted starting material. What can I do to drive the reaction to completion?

If you have a significant amount of unreacted starting material, consider the following strategies:

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[6]

  • Double Coupling: After the initial coupling reaction, you can filter the resin, wash it, and then perform a second coupling step with a fresh solution of the activated amino acid.[6]

  • Extended Reaction Time: For challenging sequences, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve the yield.[1]

  • Increase Temperature: For aggregated sequences or sterically hindered couplings, increasing the reaction temperature can be beneficial.[7] Many automated synthesizers have this capability.

Q5: Could there be side reactions other than incomplete coupling that are lowering my yield?

Yes, several side reactions can lower the yield of your desired peptide.

  • Racemization: The activated amino acid being coupled can undergo racemization, especially with carbodiimide reagents used without additives.[4] Using additives like HOBt or switching to reagents like HATU can minimize this.[4]

  • Pyroglutamate (B8496135) Formation: Although more common with N-terminal glutamine, N-terminal glutamic acid derivatives can undergo intramolecular cyclization to form a pyroglutamate, which terminates the peptide chain.[8] This is often catalyzed by acidic or basic conditions and elevated temperatures.[8]

  • Aspartimide Formation (if Asp is present): If your peptide sequence contains an aspartic acid residue with a side-chain benzyl ester, it can be susceptible to intramolecular cyclization, leading to aspartimide formation.[6]

Q6: How does the work-up procedure affect the final yield?

An improper work-up can lead to significant product loss. For solution-phase synthesis, the work-up typically involves washing the organic layer with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.[2] It is crucial to ensure that your desired peptide is not soluble in the aqueous layers. For solid-phase synthesis, ensure that you use appropriate scavengers during the final cleavage from the resin to prevent side reactions with sensitive amino acids.[9]

Quantitative Data Summary

Table 1: Recommended Reagent Equivalents for Peptide Coupling

ReagentEquivalents (relative to limiting reagent)Notes
Protected Amino Acid1.0 - 5.0For SPPS, 5 equivalents are common.[10] For solution-phase, 1.0-1.5 equivalents are typical.
Coupling Reagent (e.g., DCC, HBTU)1.0 - 5.5Should be slightly in excess of the amino acid.[10]
Additive (e.g., HOBt)1.1 - 5.5Used in conjunction with carbodiimides.[2][10]
Base (e.g., TEA, DIEA)1.0 - 8.01.0 equivalent for neutralization of HCl salt.[2] Higher equivalents are used with aminium/uronium coupling reagents.[1][2]

Table 2: Typical Reaction Conditions and Yields

ParameterTypical ValueNotes
Reaction Time1 - 16 hoursCan be extended for difficult couplings.[1][3]
Temperature0°C to Room TemperatureLower temperatures can reduce side reactions like racemization.[4]
Typical Yield (Dipeptide Synthesis)60 - 80%After purification.[3]

Experimental Protocols

Protocol 1: Standard Solution-Phase Peptide Coupling using DCC/HOBt
  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.0 equivalent) dropwise while stirring.

    • Stir the mixture for 15 minutes at 0°C.[2]

  • Activation of the N-Protected Amino Acid:

    • In a separate flask, dissolve the N-protected amino acid (e.g., Z-Phe-OH, 1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[2]

    • Cool this solution to 0°C.

  • Coupling Reaction:

    • To the activated amino acid solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[2]

    • Stir this mixture for 15 minutes at 0°C.

    • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.[2]

Protocol 2: Monitoring Coupling on Solid Phase using the Kaiser Test

The Kaiser test is used to detect free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling.[1]

  • Sample Preparation:

    • Take a small sample of resin beads (a few milligrams) after the coupling step and wash them thoroughly with DMF and then DCM.

    • Place the beads in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of each of the following three reagents to the test tube:

  • Analysis:

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads.

      • Blue/Purple beads: Positive result (free primary amines present, coupling incomplete).

      • Yellow/Colorless beads: Negative result (no free primary amines, coupling complete).[1]

Visualizations

G Troubleshooting Workflow for Low Peptide Coupling Yield start Low Yield Observed check_neutralization Is the HCl salt of the amine component fully neutralized? start->check_neutralization check_reagents Are coupling reagents and solvents fresh and anhydrous? check_neutralization->check_reagents Yes neutralize Action: Ensure 1 equivalent of non-nucleophilic base is added prior to coupling. check_neutralization->neutralize No check_conditions Are coupling conditions optimal? check_reagents->check_conditions Yes replace_reagents Action: Use fresh, anhydrous reagents. Consider a more potent coupling reagent (e.g., HATU). check_reagents->replace_reagents No troubleshoot_side_reactions Could side reactions be occurring? check_conditions->troubleshoot_side_reactions Yes optimize_conditions Action: Increase reaction time, perform a double coupling, or increase temperature. check_conditions->optimize_conditions No analyze_side_products Action: Analyze byproducts by MS. Adjust conditions to minimize racemization or pyroglutamate formation. troubleshoot_side_reactions->analyze_side_products Yes end_success Yield Improved troubleshoot_side_reactions->end_success No neutralize->check_reagents replace_reagents->check_conditions optimize_conditions->end_success end_fail Issue Persists: Consult further literature or technical support. optimize_conditions->end_fail analyze_side_products->end_success analyze_side_products->end_fail

Caption: Troubleshooting workflow for low peptide coupling yield.

G Solution-Phase Peptide Coupling Workflow cluster_amine Amine Component Preparation cluster_acid Carboxylic Acid Component Preparation amine_start This compound neutralization Neutralize with Base (e.g., TEA in DCM) amine_start->neutralization free_amine Free Amine in Solution neutralization->free_amine coupling Coupling Reaction (Stir at 0°C to RT) free_amine->coupling acid_start N-Protected Amino Acid activation Activate with Coupling Reagent + Additive (e.g., DCC/HOBt) acid_start->activation activated_ester Activated Ester activation->activated_ester activated_ester->coupling workup Work-up (Filter DCU, Aqueous Washes) coupling->workup purification Purification (Column Chromatography) workup->purification product Protected Dipeptide purification->product

References

Common side reactions with H-Glu(OBzl)-OBzl.HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for common side reactions encountered when using H-Glu(OBzl)-OBzl.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a protected form of glutamic acid used in peptide synthesis.[1] The benzyl (B1604629) (Bzl) groups protect the alpha and gamma carboxylic acid functionalities, preventing them from reacting out of turn during the stepwise assembly of a peptide chain. The hydrochloride (HCl) salt improves the compound's stability and handling.[2]

Q2: What are the most common side reactions associated with the use of this compound?

A2: The three most common side reactions when using this compound, particularly when it is at the N-terminus of a peptide, are:

  • Pyroglutamate (B8496135) formation: An intramolecular cyclization of the glutamic acid residue.[3][4]

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the glutamic acid residue.[5][6]

  • Diketopiperazine formation: Intramolecular cyclization of a dipeptide, leading to chain truncation.[7][8][9]

Q3: How can I detect pyroglutamate formation?

A3: Pyroglutamate formation results in the loss of a water molecule, leading to a mass decrease of 18.01 Da. This can be detected by mass spectrometry.[3] In reverse-phase HPLC (RP-HPLC), the pyroglutamate-containing peptide will typically have a different retention time than the desired peptide.[3]

Q4: Is it possible to remove a pyroglutamate residue once it has formed?

A4: Yes, pyroglutamate can be enzymatically removed using the enzyme pyroglutamate aminopeptidase (B13392206) (pGAP).[10] This enzyme specifically cleaves the pyroglutamate residue from the N-terminus of a peptide.[10]

Q5: What are the key factors that influence racemization?

A5: The main factors influencing racemization during peptide synthesis are the choice of coupling reagents, the type and amount of base used, and the reaction temperature.[6] Stronger bases and certain coupling reagents can increase the likelihood of racemization.[6]

Q6: When is diketopiperazine formation most likely to occur?

A6: Diketopiperazine formation is most common when a dipeptide is formed, and it is particularly prevalent if the second amino acid in the sequence is proline.[11] Having an N-terminal amino acid with a polar or charged side chain, such as glutamic acid, can also accelerate this side reaction.[7][8][9]

Troubleshooting Guides

Problem 1: Presence of an unexpected peak with a mass of -18.01 Da from the target peptide.

Possible Cause: Pyroglutamate formation.

Solutions:

  • Optimize Coupling Conditions:

    • Use a coupling reagent known to minimize pyroglutamate formation.

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of cyclization.[3]

    • Avoid excess base during the coupling step.[3]

  • Control pH During Work-up and Purification:

    • Maintain a pH between 6.0 and 7.0 during all purification steps.[10]

  • Enzymatic Removal (Post-Synthesis):

    • If pyroglutamate formation cannot be avoided, treat the purified peptide with pyroglutamate aminopeptidase (pGAP).

Problem 2: Diastereomeric impurities observed by chiral chromatography.

Possible Cause: Racemization of the glutamic acid residue.

Solutions:

  • Choice of Coupling Reagent and Additives:

    • Use phosphonium- or aminium-based coupling reagents like HATU, HBTU, or PyBOP.

    • Always use racemization suppressants such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), especially when using carbodiimide-based coupling reagents like DCC or DIC.[6]

  • Base Selection:

    • Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (B128534) (TEA).[6]

  • Temperature Control:

    • Perform the coupling reaction at a lower temperature (e.g., 0 °C).

Problem 3: Low yield of the final peptide and presence of a cyclic dipeptide byproduct.

Possible Cause: Diketopiperazine formation.

Solutions:

  • Use of Specialized Resins:

    • For solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride (2-CTC) resin can help to minimize diketopiperazine formation due to its steric bulk.

  • Dipeptide Coupling:

    • Instead of coupling the second amino acid to the N-terminal glutamic acid on the resin, pre-form a dipeptide and couple it to the resin or the growing peptide chain. This bypasses the dipeptidyl-resin stage where diketopiperazine formation is most likely.

Data Presentation

Table 1: Influence of pH and Temperature on Pyroglutamate Formation Rate

N-Terminal ResiduepHTemperature (°C)Half-life of Cyclization
Glutamic Acid4.145~9 months
Glutamic Acid6.237Minimal formation
Glutamic Acid4.037Increased formation
Glutamic Acid8.037Increased formation

Data is illustrative and rates can vary based on the full peptide sequence and buffer composition.[12]

Table 2: Effectiveness of Racemization Suppressants with Carbodiimide Coupling

Coupling AdditiveRacemization (%)
NoneHigh
HOBtLow
HOAtVery Low
6-Cl-HOBtVery Low

This table provides a general comparison. Actual levels of racemization can be sequence-dependent.[6]

Experimental Protocols

Protocol 1: Enzymatic Removal of Pyroglutamate

This protocol outlines a general procedure for the enzymatic removal of an N-terminal pyroglutamate residue from a peptide.

  • Peptide Dissolution: Dissolve the peptide containing the pyroglutamate residue in a buffer recommended by the enzyme manufacturer (typically a phosphate (B84403) or Tris buffer at a pH between 7.0 and 8.0).

  • Enzyme Addition: Add pyroglutamate aminopeptidase (pGAP) to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point of 1:100 to 1:500 (w/w) is common.

  • Incubation: Incubate the reaction mixture at the recommended temperature for the enzyme (often 37 °C) for 1 to 4 hours.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry to observe the disappearance of the pyroglutamylated peptide and the appearance of the desired peptide.

  • Reaction Quenching: Once the reaction is complete, quench it by adding an acid (e.g., 10% trifluoroacetic acid) to lower the pH and inactivate the enzyme.

  • Purification: Purify the desired peptide from the reaction mixture using RP-HPLC.

Protocol 2: Coupling with Minimized Racemization

This protocol describes the coupling of an N-protected amino acid to a resin-bound amine, aiming to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Coupling Reagent Solution Preparation: In a separate vessel, dissolve the N-protected this compound (1.2 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a racemization suppressant like HOBt (1.2 equivalents) in DMF.

  • Activation: Add a sterically hindered base like DIPEA (2.4 equivalents) to the coupling reagent solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove any unreacted reagents.

Visualizations

pyroglutamate_formation cluster_troubleshooting Troubleshooting Pyroglutamate Formation start Mass spec shows -18 Da peak? check_hplc Distinct peak in HPLC? start->check_hplc Yes no_issue Not a pyroglutamate issue start->no_issue No pyro_confirmed Pyroglutamate Formation Confirmed check_hplc->pyro_confirmed Yes check_hplc->no_issue No optimize Optimize Coupling: - Lower Temperature - Control Base pyro_confirmed->optimize control_ph Control pH during purification (6.0-7.0) pyro_confirmed->control_ph enzymatic_removal Enzymatic removal with pGAP pyro_confirmed->enzymatic_removal

Caption: Troubleshooting workflow for pyroglutamate formation.

racemization_prevention cluster_decision_tree Decision Tree for Minimizing Racemization start Coupling this compound coupling_reagent Choose Coupling Reagent start->coupling_reagent carbodiimide Carbodiimide (DCC, DIC) coupling_reagent->carbodiimide Option 1 phosphonium_aminium Phosphonium/Aminium (HATU, HBTU, PyBOP) coupling_reagent->phosphonium_aminium Option 2 (Preferred) add_suppressant Add Racemization Suppressant (HOBt, Oxyma) carbodiimide->add_suppressant choose_base Choose Base phosphonium_aminium->choose_base add_suppressant->choose_base weak_base Weak, hindered base (DIPEA, NMM) choose_base->weak_base Recommended strong_base Strong base (TEA) - AVOID choose_base->strong_base Not Recommended low_temp Perform coupling at low temperature (0 °C) weak_base->low_temp final_protocol Optimized Protocol low_temp->final_protocol

Caption: Decision tree for minimizing racemization.

diketopiperazine_mechanism cluster_mechanism Diketopiperazine Formation Mechanism dipeptide Dipeptidyl-Resin (N-terminal Glu) nucleophilic_attack Intramolecular Nucleophilic Attack dipeptide->nucleophilic_attack Free N-terminus attacks ester linkage cleavage Cleavage from Resin nucleophilic_attack->cleavage dkp Diketopiperazine (Cyclic Dipeptide) cleavage->dkp truncated_peptide Truncated Peptide-Resin cleavage->truncated_peptide

Caption: Mechanism of diketopiperazine formation.

References

Technical Support Center: Preventing Pyroglutamate Formation from N-Terminal Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the formation of pyroglutamate (B8496135) (pGlu) from N-terminal glutamic acid (Glu) derivatives in peptides and proteins. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate and why is its formation a concern?

Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue.[1] This modification results in the loss of a water molecule and the formation of a five-membered ring.[2] The formation of pGlu is a significant concern in research and biopharmaceutical development for several reasons:

  • Blocked N-terminus: The cyclized structure of pGlu lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[3]

  • Product Heterogeneity: Incomplete conversion to pGlu leads to a mixture of the desired peptide and its pGlu variant, complicating downstream analysis, characterization, and purification.

  • Potential Impact on Bioactivity: Modification at the N-terminus can, in some cases, alter the biological activity, binding affinity, or stability of a peptide or protein.[2]

  • Analytical Challenges: The change in mass and charge resulting from pGlu formation can complicate analytical techniques such as mass spectrometry and ion-exchange chromatography.[4]

Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamic acid?

The formation of pyroglutamate from an N-terminal glutamic acid residue is an intramolecular cyclization reaction. The α-amino group of the N-terminal glutamic acid acts as a nucleophile, attacking the γ-carboxyl carbon of its own side chain. This nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered pyroglutamate ring and eliminates a molecule of water.[2]

Q3: What factors influence the rate of pyroglutamate formation?

Several factors can influence the rate of non-enzymatic pyroglutamate formation from N-terminal glutamic acid:

  • pH: The reaction is highly pH-dependent. The rate of pGlu formation is minimal around neutral pH (6.0-7.0) and is significantly accelerated in both acidic (e.g., pH 4) and alkaline (e.g., pH 8) conditions.[5][6]

  • Temperature: Higher temperatures increase the rate of the cyclization reaction.[6]

  • Buffer Composition: Certain buffer species can influence the rate of pGlu formation.

  • Protein/Peptide Structure: The local conformation and flexibility of the N-terminus can impact the rate of cyclization.[7]

Q4: How can I prevent pyroglutamate formation during peptide/protein production and purification?

Preventing pGlu formation requires careful control over experimental conditions:

  • pH Control: Maintain the pH of all solutions, including cell culture media, purification buffers, and storage solutions, between 6.0 and 7.0.[4]

  • Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to minimize the reaction rate.[4]

  • Choice of Coupling Reagents (for chemical peptide synthesis): Use coupling reagents known to minimize side reactions, such as HBTU or HATU, and perform couplings at reduced temperatures (e.g., 0°C).[2]

Q5: What are the best practices for storing peptides and proteins to minimize pyroglutamate formation?

Proper storage is critical for maintaining the integrity of your N-terminal glutamic acid:

  • Short-term Storage (Liquid): Store samples in a buffer with a pH between 6.0 and 7.0 at 4°C.[4]

  • Long-term Storage:

    • Lyophilization: For peptides and proteins that are stable to freeze-drying, this is the preferred method for long-term storage as it significantly reduces the rate of cyclization in the solid state.[4]

    • Frozen Aliquots: If lyophilization is not an option, flash-freeze aliquots in liquid nitrogen and store them at -80°C. It is crucial to avoid repeated freeze-thaw cycles.[4]

Q6: Can I remove pyroglutamate once it has formed?

Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase (B13392206) (pGAP) . This enzyme specifically cleaves the pGlu residue from the N-terminus, exposing the subsequent amino acid for sequencing or other applications.[1][8]

Q7: How can I permanently prevent pyroglutamate formation?

To permanently eliminate the possibility of pyroglutamate formation, the N-terminal glutamic acid residue can be replaced with a non-cyclizing amino acid, such as alanine (B10760859) or glycine, using site-directed mutagenesis .[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving peptides and proteins with N-terminal glutamic acid.

ProblemPossible CauseRecommended Solution
Unexpected heterogeneity in purified peptide/protein. Spontaneous formation of pyroglutamate during purification or storage.- Maintain a pH between 6.0 and 7.0 during all purification steps.[4]- Perform purification at reduced temperatures (e.g., 4°C).[4]- Lyophilize the final product for long-term storage.[4]
Inconsistent results in biological assays. Variable amounts of pyroglutamate formation between different batches of the peptide/protein.- Implement strict control over pH, temperature, and buffer composition during production and storage.[4]- Characterize each batch for the percentage of pGlu formation using analytical techniques like RP-HPLC or mass spectrometry.[4]
N-terminal sequencing (e.g., Edman degradation) fails. The N-terminal glutamic acid has cyclized to pyroglutamate, blocking the N-terminus.- Treat the sample with pyroglutamate aminopeptidase (pGAP) to remove the pGlu residue before sequencing.[4]
Mass spectrometry results show a peak with a mass loss of 18.01 Da. Formation of pyroglutamate from N-terminal glutamic acid.- Confirm the modification site using tandem mass spectrometry (MS/MS).- If the modification is undesirable, optimize purification and storage conditions (see above).
Difficulty dissolving lyophilized peptide. The peptide has a high propensity to aggregate.- Test solubility in a small aliquot first.- Use sterile, distilled water or a dilute acid (e.g., 0.1% TFA) for initial reconstitution.[9]- If the peptide is hydrophobic, try dissolving in a small amount of an organic solvent like DMSO or DMF, then slowly dilute with an aqueous buffer.[10]

Quantitative Data Summary

The rate of pyroglutamate formation is highly dependent on pH and temperature. The following table summarizes the half-life of N-terminal glutamic acid cyclization under different conditions.

N-Terminal ResiduepHTemperature (°C)Half-lifeReference
Glutamic Acid4.145~9 months[5][6]
Glutamic Acid6.2-Minimal formation[5][6]
Glutamic Acid8.0-Increased formation[5][6]

Experimental Protocols

Protocol 1: LC-MS/MS for Detection and Quantification of Pyroglutamate

This protocol outlines a general approach for the detection and quantification of pyroglutamate formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • If analyzing a protein, digest the protein with a suitable protease (e.g., Trypsin or Lys-C) to generate smaller peptides.

  • Acidify the peptide solution with 0.1% formic acid.

2. Chromatographic Separation:

  • Utilize a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with a C18 column to separate the native peptide from its pyroglutamate-containing form.[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Develop a suitable gradient to achieve separation of the native and modified peptides.

3. Mass Spectrometry Analysis:

  • Acquire data in full scan mode to identify the masses corresponding to the native peptide and the pGlu-modified peptide (mass difference of -18.01 Da for Glu).[11]

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to confirm the sequence and pinpoint the location of the modification.[5]

4. Quantification:

  • Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms.[4]

  • For absolute quantification, a standard curve can be generated using a synthetic pGlu-containing peptide of known concentration.[4]

Note on a potential artifact: Be aware of the potential for in-source cyclization of glutamic acid to pyroglutamic acid during electrospray ionization.[12][13] Proper chromatographic separation is crucial to distinguish between pGlu present in the sample and that formed in the ion source.[12][13]

Protocol 2: Peptide Lyophilization for Enhanced Stability

This protocol provides a step-by-step guide for lyophilizing peptides to improve their long-term stability.

1. Dissolution:

  • Dissolve the peptide in a suitable solvent, typically sterile water or a dilute aqueous solution of acetic acid or trifluoroacetic acid (TFA).[14]

2. Aliquoting:

  • Dispense the peptide solution into sterile, lyophilization-compatible vials. Aliquoting prevents contamination and degradation from repeated handling of the entire batch.

3. Pre-freezing:

  • Flash-freeze the aliquots by immersing the vials in liquid nitrogen or a dry ice/ethanol bath. Rapid freezing creates small ice crystals, which facilitates more efficient sublimation.[14]

4. Primary Drying (Sublimation):

  • Place the frozen vials in a lyophilizer.

  • Apply a high vacuum (e.g., <100 mTorr).

  • Gradually increase the shelf temperature to just below the eutectic point of the sample to sublimate the unbound water.

5. Secondary Drying (Desorption):

  • Once the primary drying is complete (indicated by the product temperature rising to the shelf temperature), increase the shelf temperature further (e.g., to room temperature) under high vacuum to remove any residual bound water molecules.

6. Storage:

  • Once the cycle is complete, backfill the lyophilizer with an inert gas like nitrogen or argon, and tightly seal the vials.

  • Store the lyophilized peptide at -20°C or -80°C for long-term stability.[15]

Protocol 3: Enzymatic Removal of Pyroglutamate using pGAP

This protocol describes the enzymatic removal of N-terminal pyroglutamate using pyroglutamate aminopeptidase (pGAP).

1. Reagent Preparation:

  • pGAP Enzyme: Reconstitute the lyophilized enzyme in the recommended buffer as per the manufacturer's instructions.

  • Digestion Buffer: Use the buffer system recommended by the pGAP manufacturer. A typical buffer might be a phosphate (B84403) or Tris-based buffer at a pH around 7.0-8.0.

  • Reducing Agent (Optional but Recommended): Include a reducing agent like dithiothreitol (B142953) (DTT) at a final concentration of 1-5 mM to maintain a reducing environment, especially if the protein contains cysteine residues.

  • Detergent (Optional): For some proteins, the addition of a non-ionic detergent like Polysorbate 20 (Tween 20) at a low concentration (e.g., 0.01-0.1%) can help to expose the N-terminus to the enzyme.

2. Digestion Reaction:

  • Dissolve the pGlu-containing peptide or protein in the digestion buffer.

  • Add the pGAP enzyme to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start at 1:20 to 1:100 (w/w).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (often 37°C for standard pGAP, but can be higher for thermostable versions) for a duration of 2 to 24 hours. The optimal incubation time will depend on the substrate and enzyme concentration.

3. Monitoring the Reaction:

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 0.1% TFA.

  • Analyze the aliquots by RP-HPLC or LC-MS to monitor the disappearance of the pGlu-peptide and the appearance of the deblocked peptide.

4. Reaction Quenching and Product Purification:

  • Once the reaction is complete, the enzyme can be inactivated by heat (if a thermostable enzyme is not used) or by acidification.

  • The deblocked peptide can be purified from the reaction mixture using RP-HPLC.

Visualizations

pyroglutamate_formation glu N-terminal Glutamic Acid intermediate Tetrahedral Intermediate glu->intermediate Intramolecular Nucleophilic Attack pglu Pyroglutamate (pGlu) intermediate->pglu Elimination water H2O intermediate->water

Mechanism of pyroglutamate formation from N-terminal glutamic acid.

troubleshooting_workflow start Problem Observed check_heterogeneity Unexpected Heterogeneity? start->check_heterogeneity check_sequencing N-terminal Sequencing Fails? check_heterogeneity->check_sequencing No optimize_conditions Optimize pH (6.0-7.0) and Temperature (4°C) during purification and storage. check_heterogeneity->optimize_conditions Yes check_mass_loss Mass Loss of 18.01 Da? check_sequencing->check_mass_loss No use_pgap Treat with Pyroglutamate Aminopeptidase (pGAP) before sequencing. check_sequencing->use_pgap Yes confirm_msms Confirm modification site with MS/MS. check_mass_loss->confirm_msms Yes end Problem Resolved check_mass_loss->end No optimize_conditions->end use_pgap->end confirm_msms->optimize_conditions

Troubleshooting workflow for pyroglutamate-related issues.

experimental_workflow start Sample with N-terminal Glu analysis Analysis: LC-MS/MS start->analysis prevention Prevention Strategies start->prevention remediation Remediation analysis->remediation pGlu Detected ph_temp_control pH Control (6.0-7.0) Temperature Control (4°C) prevention->ph_temp_control storage Proper Storage: - Lyophilization - Frozen Aliquots (-80°C) prevention->storage mutagenesis Site-Directed Mutagenesis (Permanent Solution) prevention->mutagenesis pgap_treatment Enzymatic Removal with pGAP remediation->pgap_treatment final_product Stable and Homogeneous Product ph_temp_control->final_product storage->final_product pgap_treatment->final_product mutagenesis->final_product

Experimental workflow for analysis and prevention of pyroglutamate formation.

References

Technical Support Center: Optimizing Benzyl Group Deprotection from Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the deprotection of benzyl (B1604629) (Bn) groups from glutamic acid derivatives, a critical step in peptide synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete or Slow Deprotection via Catalytic Hydrogenation

Question: My hydrogenolysis reaction using Pd/C and H₂ is sluggish or stalls before completion. What are the common causes and how can I resolve this?

Answer: Slow or incomplete hydrogenolysis is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups. Sulfur-containing residues (cysteine, methionine) or the product amine itself can deactivate the catalyst.[1]

    • Solution:

      • Increase Catalyst Loading: If you suspect poisoning, adding fresh aliquots of Pd/C during the reaction can help drive it to completion.[1]

      • Use an Additive: For substrates containing methionine, the addition of BaSO₄ or BF₃·Et₂O may mitigate catalyst poisoning.[1]

      • Change Solvent: Using liquid ammonia (B1221849) as a solvent can sometimes prevent poisoning by sulfur-containing amino acids.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for difficult deprotections.

    • Solution: Increase the hydrogen pressure. Reactions are often run at pressures up to 10 bar.[2]

  • Poor Substrate Solubility: If the protected glutamic acid derivative is not fully dissolved, the reaction will be slow.

Issue 2: Side Reactions During Deprotection

Question: I am observing unexpected byproducts in my reaction mixture after deprotection. What are the likely side reactions and how can I prevent them?

Answer: Several side reactions can occur during the deprotection of benzyl-protected glutamic acid:

  • Pyroglutamate (B8496135) Formation: The deprotected N-terminal glutamic acid can cyclize to form a pyroglutamate residue, especially under acidic conditions used for cleavage from a resin.[5][6] This occurs when the free amino group attacks the side-chain carboxylic acid.

    • Prevention: Minimize exposure to strong acids after deprotection. If using acid for cleavage (e.g., HF), careful control of conditions and the use of scavengers is crucial.[5]

  • Racemization: The chiral center of glutamic acid can be susceptible to racemization, particularly under harsh basic or acidic conditions.[7]

    • Prevention: Employ mild deprotection conditions. Catalytic transfer hydrogenation is often milder than standard hydrogenolysis.[8] Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization during coupling steps that precede deprotection.[5]

  • Benzylation of Scavengers: During acid-mediated deprotection, the cleaved benzyl cation is an electrophile that can react with electron-rich scavengers like anisole, forming an aryl ketone.[5]

  • Saturation of Aromatic Rings: In some cases, the aromatic ring of the benzyl group itself can be hydrogenated.[2][9]

    • Prevention: A catalyst pre-treatment strategy can help inhibit this unwanted hydrogenation.[2][9]

Issue 3: Chemoselectivity Issues

Question: How can I selectively deprotect a benzyl ester in the presence of other protecting groups like N-Cbz or O-benzyl ethers on other residues?

Answer: Achieving chemoselectivity is a common challenge. The reactivity of different benzyl-type protecting groups to hydrogenolysis is generally: Benzyl Ester > N-Cbz > O-Benzyl ether.

  • Catalyst Poisons for Selectivity: The addition of a catalyst poison like pyridine (B92270) or ethylenediamine (B42938) can selectively inhibit the hydrogenolysis of O-benzyl or N-Cbz groups while allowing the cleavage of more labile groups like benzyl esters.[10][11] The Pd/C-ethylenediamine complex is an isolable catalyst that shows good selectivity.[11]

  • Alternative Methods: For substrates sensitive to hydrogenation, other deprotection methods can be employed:

    • Acid-catalyzed cleavage: Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) can cleave benzyl groups.[12][13] However, this method is harsh and can cause side reactions.[5][12]

    • Lewis Acid-mediated cleavage: Reagents like BCl₃ can be used, often in the presence of a cation scavenger like pentamethylbenzene.

    • Oxidative cleavage: For p-methoxybenzyl (PMB) ethers, an oxidant like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used.[14]

Experimental Protocols & Data

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol is suitable for the deprotection of benzyl esters of glutamic acid.

  • Dissolution: Dissolve the benzyl-protected glutamic acid derivative in a suitable solvent (e.g., MeOH, EtOH, or THF).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading can range from 10% to 50% by weight of the substrate.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically 1 atm, but can be increased for difficult substrates) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[15] Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a milder alternative to standard hydrogenolysis and avoids the need for pressurized hydrogen gas.[8]

  • Setup: In a round-bottom flask, suspend the benzyl-protected glutamic acid derivative and 10% Pd/C in a solvent like methanol.[15]

  • Hydrogen Donor: Add a hydrogen donor such as ammonium (B1175870) formate, formic acid, or cyclohexene (B86901) in a single portion under an inert atmosphere (e.g., nitrogen).[4][15][16]

  • Reaction: Stir the reaction mixture, typically at room temperature or reflux, depending on the donor and substrate.[15]

  • Monitoring & Work-up: Monitor the reaction and perform the work-up as described in Protocol 1.

Quantitative Data Summary

Deprotection MethodCatalystHydrogen DonorSolventTemperatureTimeYield (%)Substrate ExampleReference
Catalytic Transfer Hydrogenation10% Pd/CHCOOHMeOHRefluxminutes89Z-Met[4]
Catalytic Transfer Hydrogenation10% Pd/CHCOONH₄MeOHRefluxNot specifiedHighN-Benzyl Amine[15]
Catalytic Transfer HydrogenationZinc DustHCOONH₄MeOHNot specified2-3 min (MW)85-95N/O/S-Bzl[17]
Mixed Catalyst HydrogenolysisPd/C + Nb₂O₅/CH₂ (1 atm)MeOHRoom Temp1 h97N-Cbz-2-(pyrimidyl)amine[18]

Note: "Z" refers to the benzyloxycarbonyl (Cbz) protecting group. Yields and reaction times are highly substrate-dependent.

Diagrams

Deprotection_Workflow cluster_start Start: Benzyl-Protected Glutamic Acid cluster_method Deprotection Method Selection cluster_protocols Protocols cluster_analysis Analysis & Troubleshooting cluster_issues Common Issues cluster_solutions Solutions Start Protected Substrate Method Choose Deprotection Method Start->Method H2 Catalytic Hydrogenolysis (Pd/C, H2) Method->H2 Standard CTH Catalytic Transfer Hydrogenation (Pd/C, Donor) Method->CTH Mild Acid Acidic Cleavage (TFA, HBr/AcOH) Method->Acid Harsh/ Non-hydrogenation Monitor Monitor Reaction (TLC, LC-MS) H2->Monitor CTH->Monitor Acid->Monitor Complete Reaction Complete? Monitor->Complete Workup Filter Catalyst & Isolate Product Complete->Workup Yes Troubleshoot Troubleshoot Issue Complete->Troubleshoot No End End Workup->End Deprotected Glutamic Acid Slow Slow/Incomplete Reaction Troubleshoot->Slow Rate Issue Side Side Products Troubleshoot->Side Purity Issue AddCat Add Fresh Catalyst Slow->AddCat IncP Increase H2 Pressure Slow->IncP ChangeSolvent Change Solvent Slow->ChangeSolvent Milder Use Milder Conditions (CTH) Side->Milder

Caption: General workflow for benzyl group deprotection.

Troubleshooting_Tree cluster_poisoning Catalyst Poisoning? cluster_conditions Reaction Conditions? cluster_method Alternative Method Start Incomplete Deprotection Poison Sulfur or Amine in Substrate? Start->Poison SwitchMethod Switch to CTH Start->SwitchMethod Persistent Issue AddFresh Add fresh catalyst Poison->AddFresh Yes UseAdditive Use additive (BF3.Et2O) Poison->UseAdditive Yes ChangeSolvent Use liquid NH3 Poison->ChangeSolvent Yes Pressure H2 Pressure Low? Poison->Pressure No IncreaseP Increase H2 pressure Pressure->IncreaseP Yes Solubility Substrate Fully Dissolved? Pressure->Solubility No ChangeSolvent2 Optimize solvent Solubility->ChangeSolvent2 No Solubility->SwitchMethod Yes

Caption: Troubleshooting guide for incomplete hydrogenolysis.

References

H-Glu(OBzl)-OBzl.HCl solubility issues in DMF or other SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OBzl)-OBzl.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility and handling of this compound in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a protected amino acid derivative of glutamic acid. The benzyl (B1604629) (Bzl) groups protect the alpha-carboxyl and side-chain carboxyl groups, preventing them from reacting during peptide bond formation. The hydrochloride (HCl) salt form can improve the stability and handling of the compound.[1][2][3] It is a key building block for introducing glutamic acid residues into a peptide sequence.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 4°C in a sealed container, away from moisture.[1] Once dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution.[1][2][3]

Q3: Are there any known impurities or side reactions associated with this compound?

While specific side reactions for this compound were not detailed in the search results, general issues in peptide synthesis involving protected glutamic acid can include pyroglutamate (B8496135) formation, especially at the N-terminus of a peptide chain under acidic or basic conditions. Incomplete coupling due to steric hindrance from the bulky protecting groups can also be a concern.

Q4: Can I use other protecting groups for glutamic acid if I continue to have issues with this compound?

Yes, several other protected glutamic acid derivatives are available for SPPS. Common alternatives include Fmoc-Glu(OtBu)-OH, which is widely used in Fmoc-based SPPS and offers good solubility and compatibility with standard cleavage methods. The choice of an alternative will depend on your specific synthesis strategy (Fmoc or Boc chemistry) and the nature of your peptide.

Solubility Data

The solubility of this compound can vary depending on the solvent and its quality. Below is a summary of available solubility data in common SPPS solvents.

SolventSolubilityObservations and Recommendations
DMSO 100 mg/mL (274.85 mM)Requires sonication for dissolution. The use of newly opened, non-hygroscopic DMSO is crucial as absorbed moisture can significantly decrease solubility.[1][2][3]
DMF SolubleWhile specific quantitative data is not readily available, DMF is a standard solvent for SPPS and is expected to dissolve this compound. However, it may require more solvent volume or mechanical assistance (stirring, sonication) compared to DMSO. For similar hydrochloride salts of protected amino acids, solubility in DMF is considered adequate.
NMP SolubleSimilar to DMF, N-Methyl-2-pyrrolidone (NMP) is a powerful solvent for peptide synthesis and is expected to solubilize this compound. It is a good alternative to DMF and may offer improved performance in some cases.

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general guideline for dissolving this compound for use in SPPS.

Materials:

  • This compound

  • High-purity, anhydrous SPPS-grade solvent (DMSO, DMF, or NMP)

  • Sterile vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination and moisture exposure.

  • Weighing: Carefully weigh the required amount of this compound in a sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO, DMF, or NMP) to the vial to achieve the desired concentration. For initial attempts, it is advisable to start with a concentration known to be soluble, such as a lower concentration in DMF or NMP, or up to 100 mg/mL in high-quality DMSO.

  • Dissolution:

    • Vortexing: Tightly cap the vial and vortex the mixture for 1-2 minutes.

    • Sonication: If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath. Sonicate for 5-15 minutes, monitoring for dissolution.[1][2][3] Be cautious with the duration and power of sonication to avoid heating the sample, which could lead to degradation.

    • Gentle Warming (Optional): If solubility issues persist, gentle warming of the solution (e.g., to 30-40°C) can be attempted. However, this should be done with caution as excessive heat can cause degradation or side reactions. This step is generally not necessary for DMSO but might aid dissolution in DMF or NMP.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: If not for immediate use, aliquot the solution into smaller volumes and store at -20°C or -80°C.

Troubleshooting Guide

Encountering solubility or coupling issues with this compound can be a bottleneck in peptide synthesis. The following flowchart provides a step-by-step guide to troubleshoot these common problems.

G start Start: this compound Solubility or Coupling Issue check_solubility Is the amino acid fully dissolved? start->check_solubility solubility_actions Troubleshoot Solubility: - Use fresh, anhydrous solvent - Increase solvent volume - Sonicate the solution - Gentle warming (use with caution) - Consider using a co-solvent (e.g., a small amount of DMSO in DMF) check_solubility->solubility_actions No check_coupling Is the coupling reaction incomplete? (e.g., positive Kaiser test) check_solubility->check_coupling Yes solubility_actions->check_solubility Re-evaluate coupling_actions Troubleshoot Coupling: - Increase coupling time - Use a more potent coupling reagent (e.g., HATU, HCTU) - Double couple the amino acid - Check stoichiometry of all reagents check_coupling->coupling_actions Yes end_success Problem Resolved: Continue Synthesis check_coupling->end_success No recouple Recouple with fresh reagents coupling_actions->recouple consider_alternative If issues persist, consider: - Using an alternative protected Glu derivative (e.g., Fmoc-Glu(OtBu)-OH) - Optimizing the overall peptide sequence for better solubility coupling_actions->consider_alternative If known to be a 'difficult coupling' recouple->check_coupling Re-evaluate recouple->consider_alternative If still incomplete consider_alternative->end_success

Troubleshooting workflow for this compound issues.

References

How to avoid racemization during activation of H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation of H-Glu(OBzl)-OBzl.HCl in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a chiral molecule, like the L-enantiomer of this compound, into a mixture of both its L- and D-enantiomers. During peptide synthesis, the activation of the carboxylic acid group of the amino acid derivative makes the α-proton (the hydrogen on the carbon atom adjacent to the activated carboxyl group) susceptible to removal by a base. This leads to the formation of a planar intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical integrity. The presence of the D-isomer can significantly reduce or eliminate the biological activity of the final peptide and may introduce undesirable pharmacological effects, as well as creating challenges in purification.[1]

Q2: What is the primary mechanism of racemization for glutamic acid derivatives like this compound?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone (B7731731) has an acidic α-proton that is easily abstracted by a base. The resulting planar enolate can be protonated from either face, leading to racemization. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.[1]

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Some reagents are more prone to inducing racemization than others.

  • Additives: The use of racemization-suppressing additives is crucial, especially when using carbodiimide-based coupling reagents.

  • Base: The type and concentration of the base used can promote racemization. Stronger bases generally lead to increased racemization.

  • Temperature: Elevated temperatures can increase the rate of racemization.[2]

  • Solvent: The polarity of the solvent can play a role in the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid can lead to higher levels of racemization.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of D-isomer detected after coupling. Use of a carbodiimide (B86325) reagent (e.g., DCC, DIC) without an additive.Always use a racemization-suppressing additive like HOBt, HOAt, or OxymaPure when coupling with carbodiimides.[3][4]
Use of a strong, sterically hindered base (e.g., DIPEA).Switch to a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine. Use the minimum necessary amount of base.[2]
High reaction temperature.Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly suppress racemization.[2]
Prolonged pre-activation time.Minimize the time between the activation of this compound and its addition to the amine component. In-situ activation is often preferred.[2]
Low coupling yield in addition to racemization. The chosen coupling reagent is not sufficiently reactive.Use a more powerful coupling reagent system. For difficult couplings, uronium/aminium-based reagents like HATU or HBTU, in combination with a suitable base and additive, can be effective.[5][6]
Inappropriate solvent.Consider using a less polar solvent or a solvent mixture. For example, using CH₂Cl₂/DMF (1:1) may help reduce racemization in some cases.[2]

Data on Racemization

The following tables provide a summary of quantitative data on the impact of different coupling reagents, additives, and bases on racemization from model studies. While not specific to this compound, these results illustrate general trends applicable to its activation.

Table 1: Effect of Coupling Reagents and Additives on Racemization

Coupling Reagent/Additive Model Reaction % D-Isomer (Racemization) Reference
DCCZ-Gly-Phe-OH + H-Gly-OEtHigh (not specified)[3]
DCC/HOBtZ-Gly-Phe-OH + H-Gly-OEtLow (significantly reduced)[3]
DIC/HOBtFmoc-Cys(Trt)-OH + H-Leu-OtBuNo racemization detected[7]
HATU/NMMFmoc-Ser(tBu)-OH + H-Leu-OtBuNegligible racemization[7]
DIC/OxymaFmoc-Cys(Trt)-OH + H-Leu-OtBuNo racemization detected[7]
T3P/PyridineVarious easily racemized substratesHigh enantiopurity[8]

Note: "Z" and "Fmoc" are N-protecting groups, "OtBu" and "OEt" are C-terminal protecting groups.

Table 2: Influence of Base on Racemization

Base Model System Observation Reference
Triethylamine (TEA)General peptide couplingFaster racemization rate due to less steric hindrance and stronger basicity.[5]
N,N-Diisopropylethylamine (DIPEA)General peptide couplingLess racemization than TEA.[5]
N-Methylmorpholine (NMM)General peptide couplingWeaker base, generally leads to less racemization than DIPEA and TEA.[2]
2,4,6-Collidine (TMP)Z-Phe-Val-OH + H-Ala-OMe.HClLeast amount of racemization compared to DIEA and NMM.[5]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for minimizing racemization during the activation of this compound.

Materials:

  • This compound

  • N-terminally protected amino acid or peptide with a free C-terminus

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Weak base (e.g., N-Methylmorpholine - NMM)

Procedure:

  • Neutralization: In a reaction vessel, dissolve this compound (1.0 eq.) in a minimal amount of DMF. Add NMM (1.0 eq.) and stir for 10 minutes at room temperature.

  • Activation: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.) and OxymaPure (1.0 eq.) in DMF.

  • Coupling: Add the solution from step 2 to the neutralized this compound solution.

  • Add DIC (1.1 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Filter off the precipitated diisopropylurea.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Protocol 2: Activation using HATU/NMM

This protocol is suitable for more challenging couplings where higher reactivity is required, while still maintaining low levels of racemization.

Materials:

  • This compound

  • N-terminally protected amino acid or peptide with a free C-terminus

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Neutralization: In a reaction vessel, dissolve this compound (1.0 eq.) in DMF and add NMM (1.0 eq.). Stir for 10 minutes.

  • Pre-activation: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in DMF. Add NMM (2.0 eq.) and stir for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated solution from step 2 to the neutralized this compound solution.

  • Stir the reaction at room temperature for 1-2 hours, or until completion.

  • Work-up: Follow the work-up procedure described in Protocol 1.

Visual Guides

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism l_amino_acid L-Amino Acid Derivative (H-Glu(OBzl)-OBzl) activated_intermediate Activated Intermediate l_amino_acid->activated_intermediate Activation (Coupling Reagent) oxazolone 5(4H)-Oxazolone (Chiral Center) activated_intermediate->oxazolone Cyclization enolate Planar Enolate (Loss of Chirality) oxazolone->enolate α-Proton Abstraction (Base) l_peptide L-Peptide oxazolone->l_peptide Nucleophilic Attack (Amine) enolate->oxazolone Reprotonation (L-face) d_amino_acid D-Amino Acid Derivative enolate->d_amino_acid Reprotonation (D-face) d_peptide D-Peptide (Racemized) d_amino_acid->d_peptide Nucleophilic Attack (Amine)

Caption: Mechanism of racemization via oxazolone formation.

Experimental Workflow for Low-Racemization Coupling

experimental_workflow start Start neutralization 1. Neutralize this compound with a weak base (e.g., NMM) start->neutralization coupling 3. Combine solutions and add Coupling Reagent (e.g., DIC) at 0°C neutralization->coupling activation 2. Prepare Activation Solution: N-protected Amino Acid + Additive (e.g., OxymaPure) activation->coupling reaction 4. Stir reaction and monitor completion (TLC or LC-MS) coupling->reaction workup 5. Work-up: Filter, Wash, Dry, Concentrate reaction->workup purification 6. Purify product (Column Chromatography) workup->purification end End purification->end

Caption: Experimental workflow for low-racemization coupling.

Decision Tree for Troubleshooting Racemization

troubleshooting_racemization start High Racemization Detected check_reagents Check Coupling Reagent and Additive start->check_reagents carbodiimide_no_additive Carbodiimide used alone? check_reagents->carbodiimide_no_additive add_additive Action: Add HOBt, HOAt, or OxymaPure carbodiimide_no_additive->add_additive Yes check_base Check Base carbodiimide_no_additive->check_base No add_additive->check_base strong_base Strong base (e.g., DIPEA) used? check_base->strong_base weaker_base Action: Switch to NMM or collidine strong_base->weaker_base Yes check_temp Check Temperature strong_base->check_temp No weaker_base->check_temp high_temp Reaction at room temp or higher? check_temp->high_temp lower_temp Action: Perform coupling at 0°C high_temp->lower_temp Yes end Racemization Minimized high_temp->end No lower_temp->end

Caption: Decision tree for troubleshooting racemization issues.

References

Incomplete cleavage of benzyl protecting groups from synthetic peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete cleavage of benzyl (B1604629) (Bzl) protecting groups from synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete benzyl group cleavage?

A1: Incomplete cleavage of benzyl-type protecting groups typically stems from a few key factors:

  • Peptide Aggregation: Hydrophobic or long peptide sequences can aggregate on the solid-phase support, hindering reagent diffusion and leading to incomplete deprotection and coupling reactions.[1] This is particularly problematic in Fmoc/tBu strategies, as the piperidine/DMF used for Fmoc removal does not disrupt aggregates as effectively as the trifluoroacetic acid (TFA) used in Boc/Bzl synthesis.[2]

  • Steric Hindrance: Amino acid residues that are sterically hindered near the benzyl-protected residue can physically block the cleavage reagents from accessing the protection site.[2]

  • Insufficient Acid Strength or Time: Benzyl-based protecting groups are robust and require strong acids like anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Hydrogen Bromide (HBr) for efficient removal.[3][4] Using milder acids or insufficient reaction times can result in incomplete cleavage.

  • Protecting Group Stability: The inherent stability of the benzyl group requires harsh acidic conditions for removal. For some residues, such as Arg(Tos) and Cys(pMeBzl), cleavage at lower temperatures (to reduce side reactions) can be impractically slow.[5]

Q2: How can I detect if benzyl group cleavage is incomplete?

A2: The most reliable methods for detecting incomplete deprotection are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An analytical RP-HPLC run of the crude peptide will show the purity of the product. Incomplete cleavage will result in additional, more hydrophobic (later eluting) peaks corresponding to the still-protected or partially protected peptide.

  • Mass Spectrometry (MS): Mass spectrometry is essential to confirm the molecular weight of the synthesized peptide.[6] The presence of species with masses corresponding to the peptide plus one or more benzyl groups is a definitive indicator of incomplete cleavage.

Q3: What are common side reactions associated with benzyl group deprotection, and how can they be minimized?

A3: Several side reactions can occur during strong acid cleavage. Key issues include:

  • C-alkylation of Tyrosine: The benzyl cation released during cleavage can alkylate the aromatic ring of a deprotected Tyrosine (Tyr) residue, forming 3-benzyltyrosine.[1][7] This can be minimized by using scavengers like phenol, p-cresol, or thioanisole (B89551) in the cleavage cocktail to trap the benzyl cations.[1][6]

  • Oxidation of Methionine: The thioether side chain of Methionine (Met) is susceptible to oxidation to sulfoxide (B87167) during acidic cleavage.[1][5] Adding scavengers like dithiothreitol (B142953) (DTT) to the cleavage mixture can suppress this.[1]

  • Alkylation of Tryptophan: Tryptophan (Trp) is highly susceptible to alkylation by cations generated during cleavage. Anisole is a commonly used scavenger to prevent this.[5] However, thioanisole should be avoided if Trp is present, as its cation adducts can alkylate the indole (B1671886) nitrogen.[5]

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) can form a cyclic aspartimide intermediate, particularly at higher temperatures.[5][8] Cleaving at 5°C or lower can help reduce this side reaction.[5]

Troubleshooting Guide

Problem: My HPLC and MS analyses show significant amounts of incompletely deprotected peptide.

This troubleshooting workflow can help diagnose and resolve issues related to incomplete benzyl group cleavage.

G cluster_0 Troubleshooting Incomplete Benzyl Cleavage Start Incomplete Cleavage Detected (HPLC/MS) CheckAggregation Is the peptide sequence prone to aggregation (hydrophobic, >15 residues)? Start->CheckAggregation CheckConditions Review Cleavage Conditions: - Acid Strength (e.g., HF, TFMSA) - Reaction Time & Temperature - Scavenger Cocktail CheckAggregation->CheckConditions No AggregationSolutions Modify Synthesis/Cleavage: - Use chaotropic salts (e.g., CuLi) - Add DMSO to solvent - Sonicate during reaction - Use microwave irradiation CheckAggregation->AggregationSolutions Yes OptimizeConditions Optimize Cleavage Protocol: - Increase reaction time - Use a stronger acid (e.g., HF) - Select appropriate scavenger cocktail (See Table 1) CheckConditions->OptimizeConditions AggregationSolutions->CheckConditions ReSynthesis Consider re-synthesis with: - Backbone protection (e.g., Hmb) - Alternative protecting groups OptimizeConditions->ReSynthesis If optimization fails FinalAnalysis Analyze Crude Product (HPLC/MS) OptimizeConditions->FinalAnalysis ReSynthesis->FinalAnalysis

Caption: Troubleshooting workflow for incomplete benzyl group cleavage.

Data & Protocols

Table 1: Common Cleavage Cocktails for Benzyl Group Removal

This table summarizes various cleavage cocktails used for deprotecting peptides containing benzyl-protected residues, typically synthesized using Boc/Bzl chemistry. The choice of cocktail is critical for minimizing side reactions.

Recommended UseCleavage Cocktail CompositionRatio (v/v or v/v/v/w)Key Considerations
Standard Peptides Anhydrous HF : Anisole9:1Anisole acts as a scavenger to trap benzyl and t-butyl cations.[5]
Peptides with multiple Arg(Tos) TFMSA : TFA : Thioanisole : EDT10:50:12:1 (reagent:m-cresol)TFMSA is a strong acid alternative to HF. Thioanisole aids in removing the Tos group.
Peptides with Cys, Met, or Trp TFA : Phenol : Thioanisole : Water : EDT82.5 : 5 : 5 : 5 : 2.5 (Reagent K)A robust, general-purpose cocktail with multiple scavengers to protect sensitive residues.[9]
Peptides with Tyr(Bzl) HBr in TFA with Phenol and p-CresolVariesThis mixture can reduce the O- to C-migration of the benzyl group in tyrosine residues.[6]
Peptides with multiple Cys(Bzl) HF : p-Cresol : p-Thiocresol18:1:1p-Thiocresol is an effective scavenger for protecting cysteine side chains.[6]
Peptides with His(Dnp) and/or Trp(For) HF : Anisole : BDT : MeONH2.HCl18:2:1:1Requires pre-cleavage treatment and specific scavengers for these complex protecting groups.[6]
Experimental Protocol: Standard TFA Cleavage and Deprotection

This protocol is a general guideline for cleaving a peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Place the dry peptide-resin (approx. 100 mg) into a suitable reaction vessel.

  • Scavenger Addition: Add the appropriate scavenger cocktail to the resin. For a general-purpose cleavage, use TFA/TIS/Water (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction: Stopper the vessel and gently swirl or shake at room temperature for 2-3 hours. Reaction time may need to be extended for difficult sequences or more stable protecting groups.

  • Resin Removal: Filter the resin from the cleavage mixture using a sintered glass funnel under reduced pressure.

  • Peptide Precipitation: Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide under a high vacuum.

  • Analysis: Dissolve a small amount of the dried peptide in a suitable solvent (e.g., 0.1% TFA in water) and analyze by RP-HPLC and Mass Spectrometry to confirm purity and identity.[10]

Experimental Protocol: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Dissolve approximately 1 mg of the crude, dried peptide in 1 mL of aqueous 0.1% TFA (Solvent A). If solubility is an issue, a small amount of acetonitrile (B52724) (ACN) or 6M guanidine (B92328) hydrochloride can be used.[10]

  • HPLC System: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the prepared peptide solution.

  • Gradient Elution: Run a linear gradient to elute the peptide. A typical gradient for a general peptide analysis is from 5% to 65% Solvent B over 30 minutes.[10]

  • Detection: Monitor the column eluant using a UV detector at 220 nm.

  • Data Analysis: Integrate the peak areas from the chromatogram. Peptide purity is calculated as the percentage of the main product peak area relative to the total area of all peaks.

Visualizing Side Reactions

A common and problematic side reaction during the cleavage of peptides containing Tyrosine (Bzl) is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the tyrosine ring.

Caption: Mechanism of 3-benzyltyrosine side product formation.

References

Technical Support Center: Purification of Peptides Containing Dibenzyl Glutamate Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing comprehensive guidance on the purification of peptides containing dibenzyl glutamate (B1630785) (Z-Glu-OBzl) residues. The presence of the bulky and hydrophobic benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups on the glutamate residue presents unique challenges during purification. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing dibenzyl glutamate residues?

A1: The main challenges arise from the significant hydrophobicity imparted by the two benzyl groups on the glutamate residue. This increased hydrophobicity can lead to:

  • Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Peptide Aggregation: The hydrophobic nature of the peptide can promote intermolecular interactions, leading to the formation of aggregates. These aggregates are challenging to purify and often result in broad or tailing peaks during chromatography.[1]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from the synthesis, may have similar retention times to the target peptide in RP-HPLC, making separation difficult.[1]

Q2: Which chromatographic technique is most suitable for purifying a peptide with the dibenzyl glutamate protecting groups still attached?

A2: Both reversed-phase HPLC (RP-HPLC) and normal-phase chromatography can be effective, depending on the specific peptide and its impurities.

  • Reversed-Phase HPLC (RP-HPLC) is the most common method for peptide purification.[1] However, for highly hydrophobic peptides containing Z-Glu-OBzl, modifications to standard protocols are often necessary. This may include using a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) or optimizing the mobile phase composition.[1]

  • Normal-Phase Chromatography can be a valuable alternative, especially for fully protected peptides that exhibit poor solubility in aqueous solutions. This technique uses a polar stationary phase (like silica) with non-polar mobile phases.

Q3: What are the recommended methods for the deprotection of the Z and OBzl groups, and can they be removed simultaneously?

A3: The Z and OBzl groups are typically removed at the same time using strong acidic conditions or by catalytic hydrogenation.

  • Catalytic Transfer Hydrogenation: This is a mild and efficient method for the simultaneous removal of both Z and OBzl groups. It is often the preferred method as it avoids the use of strong acids that can potentially damage sensitive amino acid residues.[1]

  • Anhydrous Hydrogen Fluoride (B91410) (HF) Cleavage: This is a very effective but harsh method that removes most common protecting groups, including Z and OBzl. Due to the hazardous nature of HF, this procedure requires specialized equipment and trained personnel.[1][2]

Q4: Is it possible to selectively remove the Z or OBzl group?

A4: Selective removal is challenging because both groups are susceptible to similar cleavage conditions. While some level of selectivity might be achievable under carefully controlled catalytic hydrogenation conditions, for most applications, the simultaneous removal of both groups is the intended and more practical strategy.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of peptides containing dibenzyl glutamate residues.

Problem 1: Poor Peptide Solubility
  • Symptom: The lyophilized crude peptide does not dissolve in the initial mobile phase for RP-HPLC.

  • Possible Cause: The high hydrophobicity of the peptide due to the Z-Glu-OBzl moiety and other non-polar residues.

  • Solutions:

    • Test Stronger Solvents: Attempt to dissolve a small amount of the peptide in solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or neat formic acid.

    • Strategic Dilution: If a suitable strong solvent is found, dissolve the peptide in a minimal amount of it. Then, slowly add this solution dropwise to the initial mobile phase with vigorous vortexing to prevent precipitation.

    • Use of Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) to the solubilization buffer can help disrupt aggregates and improve solubility.

    • Elevated Temperature: Gently warming the solution can sometimes improve solubility, but care must be taken to avoid peptide degradation.[3]

Problem 2: Broad or Tailing Peaks in RP-HPLC
  • Symptom: The peptide elutes from the RP-HPLC column as a broad or tailing peak, indicating poor chromatographic performance.

  • Possible Causes:

    • Peptide aggregation on the column.

    • Strong hydrophobic interactions with the stationary phase.

    • Secondary interactions with residual silanols on the silica-based column packing.

  • Solutions:

    • Optimize Mobile Phase:

      • Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA) (typically 0.1%) in the mobile phase. For peptides with multiple positive charges, increasing the TFA concentration to 0.2-0.25% can improve peak shape and resolution.[4]

      • Organic Modifier: Test different organic modifiers such as acetonitrile, isopropanol, or ethanol.

    • Adjust Gradient: Employ a shallower gradient around the expected elution time of the peptide to improve separation from closely eluting impurities.

    • Increase Column Temperature: Operating the column at a higher temperature (e.g., 40-60°C) can reduce mobile phase viscosity, improve mass transfer, and disrupt aggregation, leading to sharper peaks.[5]

    • Lower Peptide Concentration: Injecting a more dilute sample can minimize on-column aggregation.

    • Change Stationary Phase: Switch to a less hydrophobic column, such as a C8 or C4, to reduce strong retention.

Problem 3: Incomplete Deprotection
  • Symptom: Mass spectrometry analysis after the deprotection step reveals the presence of the desired peptide along with species corresponding to the peptide with one or both benzyl protecting groups still attached.

  • Possible Cause: Inefficient deprotection reaction.

  • Solutions:

    • For Catalytic Transfer Hydrogenation:

      • Catalyst Activity: Use a fresh and active palladium catalyst.

      • Reaction Time and Hydrogen Source: Increase the reaction time and ensure the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate) is present in sufficient excess.[1][6]

    • For HF Cleavage:

      • Scavengers: Use an appropriate scavenger cocktail (e.g., anisole, p-cresol) to prevent side reactions that might consume the HF or modify the peptide.[2][7]

      • Reaction Conditions: Ensure the reaction is carried out at the optimal temperature (0-5°C) for a sufficient duration (typically 1-2 hours).[1]

Problem 4: Pyroglutamate Formation
  • Symptom: Mass spectrometry analysis shows a significant peak with a mass loss of 18 Da from the expected product containing an N-terminal glutamate residue.

  • Possible Cause: Intramolecular cyclization of the N-terminal glutamate residue to form pyroglutamate, which can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[8]

  • Solutions:

    • During Synthesis:

      • Coupling Conditions: Use a coupling reagent known to minimize side reactions (e.g., HBTU, HATU) and perform the coupling at a lower temperature (e.g., 0°C).[8]

    • During Work-up and Purification:

      • pH Control: Maintain a pH as close to neutral as possible during work-up procedures.[8]

      • Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C).

Data Presentation

Table 1: Comparison of Purification and Deprotection Strategies for a Model Peptide Containing a Dibenzyl Glutamate Residue

Purification StrategyPurity before Deprotection (%)Purity after Deprotection (%)Overall Yield (%)Notes
Strategy 1: RP-HPLC (C18) followed by Catalytic Transfer Hydrogenation859665Good resolution but some peak tailing was observed, requiring optimization of the gradient and mobile phase.[1]
Strategy 2: Normal-Phase Chromatography followed by Catalytic Transfer Hydrogenation909770Provided better initial purity for the protected peptide due to effective separation from more polar impurities.[1]
Strategy 3: Orthogonal Purification (Cation Exchange followed by RP-HPLC) and Catalytic Transfer Hydrogenation92 (after IEX)>9975The initial ion-exchange step significantly reduced impurities, leading to a higher final purity and yield.[9][10]
Strategy 4: One-step HF Cleavage and Purification by RP-HPLC (C8)N/A9560The harsh conditions of HF cleavage can lead to some side products, necessitating careful optimization of the final purification step.[1]

Note: The data presented is illustrative and will vary depending on the specific peptide sequence, synthesis quality, and experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Peptide Containing Dibenzyl Glutamate
  • Column Selection: Begin with a C8 or C4 reversed-phase column to mitigate strong hydrophobic interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Slowly dilute the solution with Mobile Phase A to the desired injection concentration, ensuring the peptide remains dissolved.

  • Chromatographic Method:

    • Flow Rate: 1 mL/min for a standard analytical column (e.g., 4.6 mm ID).

    • Detection: 220 nm.

    • Gradient: Develop a shallow gradient based on the peptide's hydrophobicity. A starting point could be a linear gradient from 20% to 80% Mobile Phase B over 40 minutes.

    • Column Temperature: Maintain the column at 40-50°C to improve peak shape.[1]

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze them by mass spectrometry to confirm the identity of the peptide.

Protocol 2: Catalytic Transfer Hydrogenation for Deprotection
  • Dissolution: Dissolve the purified, protected peptide in a suitable solvent such as methanol (B129727) or a mixture of formic acid and methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogen Donor Addition: Add a hydrogen donor, such as formic acid or ammonium formate, in excess.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.

  • Final Purification: The deprotected peptide may require a final polishing step using RP-HPLC to remove any minor impurities.

Protocol 3: Orthogonal Purification using Cation Exchange Chromatography (CIEX) followed by RP-HPLC
  • Cation Exchange Chromatography (CIEX):

    • Column: Strong cation exchange column (e.g., containing a phenyl sulfonic acid exchanger).

    • Mobile Phase A (Binding): 20 mM potassium phosphate (B84403) buffer at pH 2.5 with 25% acetonitrile.

    • Mobile Phase B (Elution): 20 mM potassium phosphate buffer at pH 2.5 with 0.5 M potassium chloride and 25% acetonitrile.

    • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

    • Procedure:

      • Equilibrate the column with Mobile Phase A.

      • Load the peptide sample onto the column.

      • Wash the column with Mobile Phase A to remove unbound impurities.

      • Elute the bound peptides with a linear gradient of Mobile Phase B.

      • Collect fractions and analyze for the presence of the target peptide.

  • RP-HPLC Polishing Step:

    • Pool the fractions from the CIEX containing the peptide of interest.

    • Desalt the pooled fractions if necessary.

    • Purify the peptide further using the RP-HPLC protocol described in Protocol 1 . This two-step orthogonal approach can significantly enhance the final purity of the peptide.[9][10]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification of Protected Peptide cluster_deprotection Deprotection cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (with Z-Glu-OBzl) Purification_Choice Choice of Purification SPPS->Purification_Choice RP_HPLC Reversed-Phase HPLC Purification_Choice->RP_HPLC Common NP_HPLC Normal-Phase HPLC Purification_Choice->NP_HPLC Alternative Orthogonal Orthogonal Purification (e.g., IEX -> RP-HPLC) Purification_Choice->Orthogonal High Purity Deprotection_Choice Choice of Deprotection RP_HPLC->Deprotection_Choice NP_HPLC->Deprotection_Choice Orthogonal->Deprotection_Choice Catalytic_Hydro Catalytic Transfer Hydrogenation Deprotection_Choice->Catalytic_Hydro Mild HF_Cleavage HF Cleavage Deprotection_Choice->HF_Cleavage Harsh Final_Purification Final Purification (RP-HPLC Polishing) Catalytic_Hydro->Final_Purification HF_Cleavage->Final_Purification Analysis Purity and Identity Analysis (HPLC, MS) Final_Purification->Analysis Pure_Peptide Pure Deprotected Peptide Analysis->Pure_Peptide

Caption: Experimental workflow for peptides with dibenzyl glutamate.

troubleshooting_workflow cluster_problem Problem Identification cluster_cause Possible Causes cluster_solution Solutions Problem Observed Issue Poor_Solubility Poor Solubility Problem->Poor_Solubility Bad_Peak_Shape Broad/Tailing Peaks Problem->Bad_Peak_Shape Incomplete_Deprotection Incomplete Deprotection Problem->Incomplete_Deprotection Cause_Solubility High Hydrophobicity Poor_Solubility->Cause_Solubility Cause_Peak Aggregation/ Strong Retention Bad_Peak_Shape->Cause_Peak Cause_Deprotection Inefficient Reaction Incomplete_Deprotection->Cause_Deprotection Sol_Solubility Use Stronger Solvents/ Strategic Dilution Cause_Solubility->Sol_Solubility Sol_Peak Optimize Mobile Phase/ Increase Temperature/ Change Column Cause_Peak->Sol_Peak Sol_Deprotection Check Catalyst/ Increase Reagent Excess/ Optimize Conditions Cause_Deprotection->Sol_Deprotection

Caption: Troubleshooting workflow for common purification issues.

References

Impact of hygroscopic solvents on H-Glu(OBzl)-OBzl.HCl reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hygroscopic solvents on the reactivity of H-Glu(OBzl)-OBzl.HCl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is the hydrochloride salt of L-Glutamic acid dibenzyl ester. It is a commonly used amino acid derivative in peptide synthesis. The benzyl (B1604629) (Bzl) groups protect the alpha and gamma carboxylic acid functionalities of glutamic acid, preventing them from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt form enhances the compound's stability and solubility in organic solvents.

Q2: My this compound appears clumpy and difficult to handle. Is the reagent compromised?

A2: Not necessarily. This compound, like many amino acid hydrochlorides, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can cause the powder to clump together. While the chemical integrity may still be intact, the presence of water can negatively impact your reactions. It is crucial to handle the reagent under anhydrous conditions and in a low-humidity environment. For precise measurements, determining the water content via Karl Fischer titration is recommended.[1]

Q3: How does the presence of water in hygroscopic solvents like DMF or DMSO affect my peptide coupling reaction with this compound?

A3: Water can significantly compromise the efficiency of peptide coupling reactions in several ways[1]:

  • Hydrolysis of Activated Esters: Water can hydrolyze the activated amino acid intermediate, rendering it unable to couple with the amine of this compound.

  • Reduced Coupling Reagent Activity: Many common coupling reagents are moisture-sensitive and can be deactivated by water, leading to incomplete reactions.

  • Hydrolysis of this compound: The benzyl ester groups of this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to form H-Glu(OBzl)-OH.HCl or H-Glu-OH.HCl.

Q4: What are the signs of a failed or low-yield coupling reaction potentially caused by moisture?

A4: Indicators of a moisture-related issue include:

  • Low Yield of the Desired Peptide: This is the most common symptom.

  • Presence of Unexpected Byproducts: HPLC and Mass Spectrometry analysis may reveal peaks corresponding to hydrolyzed starting materials or other side products.

  • Positive Kaiser Test After Coupling: A positive Kaiser test indicates the presence of unreacted free amines, signifying an incomplete coupling reaction.

Q5: How can I minimize the impact of hygroscopic solvents on my experiments?

A5: The following best practices are recommended:

  • Use Anhydrous Solvents: Always use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

  • Proper Reagent Handling: Allow refrigerated reagents like this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Handle in a glove box or low-humidity environment.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Karl Fischer Titration: Regularly check the water content of your solvents, especially if you are experiencing inconsistent results.

Troubleshooting Guides

Problem 1: Low Peptide Coupling Yield
  • Symptom: The final yield of the desired peptide is significantly lower than expected.

  • Possible Cause: Presence of water in the reaction solvent (e.g., DMF) has led to the hydrolysis of the activated amino acid or reduced the activity of the coupling reagent.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use a fresh, unopened bottle of anhydrous DMF or a properly dried solvent. Perform a Karl Fischer titration to confirm the water content is below the recommended limit (typically <0.01%).

    • Check Reagent Handling: Ensure all reagents, including this compound and the coupling agent, were handled under anhydrous conditions.

    • Increase Reagent Equivalents: As a temporary measure, a slight increase in the equivalents of the activated amino acid and coupling reagent may help drive the reaction to completion, but this does not address the root cause.

    • Perform a Test Reaction: Conduct a small-scale test reaction with known anhydrous reagents and solvents to confirm the viability of your protocol.

Problem 2: Presence of Impurities in HPLC Analysis
  • Symptom: HPLC analysis of the crude product shows multiple peaks, including one that may correspond to a hydrolyzed form of this compound.

  • Possible Cause: Water in the solvent has caused the hydrolysis of the benzyl ester of this compound, leading to the formation of H-Glu(OBzl)-OH.HCl.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry to identify the mass of the impurity peaks. A mass corresponding to H-Glu(OBzl)-OH (237.25 g/mol ) is a strong indicator of hydrolysis.

    • Optimize Work-up Conditions: Avoid prolonged exposure to acidic or basic aqueous solutions during the work-up procedure, as this can exacerbate hydrolysis.

    • Purification: If a small amount of the hydrolyzed byproduct is present, it can often be separated from the desired peptide by reverse-phase HPLC due to differences in polarity.

    • Strict Anhydrous Conditions: Re-run the reaction under strictly anhydrous conditions to prevent the formation of the hydrolysis byproduct.

Data Presentation

The following table provides simulated data to illustrate the impact of water content in DMF on the yield and purity of a model peptide coupling reaction between Fmoc-Ala-OH and this compound.

Water Content in DMF (%)Coupling Reaction Yield (%)Purity of Desired Dipeptide (%)
< 0.019598
0.18290
0.56575
1.04055

Experimental Protocols

Protocol 1: Moisture Impact Study on a Peptide Coupling Reaction

This protocol outlines a method to quantify the effect of water in a hygroscopic solvent on the yield and purity of a peptide coupling reaction.

Materials:

  • This compound

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (<0.01% water)

  • Deionized water

  • Reverse-phase HPLC system

  • Karl Fischer titrator

Procedure:

  • Solvent Preparation: Prepare a series of DMF solutions with varying water content (e.g., 0.1%, 0.5%, 1.0% v/v). Verify the water content of each solution using Karl Fischer titration.

  • Reaction Setup: In separate, dry reaction vessels for each water concentration, dissolve Fmoc-Ala-OH (1.0 eq) and HBTU (0.98 eq) in the prepared DMF solution. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to activate the amino acid.

  • Coupling Reaction: In parallel, dissolve this compound (1.0 eq) in each of the corresponding DMF solutions and add DIPEA (1.1 eq) to neutralize the hydrochloride. Add the activated Fmoc-Ala-OH solution to the this compound solution.

  • Reaction Monitoring: Stir the reactions at room temperature for 2-4 hours. Monitor the progress by taking small aliquots and analyzing them by RP-HPLC.

  • Work-up: Quench the reactions with a small amount of water. Dilute the reaction mixtures with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by RP-HPLC to determine the yield of the desired dipeptide (Fmoc-Ala-Glu(OBzl)-OBzl) and the purity.

Protocol 2: Karl Fischer Titration of DMF

This protocol describes the determination of water content in DMF using a coulometric Karl Fischer titrator.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents suitable for aldehydes and ketones

  • Hydranal™-Water Standard 1.0 or equivalent

  • Dry gas-tight syringe

  • DMF sample

Procedure:

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Conditioning: Fill the titration cell with the appropriate anode and cathode reagents. Allow the instrument to titrate the residual moisture in the reagents until a stable, low drift is achieved.

  • Standardization: Calibrate the instrument by injecting a known amount of a certified water standard (e.g., 1 µL of Hydranal™-Water Standard 1.0) into the titration cell. Repeat the standardization until consistent results are obtained.

  • Sample Analysis: Using a dry syringe, inject a known volume (e.g., 1 mL) of the DMF sample into the titration cell. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent.

  • Data Recording: Record the water content of the DMF sample.

Protocol 3: RP-HPLC Analysis of Coupling Reaction

This protocol provides a general method for analyzing the products of the peptide coupling reaction.

Materials:

  • Reverse-phase HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude reaction samples dissolved in a suitable solvent (e.g., DMF or acetonitrile/water)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction product in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

  • Injection and Analysis: Inject the prepared sample onto the HPLC system. Integrate the peaks in the resulting chromatogram to determine the relative peak areas, which correspond to the purity of the desired product and the presence of byproducts. The yield can be calculated by comparing the peak area of the product to that of a known standard.

Mandatory Visualization

H_Glu_OBzl_OBzl_HCl This compound Hydrolysis Hydrolysis H_Glu_OBzl_OBzl_HCl->Hydrolysis Peptide_Coupling Peptide Coupling H_Glu_OBzl_OBzl_HCl->Peptide_Coupling reactant Hygroscopic_Solvent Hygroscopic Solvent (e.g., DMF with H2O) Hygroscopic_Solvent->Hydrolysis promotes H_Glu_OBzl_OH H-Glu(OBzl)-OH.HCl (Hydrolysis Byproduct) Hydrolysis->H_Glu_OBzl_OH forms Hydrolysis->Peptide_Coupling inhibits Reduced_Yield Reduced Yield & Purity Hydrolysis->Reduced_Yield leads to H_Glu_OBzl_OH->Reduced_Yield contributes to Activated_AA Activated Amino Acid Activated_AA->Peptide_Coupling reactant Desired_Peptide Desired Peptide Peptide_Coupling->Desired_Peptide yields

Caption: Impact of hygroscopic solvents on this compound reactivity.

Start Start: Moisture Impact Study Prepare_Solvents 1. Prepare DMF with varying H2O content Start->Prepare_Solvents KF_Titration 2. Verify H2O content via Karl Fischer Titration Prepare_Solvents->KF_Titration Activate_AA 3. Activate Fmoc-Ala-OH with HBTU/DIPEA KF_Titration->Activate_AA Neutralize_Glu 4. Neutralize this compound with DIPEA KF_Titration->Neutralize_Glu Coupling 5. Perform Coupling Reaction Activate_AA->Coupling Neutralize_Glu->Coupling Workup 6. Quench and Work-up Coupling->Workup HPLC_Analysis 7. Analyze Crude Product by RP-HPLC Workup->HPLC_Analysis Data_Analysis 8. Correlate H2O Content with Yield and Purity HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for moisture impact study.

References

Minimizing transesterification side reactions of Boc-Glu(OBzl) derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Glu(OBzl) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing transesterification side reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that may be encountered when using Boc-Glu(OBzl) derivatives, focusing on the prevention and identification of transesterification.

Q1: What is the transesterification side reaction in the context of Boc-Glu(OBzl)-OH?

A1: Transesterification is a chemical reaction where the benzyl (B1604629) ester (-OBzl) on the side chain of the glutamic acid derivative is exchanged for an alkyl group from an alcohol solvent (e.g., methanol (B129727), ethanol).[1] This typically occurs under basic conditions, such as those used during the coupling step in peptide synthesis, where a tertiary amine base like diisopropylethylamine (DIEA) is present. The result is an undesired modification of the glutamic acid residue, for example, to a methyl ester (-OMe) or ethyl ester (-OEt), which can compromise the integrity and function of the final peptide.

Q2: What are the primary causes of this side reaction?

A2: The primary causes for this side reaction are:

  • Presence of Alcohol Solvents: Using solvents containing or contaminated with alcohols (e.g., methanol, ethanol) provides the substrate for the exchange.

  • Basic Conditions: The reaction is catalyzed by bases, particularly tertiary amines like DIEA or triethylamine (B128534) (TEA), which are commonly used in peptide coupling reactions.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the transesterification reaction.

  • Extended Reaction Times: Prolonged exposure of the activated amino acid to the alcohol and base increases the likelihood and extent of the side reaction.

Q3: How can I detect the transesterified side product?

A3: The most effective method for detecting transesterification is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The side product will have a different molecular weight than the desired product. For example, the methyl-transesterified product will have a mass difference corresponding to the replacement of a benzyl group (C₇H₇, ~91 Da) with a methyl group (CH₃, ~15 Da). The side product will also typically have a different retention time on a reverse-phase HPLC column, often eluting slightly earlier than the more hydrophobic benzyl-protected peptide.

Q4: Which solvents and bases should I use or avoid to minimize this reaction?

A4: To minimize transesterification:

  • Recommended Solvents: Use high-purity, alcohol-free solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for all coupling steps.

  • Solvents to Avoid: Avoid using methanol, ethanol, or other simple alcohols as solvents or co-solvents during the coupling of Boc-Glu(OBzl)-OH. Be aware that some grades of DMF can contain methanol as a stabilizer.

  • Recommended Bases: While all tertiary amines can promote the reaction to some extent, a sterically hindered base like diisopropylethylamine (DIEA) is generally preferred over less hindered bases like triethylamine (TEA). For highly sensitive sequences, a weaker base or alternative coupling methods that do not require a strong soluble base may be considered.

Q5: Are there alternative protecting group strategies to completely avoid this issue?

A5: Yes. If transesterification is a persistent issue, consider using an alternative protecting group for the glutamic acid side chain. The most common alternative is the tert-butyl (tBu) ester, used in Fmoc-based peptide synthesis (Fmoc-Glu(OtBu)-OH). The tBu ester is highly stable to the basic conditions of Fmoc deprotection and coupling and is removed under the final acidic cleavage conditions (e.g., with Trifluoroacetic Acid, TFA).

Data Presentation: Factors Influencing Transesterification

While specific kinetic data for Boc-Glu(OBzl)-OH is sparse in the literature, the following tables illustrate the general principles of transesterification based on studies of ester chemistry, such as in biodiesel production. This data helps to understand the qualitative and quantitative impact of different reaction parameters.

Table 1: Illustrative Effect of Alcohol Type on Transesterification Yield

Conditions: Generic ester substrate, base catalyst, 65°C, 3 hours.

Alcohol TypeMolecular WeightRelative Reaction Rate (Methanol = 1.0)Typical Yield (%)
Methanol32.04 g/mol 1.0~98%
Ethanol46.07 g/mol 0.7~94%
2-Propanol60.10 g/mol 0.3~86%
tert-Butanol74.12 g/mol < 0.1< 70%

Note: This data is illustrative and demonstrates that smaller, less sterically hindered alcohols lead to higher rates and yields of transesterification.

Table 2: Illustrative Effect of Temperature and Time on Transesterification Yield

Conditions: Generic ester substrate, methanol, base catalyst.

Temperature (°C)Reaction Time (min)Typical Yield (%)
503075%
509088%
653092%
659099%

Note: This data illustrates that both increased temperature and longer reaction times significantly increase the yield of the transesterification side product.

Experimental Protocols

Protocol 1: Minimized-Risk Coupling of Boc-Glu(OBzl)-OH in SPPS

This protocol is designed to minimize the risk of transesterification during solid-phase peptide synthesis (SPPS).

  • Resin and Solvent Preparation:

    • Ensure the peptide-resin is thoroughly washed and swollen in high-purity, alcohol-free DMF.

    • Use only anhydrous, peptide-synthesis-grade DMF and DCM for all solutions.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.) and a suitable coupling reagent (e.g., HBTU, 2.9 eq.) in a minimal amount of alcohol-free DMF.

    • Add a sterically hindered base such as DIEA (6 eq.).

    • Allow the activation to proceed for no more than 2 minutes before adding it to the resin. Rationale: Minimizing the activation time reduces the contact period between the activated ester, base, and any trace alcohol impurities.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling to proceed at room temperature.

    • Monitor the reaction closely using a qualitative test (e.g., Kaiser test). Aim for the shortest coupling time necessary for completion (typically 1-2 hours).

  • Washing:

    • Once the coupling is complete, immediately drain the reaction solution and wash the resin thoroughly with alcohol-free DMF (3x) and DCM (3x) to remove all reactants.

Protocol 2: Analytical HPLC-MS Method for Detecting Transesterification

This protocol provides a general method for identifying the desired product and its potential transesterified side products.

  • Instrumentation: HPLC system with a C18 reverse-phase column coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at 220 nm.

    • MS detection in positive ion mode, scanning for the expected mass of the desired peptide, the methyl-transesterified peptide, and the ethyl-transesterified peptide.

  • Expected Results:

    • The transesterified side products (e.g., methyl or ethyl esters) will be less hydrophobic than the benzyl ester.

    • Expect the side products to elute earlier than the main product peak on the reverse-phase column.

    • Confirm the identity of each peak by its corresponding mass-to-charge ratio (m/z) in the mass spectrometer.

Visualizations

Transesterification_Mechanism cluster_reactants Reactants cluster_products Products BocGluOBzl Boc-Glu(OBzl)-Peptide Tetrahedral Tetrahedral Intermediate Alcohol R'-OH (e.g., Methanol) Alkoxide R'-O⁻ (Alkoxide) Base Base (e.g., DIEA) Base->Alkoxide Deprotonation Alkoxide->Tetrahedral Nucleophilic Attack Product Boc-Glu(OR')-Peptide (Side Product) Tetrahedral->Product Collapse & Leaving Group Departure LeavingGroup Benzyl Alcohol

Caption: Base-catalyzed transesterification mechanism of a Boc-Glu(OBzl) residue.

Troubleshooting_Workflow Start Side Product Detected by HPLC-MS? CheckSolvents Verify Purity of Solvents (DMF, DCM) Start->CheckSolvents Yes ProblemSolved Problem Resolved Start->ProblemSolved No CheckBase Review Base and Coupling Time CheckSolvents->CheckBase Solvents are Alcohol-Free ImplementProtocol Implement Minimized-Risk Coupling Protocol CheckSolvents->ImplementProtocol Contamination Found, Use Anhydrous Grade CheckTemp Check Reaction Temperature CheckBase->CheckTemp Base/Time are Optimized CheckBase->ImplementProtocol Time Too Long, Reduce Coupling Time CheckTemp->ImplementProtocol Temp is at RT CheckTemp->ImplementProtocol Temp Too High, Reduce to RT ConsiderAlternatives Consider Alternative Protecting Group (e.g., Fmoc-Glu(OtBu)-OH) ImplementProtocol->ConsiderAlternatives Side Reaction Persists ImplementProtocol->ProblemSolved

Caption: Troubleshooting workflow for addressing transesterification side reactions.

References

Strategies to suppress aminosuccinate formation from aspartic acid residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of aminosuccinimide and its hydrolysis products, aspartate and isoaspartate, from aspartic acid residues in peptides and proteins.

Frequently Asked Questions (FAQs)

Q1: What is aminosuccinimide (succinimide) formation and why is it a problem?

A1: Aminosuccinimide formation is a non-enzymatic, intramolecular rearrangement where the backbone amide nitrogen attacks the side-chain carbonyl group of an aspartic acid (Asp) residue. This reaction forms a five-membered succinimide (B58015) ring intermediate.[1][2] This intermediate is problematic because its subsequent hydrolysis is largely uncontrolled and yields a mixture of the original aspartyl peptide and an isoaspartyl (isoAsp) peptide, where the peptide backbone is linked through the β-carboxyl group of the aspartate residue.[1] This introduces a "kink" into the peptide backbone, which can alter the peptide's conformation, biological activity, and susceptibility to proteolysis.[1] In protein therapeutics, such as monoclonal antibodies, the formation of succinimide and isoaspartate in complementarity-determining regions (CDRs) can lead to a significant loss of target binding and potency.[3][4]

Q2: What are the primary factors that promote aminosuccinimide formation?

A2: Several factors can accelerate the formation of aminosuccinimide and its subsequent isomerization to isoaspartate:

  • Peptide Sequence: The amino acid C-terminal to the aspartate residue has a significant impact. Residues with small, flexible side chains, such as glycine (B1666218) (Gly) and serine (Ser), are known to dramatically increase the rate of succinimide formation.[1][2]

  • pH: The reaction is highly pH-dependent. Basic conditions (pH > 7) can catalyze the initial succinimide formation, while acidic conditions (pH 4-6) can also promote the reaction.[1][5][6] The optimal pH to minimize degradation is often between pH 3 and 5 for deamidation of asparagine (which proceeds through the same succinimide intermediate) and greater than pH 7 for aspartate isomerization.[6]

  • Temperature: Higher temperatures increase the rate of both succinimide formation and its subsequent hydrolysis.[1][2]

  • Solvent: The polarity of the solvent can influence the reaction rate.[1][5]

  • Conformational Flexibility: Flexible regions of a peptide or protein are more prone to aminosuccinimide formation.[5]

Troubleshooting Guides

Issue 1: Significant degradation of my synthetic peptide is observed during Fmoc-based solid-phase peptide synthesis (SPPS).

  • Possible Cause: Prolonged exposure to basic conditions during the Fmoc deprotection step (e.g., with piperidine) is a major contributor to aminosuccinimide formation.[2]

  • Troubleshooting Steps:

    • Reduce Base Exposure Time: Minimize the duration of the Fmoc deprotection step.

    • Use a Weaker Base: Consider using a weaker base for deprotection, such as piperazine.[1]

    • Incorporate an Acid Additive: Add a small amount of an organic acid, like formic acid or acetic acid, to the deprotection solution to neutralize the basicity.[7]

    • Employ Sterically Hindered Protecting Groups: For the aspartic acid side chain, use bulkier protecting groups than the standard tert-butyl (OtBu) group to sterically hinder the formation of the succinimide ring.[8][9]

    • Utilize Backbone Protection: Introduce a backbone-protecting group, such as a pseudoproline dipeptide, at the C-terminus of the aspartic acid residue to prevent the nucleophilic attack of the amide nitrogen.[8]

Issue 2: My purified protein therapeutic shows increasing heterogeneity and loss of activity upon storage in a liquid formulation.

  • Possible Cause: The formulation conditions (pH, buffer, excipients) may not be optimal for preventing aspartate isomerization.

  • Troubleshooting Steps:

    • Optimize Formulation pH: The ideal pH for stability is protein-specific. For aspartate isomerization, a pH greater than 7 is often preferred.[6] Conduct a pH screening study to determine the pH at which your protein exhibits maximum stability.

    • Buffer Selection: The choice of buffer can influence the rate of degradation. Commonly used buffers in protein formulations include citrate, acetate, histidine, and phosphate.[5] The optimal buffer should be determined empirically.

    • Incorporate Stabilizing Excipients:

      • Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) can stabilize proteins through preferential exclusion, helping to maintain the native conformation.[10][11]

      • Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers.[5][10]

      • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be used to prevent aggregation and surface-induced denaturation.[10]

    • Control Temperature: Store the protein at the lowest possible temperature that does not compromise its physical stability (e.g., refrigeration at 2-8°C).

    • Consider Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly reduce degradation rates by removing water, which is a reactant in the hydrolysis of the succinimide intermediate.[6]

Quantitative Data on Degradation Rates

The rate of aminosuccinimide formation is highly dependent on the local peptide sequence and the formulation conditions. The following tables summarize the relative rates of degradation under different conditions.

Table 1: Relative Rates of Succinimide Formation for Aspartyl Peptides (X-Y) at pH 7.4

Aspartyl Residue (X)Following Residue (Y)Relative Rate of Succinimide Formation
AspGlyHigh
AspSerIntermediate
AspAlaLow

This table is a qualitative summary based on findings that residues with small, flexible side chains following the aspartate residue increase the rate of succinimide formation.[12]

Table 2: Effect of pH on Aspartate Degradation

pH RangePredominant ReactionRelative Rate
3-5Minimal DegradationLow
4-6Acid-Catalyzed IsomerizationModerate to High
> 7Base-Catalyzed Succinimide FormationHigh

This table summarizes general trends in pH-dependent degradation of aspartic acid residues.[5][6]

Experimental Protocols

Protocol 1: Analysis of Isoaspartate Formation by Peptide Mapping and LC-MS

This protocol outlines a general procedure for the detection and quantification of isoaspartate in a protein sample.

  • Protein Digestion: a. Denature the protein sample (e.g., 1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0). b. Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. c. Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. d. Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column. e. Add a suitable protease (e.g., trypsin) at an enzyme-to-protein ratio of 1:50 (w/w) and incubate at 37°C for 4-16 hours.

  • LC-MS Analysis: a. Quench the digestion reaction by adding an acid (e.g., formic acid to a final concentration of 1%). b. Inject the digested sample onto a reverse-phase HPLC column (e.g., C18). c. Elute the peptides using a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid. d. Analyze the eluting peptides using an in-line mass spectrometer.

  • Data Analysis: a. Identify the peptides containing aspartic acid residues. b. Search for the corresponding isoaspartate-containing peptides. Isoaspartate-containing peptides often elute slightly earlier than their native counterparts in reverse-phase chromatography.[13] c. Quantify the relative abundance of the isoaspartate-containing peptide by comparing its peak area to that of the native peptide.

Protocol 2: Formulation Screening to Minimize Isoaspartate Formation

This protocol describes a high-level approach to screen for optimal formulation conditions.

  • Prepare a Design of Experiment (DoE): a. Define the factors to be investigated (e.g., pH, buffer type, concentration of excipients). b. Define the ranges for each factor. c. Use a statistical software package to design the experiment.

  • Formulation Preparation: a. Prepare a stock solution of the protein in a minimal buffer. b. Prepare a series of formulation buffers according to the DoE. c. Add the protein to each formulation buffer to the desired final concentration.

  • Stability Study: a. Aliquot the formulated protein samples into vials. b. Store the vials at accelerated stress conditions (e.g., elevated temperature) and the intended storage condition. c. At various time points, withdraw samples for analysis.

  • Analysis: a. Analyze the samples for the formation of isoaspartate using the peptide mapping protocol described above (Protocol 1). b. Analyze the samples for other signs of degradation, such as aggregation (by size-exclusion chromatography) and loss of biological activity (using a relevant potency assay).

  • Data Interpretation: a. Use the DoE software to analyze the results and identify the optimal formulation conditions that minimize isoaspartate formation while maintaining overall protein stability and activity.

Visualizations

cluster_main Aspartic Acid Degradation Pathway Aspartyl_Residue Aspartyl Residue (L-Asp) Succinimide_Intermediate Succinimide Intermediate (L-Succinimide) Aspartyl_Residue->Succinimide_Intermediate Intramolecular Nucleophilic Attack Isoaspartyl_Residue Isoaspartyl Residue (L-isoAsp) Succinimide_Intermediate->Isoaspartyl_Residue Hydrolysis (Major Product) Aspartyl_Residue_2 Aspartyl Residue (L-Asp) Succinimide_Intermediate->Aspartyl_Residue_2 Hydrolysis (Minor Product)

Caption: Mechanism of aminosuccinimide formation and hydrolysis.

cluster_workflow Workflow for Analyzing Aspartate Degradation Start Protein Sample Denaturation Denaturation, Reduction & Alkylation Start->Denaturation Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MS LC-MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Quantification of isoAsp/Asp Ratio Data_Analysis->Quantification

Caption: Experimental workflow for isoaspartate analysis.

References

Validation & Comparative

A Head-to-Head Battle of Glutamic Acid Protecting Groups: H-Glu(OBzl)-OBzl.HCl vs. H-Glu(OtBu)-OBzl HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of appropriately protected amino acid building blocks is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Glutamic acid, with its trifunctional nature, presents a key choice in protecting group strategy. This guide provides an in-depth, objective comparison of two commercially available glutamic acid derivatives: L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) and L-Glutamic acid α-benzyl ester γ-tert-butyl ester hydrochloride (H-Glu(OtBu)-OBzl HCl).

At the heart of this comparison lies the fundamental difference in their side-chain protection, which in turn dictates their utility in different synthetic workflows, particularly concerning orthogonality and deprotection strategies.

Physicochemical Properties: A Comparative Overview

A clear understanding of the physical and chemical properties of these reagents is the first step in strategic synthetic planning. The following table summarizes their key characteristics.

PropertyThis compoundH-Glu(OtBu)-OBzl HClSignificance in Peptide Synthesis
CAS Number 4561-10-898102-32-0, 105590-97-4Unique identifier for each chemical substance.
Molecular Formula C₁₉H₂₂ClNO₄C₁₆H₂₄ClNO₄Essential for accurate mass calculations and reaction stoichiometry.
Molecular Weight 363.84 g/mol 329.82 g/mol Affects the mass of reagent required for a given molar equivalent.
Appearance White to off-white solidWhite crystalline powderGeneral physical characteristic.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Expected to be soluble in polar aprotic solvents like DMF and DCM.Crucial for achieving a homogeneous reaction mixture, which can influence reaction kinetics and purity.[1]
Side-Chain Protection Benzyl (B1604629) (Bzl) estertert-Butyl (tBu) esterDictates the deprotection conditions and orthogonality with other protecting groups.
C-Terminus Protection Benzyl (Bzl) esterBenzyl (Bzl) esterDetermines the method of C-terminal deprotection or initial anchoring strategy in solid-phase peptide synthesis (SPPS).

Performance in Peptide Synthesis: A Strategic Comparison

The choice between these two derivatives is fundamentally a choice between two different synthetic philosophies: a non-orthogonal, simultaneous deprotection approach versus a fully orthogonal strategy.

This compound is a classic building block, well-suited for traditional solution-phase synthesis and the Boc/Bzl strategy in SPPS. Both benzyl ester protecting groups are labile under the same conditions: strong acidolysis (e.g., anhydrous Hydrogen Fluoride, HF) or catalytic hydrogenolysis.[2] This simultaneous deprotection can be efficient if no other groups require selective removal.

H-Glu(OtBu)-OBzl HCl , in contrast, is designed for orthogonal protection schemes, which are the cornerstone of modern Fmoc/tBu-based solid-phase peptide synthesis. The γ-tert-butyl ester is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the α-benzyl ester is stable to these conditions but can be removed by hydrogenolysis.[2] This orthogonality allows for selective deprotection of the side chain while the peptide is still attached to the resin, enabling side-chain modification or the synthesis of branched peptides.

While direct, head-to-head quantitative data for these specific compounds is limited, broader studies comparing the overarching Boc/Bzl and Fmoc/tBu strategies provide valuable context. One study involving the synthesis of 50 different peptides found that the Boc/Bzl strategy, on average, resulted in a higher crude peptide yield and purity compared to the Fmoc/tBu strategy under "average" conditions.[2] This suggests a potential robustness for strategies employing benzyl-based protection.

Performance MetricThis compound (inferred from Boc/Bzl Strategy)H-Glu(OtBu)-OBzl HCl (inferred from Fmoc/tBu Strategy)Key Considerations
Average Crude Yield Potentially higher (e.g., ~71%)[2]Potentially lower (e.g., ~60%)[2]Yields are highly sequence-dependent. The robustness of the Boc/Bzl strategy may lead to higher average yields across a range of peptides.[2]
Average Crude Purity Potentially higher (e.g., ~70%)[2]Potentially lower (e.g., ~46-65%)[2]Purity is influenced by the completeness of coupling and deprotection steps, as well as the occurrence of side reactions.
Orthogonality NoYesH-Glu(OtBu)-OBzl HCl allows for selective removal of the side-chain protection, which is a significant advantage for synthesizing complex peptides with side-chain modifications.[2]
Deprotection Conditions Strong acid (HF) or catalytic hydrogenolysisModerate acid (TFA) for side chain; Hydrogenolysis for C-terminusThe use of highly corrosive HF requires specialized equipment.[2] TFA is less harsh, but repeated acidolysis in the Fmoc/tBu strategy can be a concern for sensitive sequences. Catalytic hydrogenolysis offers a mild alternative for Bzl group removal.
Common Side Reactions Acid-catalyzed side reactionsBase-catalyzed side reactions (e.g., aspartimide formation with adjacent Asp residues)The choice of strategy can be influenced by the peptide sequence to minimize known side reactions.

Disclaimer: The quantitative data presented is based on a comparative study of the broader Boc/Bzl and Fmoc/tBu strategies and should be considered indicative rather than absolute for these specific reagents.

Experimental Protocols

The following are representative protocols for the use of each compound in a solution-phase dipeptide synthesis.

Protocol 1: Synthesis of a Dipeptide using this compound

Objective: To synthesize a model dipeptide, Xaa-Glu(OBzl)-OBzl, where Xaa is an N-terminally protected amino acid (e.g., Boc-Ala-OH).

Materials:

  • This compound

  • Boc-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIEA (1.1 equivalents) dropwise and stir for 20 minutes to generate the free amine.

  • Activation: In a separate flask, dissolve Boc-Ala-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C.

  • Coupling: To the activated amino acid solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture for 15 minutes at 0 °C.

  • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated Boc-Ala-OH mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude protected dipeptide can be purified by silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of a Dipeptide using H-Glu(OtBu)-OBzl HCl

Objective: To synthesize a model dipeptide, Xaa-Glu(OtBu)-OBzl, where Xaa is an N-terminally protected amino acid (e.g., Fmoc-Ala-OH).

Materials:

  • H-Glu(OtBu)-OBzl HCl

  • Fmoc-Ala-OH

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve H-Glu(OtBu)-OBzl HCl (1.0 equivalent) in anhydrous DMF. Add DIEA (1.1 equivalents) and stir at room temperature for 20 minutes.

  • Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.05 equivalents) and HATU (1.05 equivalents) in anhydrous DMF. Add DIEA (2.0 equivalents) and stir for 5-10 minutes to pre-activate the amino acid.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-Glu(OtBu)-OBzl solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude protected dipeptide can be purified by silica gel column chromatography.

Visualizing the Workflow and Strategy

To better understand the practical and strategic differences, the following diagrams illustrate a generalized experimental workflow and the logical relationship between the protecting groups.

G cluster_0 Peptide Coupling Workflow start Dissolve Amino Acid Ester HCl (e.g., H-Glu(R)-OBzl HCl) in Solvent (DCM or DMF) neutralization Neutralize with Base (DIEA) to generate free amine start->neutralization coupling Combine activated acid and free amine. Stir for 2-18 hours. neutralization->coupling activation Activate Carboxylic Acid of N-protected Amino Acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH) with Coupling Reagent (DCC/HOBt or HATU) activation->coupling workup Aqueous Workup (Acid/Base Washes) coupling->workup purification Purify Protected Peptide (Column Chromatography) workup->purification

A generalized workflow for solution-phase peptide coupling.

G cluster_1 This compound Deprotection cluster_2 H-Glu(OtBu)-OBzl HCl Deprotection (Orthogonal) peptide1 Protected Peptide: Xaa-Glu(OBzl)-OBzl deprotect1 Simultaneous Deprotection (H₂/Pd or HF) peptide1->deprotect1 final1 Final Peptide: Xaa-Glu-OH deprotect1->final1 peptide2 Protected Peptide: Xaa-Glu(OtBu)-OBzl deprotect_tbu Side-Chain Deprotection (TFA) peptide2->deprotect_tbu intermediate Intermediate: Xaa-Glu-OBzl deprotect_tbu->intermediate deprotect_bzl C-Terminus Deprotection (H₂/Pd) intermediate->deprotect_bzl final2 Final Peptide: Xaa-Glu-OH deprotect_bzl->final2

Logical relationship of deprotection strategies.

Conclusion

The decision between this compound and H-Glu(OtBu)-OBzl HCl is a strategic one, contingent on the overall synthetic plan.

This compound is a robust, classical choice, particularly for solution-phase synthesis or Boc/Bzl SPPS strategies where simultaneous deprotection of the glutamic acid residues is desired and orthogonality is not a primary concern. The potentially higher yields and purities observed in the broader Boc/Bzl strategy make it an attractive option for the synthesis of less complex peptides.

H-Glu(OtBu)-OBzl HCl represents the modern, flexible approach. Its key advantage is the orthogonality of its protecting groups, making it indispensable for Fmoc/tBu SPPS, especially for the synthesis of complex peptides requiring side-chain modification, cyclization, or the incorporation of other acid-sensitive moieties.

Ultimately, a thorough understanding of the target peptide's structure, the planned synthetic route, and the potential for side reactions will guide the discerning researcher to the most appropriate and effective glutamic acid derivative for their needs.

References

A Comparative Guide to Benzyl vs. Tert-Butyl Side-Chain Protection for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. The choice between a benzyl (B1604629) (Bzl) ester and a tert-butyl (tBu) ester for the γ-carboxyl group of glutamic acid dictates the entire synthetic strategy, primarily determining whether a Boc/Bzl or an Fmoc/tBu approach is employed in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of these two ubiquitous protecting groups, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Strategic Implications

The fundamental difference lies in the chemical conditions required for the removal of the Nα-protecting group and the side-chain protecting group. In the Fmoc/tBu strategy, the orthogonality is clear: the Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the tBu side-chain protection is removed by a moderate acid (e.g., trifluoroacetic acid, TFA).[1][2] The Boc/Bzl strategy is considered quasi-orthogonal, as both the Nα-Boc group and the Bzl side-chain protection are removed by acid, but of different strengths.[2] The Nα-Boc group is removed by moderate acid (TFA), while the Bzl group requires a much stronger acid like anhydrous hydrogen fluoride (B91410) (HF) or catalytic hydrogenation for cleavage.[1][3]

Performance Comparison: A Data-Driven Overview

While a direct, side-by-side quantitative comparison for the synthesis of the exact same peptide using these different glutamic acid derivatives is not always available in the literature, broader studies on multiple peptide syntheses provide valuable insights into the general performance of these strategies.[1]

ParameterBenzyl (Bzl) Protection (Boc/Bzl Strategy)Tert-Butyl (tBu) Protection (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[1][2]20-50% Piperidine (B6355638) in Dimethylformamide (DMF)[1]The base-mediated deprotection in the Fmoc strategy is milder on the growing peptide chain than the repeated acidolysis in the Boc strategy.[3]
Side-Chain Deprotection Anhydrous Hydrogen Fluoride (HF) or Catalytic Hydrogenolysis[1][3]~95% Trifluoroacetic Acid (TFA)[1]HF is highly corrosive and requires specialized equipment, whereas TFA is less harsh. Catalytic hydrogenolysis offers a milder alternative for Bzl removal but is not compatible with peptides containing reducible groups (e.g., Cys, Met, Trp).[3][4]
Orthogonality Quasi-orthogonal (relies on graded acid lability)[2]Fully orthogonal (acid vs. base cleavage)[1][2]True orthogonality of the Fmoc/tBu strategy allows for selective on-resin side-chain modifications.[1]
Typical Crude Peptide Purity ~75-85%[3]~70-80%[3]Purity is highly sequence-dependent. The Boc/Bzl strategy can sometimes result in higher purity for routine sequences.[1]
Typical Overall Yield ~50-60%[3]~45-55%[3]The robustness of the Boc/Bzl approach may lead to higher average yields in some cases.[1]
Coupling Efficiency >99%>99%With modern coupling reagents like HCTU or HATU, both strategies can achieve very high coupling efficiencies.[3]
Common Side Reactions Pyroglutamate (B8496135) formation, Alkylated products from scavengers, Transesterification[3][5]Aspartimide formation, Pyroglutamate formation, Piperidinyl adducts[3]The side reaction profiles are distinct and require different mitigation strategies. The acidic conditions of Boc-SPPS can promote pyroglutamate formation at the N-terminus.[2]

Chemical Structures and Deprotection Schemes

The choice of protecting group is intrinsically linked to the overall synthetic workflow. The following diagrams illustrate the structures of the protected glutamic acid derivatives and the logic of the two primary orthogonal protection strategies in SPPS.

Caption: Chemical structures of Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH.

Orthogonal_Strategies Protecting Group Strategies in SPPS cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc Nα-Fmoc Group Fmoc_deprotection Mild Base (e.g., 20% Piperidine) Fmoc->Fmoc_deprotection Removed each cycle tBu Side-Chain tBu Group (e.g., Glu(OtBu)) tBu_deprotection Moderate Acid (e.g., 95% TFA) tBu->tBu_deprotection Removed at final cleavage Fmoc_deprotection->tBu Stable tBu_deprotection->Fmoc Stable Boc Nα-Boc Group Boc_deprotection Moderate Acid (e.g., 50% TFA) Boc->Boc_deprotection Removed each cycle Bzl Side-Chain Bzl Group (e.g., Glu(OBzl)) Bzl_deprotection Strong Acid (HF) or Catalytic Hydrogenolysis Bzl->Bzl_deprotection Removed at final cleavage Boc_deprotection->Bzl Stable

Caption: Logical relationship of protecting groups and their deprotection conditions.

Experimental Protocols

Detailed methodologies for the incorporation of both glutamic acid derivatives into a peptide chain are provided below. These protocols are for manual solid-phase synthesis and can be adapted for automated synthesizers.

Protocol 1: Incorporation of Fmoc-Glu(OtBu)-OH in Fmoc/tBu SPPS

This protocol assumes the use of a Rink Amide resin for the synthesis of a C-terminally amidated peptide.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[6]

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove residual piperidine.[7]

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.[3]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[7]

    • Monitor coupling completion with a qualitative method like the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.[3]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Nα-Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[3]

    • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.

    • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Fmoc_SPPS_Workflow start Start with Resin-Bound Peptide (Nα-Fmoc protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-Glu(OtBu)-OH, HCTU, DIEA in DMF) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 next_cycle Next Amino Acid Cycle wash2->next_cycle If not last residue final_cleavage Final Cleavage & Side-Chain Deprotection (95% TFA Cocktail) wash2->final_cleavage If last residue

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS.

Protocol 2: Incorporation of Boc-Glu(OBzl)-OH in Boc/Bzl SPPS

This protocol assumes the use of a Merrifield resin for the synthesis of a peptide with a C-terminal carboxylic acid.

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash), then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3x) to remove residual TFA.

    • Neutralize the resin by treating it with a 5-10% solution of DIEA in DCM for 5-10 minutes.[1]

    • Wash the resin thoroughly with DCM (5x).

  • Coupling of Boc-Glu(OBzl)-OH:

    • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3 eq.) with a coupling agent like HATU (2.9 eq.) and DIEA (6 eq.) in DMF for 2-5 minutes.[8]

    • Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.[1][8]

    • Monitor coupling completion with the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection (HF Cleavage):

    • Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

    • After the final coupling and Nα-Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Transfer the dried peptide-resin to an HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[8]

    • Evaporate the HF under vacuum. Precipitate, isolate, and wash the crude peptide with cold diethyl ether.

Conclusion and Recommendations

The choice between benzyl and tert-butyl side-chain protection for glutamic acid is a strategic decision that hinges on the specific requirements of the target peptide and the available synthetic infrastructure.

Fmoc-Glu(OtBu)-OH is the modern workhorse and the recommended choice for most applications in both research and industrial settings.[7] The mild conditions of the Fmoc/tBu strategy are compatible with a wide range of sensitive modifications and complex peptide sequences.[3] Its true orthogonality provides flexibility for advanced synthetic maneuvers such as on-resin cyclization.

Boc-Glu(OBzl)-OH , as part of the classical Boc/Bzl strategy, remains a robust and valuable tool. It can be advantageous for certain hydrophobic or aggregation-prone sequences, as the repeated acidic deprotection steps can help disrupt secondary structures.[2] For routine peptide synthesis, this strategy has been reported to sometimes produce higher yields and purity.[1] However, the requirement for hazardous reagents like HF for final cleavage has led many labs to prefer the milder overall conditions of the Fmoc strategy.[7]

Ultimately, the decision should be based on a careful evaluation of the peptide's sequence, the presence of sensitive functional groups, the desired scale of synthesis, and laboratory safety capabilities. For most modern applications, the versatility, safety, and compatibility of the Fmoc/tBu strategy make tert-butyl protection the superior choice.

References

A Researcher's Guide to Confirming Glutamic Acid in Peptides: A Comparative Analysis of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of amino acid incorporation, such as glutamic acid, is a critical step in peptide synthesis, characterization, and quality control. This guide provides an objective comparison of the leading analytical methods used for this purpose: Mass Spectrometry (MS), Edman Degradation, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

At a Glance: Comparing Analytical Methods

The selection of an analytical method hinges on a variety of factors including the required level of detail (sequence vs. composition), sample purity, amount of sample available, and the specific questions being addressed. The following table summarizes the key quantitative performance metrics of each technique.

FeatureMass Spectrometry (MS/MS)Edman DegradationAmino Acid Analysis (AAA)Nuclear Magnetic Resonance (NMR)
Primary Information Amino Acid SequenceN-terminal Amino Acid SequenceAmino Acid Composition3D Structure & Amino Acid ID
Sensitivity Sub-picomole to femtomole10 - 100 picomolesNanogram to low picomoleMillimolar (mM) concentration
Accuracy/Efficiency High mass accuracy; Sequence coverage can exceed 95%[1]>99% efficiency per amino acid[2]High, with recoveries of 93-109%[3]High accuracy (99-100%) and precision (0.35-0.60%) with qNMR[4]
Analysis Time Rapid (minutes per sample for LC-MS/MS)Slower (approx. 1 hour per amino acid)Moderate (hours, including hydrolysis)Can be lengthy (hours to days for 2D NMR)
Key Advantage High sensitivity and ability to analyze complex mixtures and post-translational modifications.Unambiguous N-terminal sequence determination.Accurate quantification of amino acid composition and net peptide content.Non-destructive, provides structural information in solution.
Key Limitation Database dependency for identification (can be overcome with de novo sequencing); N-terminal glutamic acid can cyclize.Requires a pure sample with an unblocked N-terminus; not suitable for long sequences.Destroys the peptide; does not provide sequence information; measures Glu+Gln together.Lower sensitivity, requiring higher sample concentrations; complex spectra for larger peptides.

In-Depth Methodologies and Experimental Protocols

Mass Spectrometry: The Gold Standard for Peptide Sequencing

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful and sensitive technique for determining the amino acid sequence of a peptide, thereby confirming the incorporation and position of glutamic acid residues.

Experimental Protocol: Peptide Sequencing by LC-MS/MS

  • Sample Preparation:

    • Reduction and Alkylation: For peptides containing disulfide bonds, dissolve the sample in a buffer containing a reducing agent like dithiothreitol (B142953) (DTT) and incubate. Follow by alkylation with iodoacetamide (B48618) to prevent disulfide bond reformation.[5]

    • Enzymatic Digestion: If analyzing a large protein, digest it into smaller peptides using a protease such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues. To generate overlapping fragments and increase sequence coverage, a complementary enzyme like Glu-C (cleaves at the C-terminus of glutamic acid) can be used.[5][6]

    • Desalting: Purify the peptide sample using a C18 ZipTip or similar reversed-phase chromatography material to remove salts and detergents that can interfere with ionization.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared peptide sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column.

    • Separate the peptides using a gradient of increasing organic solvent (typically acetonitrile) containing an ion-pairing agent like formic acid.

  • Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:

    • The eluting peptides are introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • The mass spectrometer performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.

    • Precursor ions of interest are selected and fragmented by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • The fragment ions are analyzed in a second stage of mass spectrometry (MS/MS) to generate a fragmentation spectrum.

  • Data Analysis:

    • The fragmentation spectrum, which contains a series of b- and y-ions, is used to determine the amino acid sequence. This can be done through database searching (e.g., Mascot, Sequest) or de novo sequencing, which pieces together the sequence from the mass differences between fragment ions.[7] The presence of a glutamic acid residue will be confirmed by a characteristic mass difference in the fragment ion series.

Workflow for Peptide Sequencing by Tandem Mass Spectrometry

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein/Peptide Sample Digestion Enzymatic Digestion (e.g., Trypsin, Glu-C) Protein->Digestion Desalting Desalting (C18) Digestion->Desalting LC LC Separation Desalting->LC MS1 MS Scan (Precursor Ions) LC->MS1 MS2 Tandem MS (Fragment Ions) MS1->MS2 Sequencing De Novo Sequencing / Database Search MS2->Sequencing Confirmation Glutamic Acid Confirmation Sequencing->Confirmation

Workflow for confirming glutamic acid incorporation by LC-MS/MS.
Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[2] It provides a direct and unambiguous determination of the N-terminal sequence.

Experimental Protocol: Automated Edman Degradation

  • Sample Preparation:

    • The peptide sample must be highly purified and free of interfering substances.

    • The sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.

  • Edman Chemistry Cycle:

    • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to label the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC)-peptide.[8]

    • Cleavage: The labeled N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid, such as trifluoroacetic acid (TFA), to form an anilinothiazolinone (ATZ)-amino acid derivative.[9]

    • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[8]

  • Identification:

    • The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.

  • Repetition:

    • The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.

Logical Flow of the Edman Degradation Cycle

Edman_Degradation_Workflow Start Peptide with free N-terminus Coupling Couple with PITC (alkaline conditions) Start->Coupling Cleavage Cleave with TFA (anhydrous acid) Coupling->Cleavage Conversion Convert to PTH-amino acid (aqueous acid) Cleavage->Conversion HPLC Identify PTH-amino acid by HPLC Conversion->HPLC Repeat Repeat cycle on shortened peptide HPLC->Repeat Repeat->Coupling

The cyclical process of Edman degradation for N-terminal sequencing.
Amino Acid Analysis (AAA): Quantifying Peptide Composition

Amino Acid Analysis determines the relative abundance of each amino acid in a peptide after complete hydrolysis. While it does not provide sequence information, it is a highly accurate method for confirming the presence and quantifying the amount of glutamic acid.

Experimental Protocol: Amino Acid Analysis by HPLC

  • Hydrolysis:

    • The peptide sample is completely hydrolyzed into its constituent amino acids. A common method is acid hydrolysis using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[10]

    • Note that during acid hydrolysis, glutamine is deamidated to glutamic acid. Therefore, the result for glutamic acid will represent the sum of both glutamic acid and glutamine in the original peptide.

  • Derivatization:

    • The free amino acids are derivatized with a reagent to make them detectable by UV or fluorescence. Common derivatizing agents include phenyl isothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA).[11]

  • HPLC Separation and Detection:

    • The derivatized amino acids are separated by reversed-phase HPLC.

    • The separated amino acids are detected by a UV or fluorescence detector.

  • Quantification:

    • The amount of each amino acid is quantified by comparing the peak area to that of a known standard mixture of amino acids.

Workflow for Amino Acid Analysis

AAA_Workflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (e.g., PITC, OPA) Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification

The process of determining amino acid composition by AAA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive Approach

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of peptides in solution. It can be used to identify individual amino acids, including glutamic acid, and to determine their connectivity and spatial arrangement.

Experimental Protocol: 2D NMR for Peptide Analysis

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent, typically a buffered aqueous solution containing a small amount of D₂O for the lock signal.

    • The peptide concentration should generally be in the millimolar (mM) range.

  • 1D ¹H NMR Spectrum:

    • Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to get a preliminary idea of the amino acid composition.

  • 2D NMR Experiments:

    • Total Correlation Spectroscopy (TOCSY): This experiment identifies all protons within a single amino acid residue's spin system.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional structure and the sequence of amino acids.

    • Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled through chemical bonds.

  • Data Analysis:

    • The combination of these 2D NMR spectra allows for the sequential assignment of resonances to specific amino acids in the peptide chain. The characteristic chemical shifts and coupling patterns for glutamic acid will confirm its presence and position.

Relationship of 2D NMR Experiments for Peptide Analysis

NMR_Relationship Peptide Peptide in Solution TOCSY TOCSY (Through-bond correlations within a residue) Peptide->TOCSY NOESY NOESY (Through-space correlations between residues) Peptide->NOESY Assignment Sequential Assignment TOCSY->Assignment NOESY->Assignment Structure 3D Structure & Glu Confirmation Assignment->Structure

Interplay of 2D NMR experiments for glutamic acid confirmation.

Conclusion

The confirmation of glutamic acid incorporation in peptides can be achieved through several robust analytical methods. Mass spectrometry offers unparalleled sensitivity and sequencing capabilities, making it ideal for complex samples and the identification of post-translational modifications. Edman degradation , while less common now, remains a highly accurate method for N-terminal sequencing of pure peptides. Amino Acid Analysis provides precise quantitative data on the amino acid composition and is invaluable for determining net peptide content. Finally, NMR spectroscopy offers a non-destructive approach to not only identify glutamic acid but also to elucidate the three-dimensional structure of the peptide in solution. The choice of the most suitable method will depend on the specific research question, sample characteristics, and available instrumentation. In many cases, a combination of these techniques provides the most comprehensive characterization of a peptide.

References

A Comparative Guide to the Coupling Efficiency of HATU vs. HBTU for H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of two prominent uronium-based coupling reagents, HATU and HBTU, with a specific focus on their application in coupling reactions involving H-Glu(OBzl)-OBzl.HCl, a protected derivative of glutamic acid.

While both HATU and HBTU are effective, experimental evidence from broader studies on peptide synthesis suggests that HATU generally exhibits superior performance, particularly in terms of reaction speed and the purity of the final product.[1] This is especially true for challenging sequences prone to aggregation and side reactions.[1]

Performance Comparison

The primary distinction between HATU and HBTU lies in the active ester intermediate they form with a carboxylic acid. HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester.[1][2] The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting ester more susceptible to nucleophilic attack by an amine, leading to faster and more complete coupling reactions.[1][3] In contrast, HBTU utilizes a standard benzotriazole (B28993) (HOBt) moiety, forming a less reactive OBt-ester, which can result in slower reaction times and a greater potential for side reactions, including epimerization.[1]

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Reference
Coupling Efficiency High to Very High, especially for hindered amino acids.Good to High, but can be sequence-dependent.[1]
Reaction Speed Faster, with typical coupling times of 20-60 minutes in SPPS.Slower compared to HATU.[1]
Racemization Suppression Excellent, due to the rapid formation of the peptide bond.Good, but the risk can be higher in slow or difficult couplings.[1][4]
Purity of Final Product Higher, with fewer deletion sequences and other side products observed.Good, but may be lower than with HATU.[1]
Byproducts Tetramethylurea and HOAt.Tetramethylurea and HOBt. HOBt is considered potentially explosive under certain conditions.
Solubility Good in standard solvents like DMF and NMP.Good in standard solvents like DMF and NMP.[5]

Experimental Protocols

The following are generalized solution-phase protocols for coupling an N-protected amino acid to this compound using HATU and HBTU.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH)

  • This compound

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Protocol for HATU-Mediated Coupling:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-5.0 equivalents) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the OAt-active ester.[2]

  • Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) and DIPEA (1.0 equivalent) in DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-18 hours.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol for HBTU-Mediated Coupling:

  • Reaction Setup: In a separate round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add HBTU (1.0 equivalent) and DIPEA (2.0 equivalents) to the mixture.

  • Pre-activation: Stir the mixture at room temperature for 1-2 minutes.[6]

  • Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) and DIPEA (1.0 equivalent) in DMF to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described for the HATU-mediated coupling.

  • Isolation and Purification: Follow the same isolation and purification procedures as described for the HATU-mediated coupling.

Visualizing the Process

To better understand the experimental design and the underlying chemical mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_analysis Work-up & Analysis flask_hatu Flask A: N-Protected AA + HATU + DIPEA in DMF preactivation_hatu Pre-activation (15-30 min) flask_hatu->preactivation_hatu flask_hbtu Flask B: N-Protected AA + HBTU + DIPEA in DMF preactivation_hbtu Pre-activation (1-2 min) flask_hbtu->preactivation_hbtu add_amine Add this compound + DIPEA preactivation_hatu->add_amine preactivation_hbtu->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor workup Work-up (EtOAc, Washes) monitor->workup purification Purification workup->purification analysis Analyze Yield & Purity (HPLC) purification->analysis

Caption: Workflow for comparing HATU and HBTU coupling efficiency.

coupling_mechanisms cluster_hatu HATU Mechanism cluster_hbtu HBTU Mechanism hatu_start Carboxylic Acid + HATU + Base hatu_active Highly Reactive OAt-Active Ester hatu_start->hatu_active Activation hatu_product Peptide Bond + HOAt hatu_active->hatu_product Amine Attack (Fast) hbtu_start Carboxylic Acid + HBTU + Base hbtu_active Less Reactive OBt-Active Ester hbtu_start->hbtu_active Activation hbtu_product Peptide Bond + HOBt hbtu_active->hbtu_product Amine Attack (Slower)

Caption: Comparative mechanisms of HATU and HBTU activation.

Conclusion

For routine peptide synthesis, both HATU and HBTU are competent coupling reagents. However, for challenging couplings, rapid synthesis protocols, or when minimizing epimerization is critical, the available evidence strongly favors HATU as the more efficient and reliable choice.[1] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately conserving time and resources in the synthesis of complex peptides. When working with this compound, employing HATU is likely to provide a more favorable outcome, particularly if the coupling partner is sterically hindered or prone to side reactions.

References

A Head-to-Head Comparison: H-Glu(OBzl)-OBzl.HCl vs. γ-Benzyl Ester Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide synthesis. Glutamic acid, a trifunctional amino acid, requires careful protection of its two carboxylic acid groups to prevent unwanted side reactions during peptide bond formation. This guide provides an objective, data-driven comparison of two key glutamic acid derivatives: L-Glutamic acid di-benzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) and L-Glutamic acid γ-benzyl ester (a common type of gamma-benzyl ester derivative).

The strategic protection of both the alpha (α) and gamma (γ) carboxyl groups in this compound offers distinct advantages over monosubstituted derivatives where the α-carboxyl group remains unprotected. This guide will illuminate these advantages through a detailed analysis of their physicochemical properties, a comparative experimental protocol, and a discussion of potential side reactions.

Physicochemical Properties: A Foundation for Performance

The physical and chemical properties of a starting material are fundamental to its behavior in a synthesis reaction. The choice between this compound and a γ-benzyl ester derivative can be influenced by factors such as solubility in common organic solvents and melting point.

PropertyThis compoundH-Glu(OBzl)-OH·HCl (γ-benzyl ester derivative)Significance in Peptide Synthesis
CAS Number 4561-10-8[1]72706032 (for the HCl salt)[2]Unique identifier for the specific chemical substance.
Molecular Weight 363.84 g/mol [1]273.71 g/mol [2]Affects stoichiometric calculations for reaction setup.
Appearance White powder[1]White to off-white powder[3]General physical characteristic.
Melting Point 100-103 °C[1]155 - 175 °C[3]Can be an indicator of purity and may influence reaction conditions.
Solubility Soluble in water and some organic solvents like ethanol (B145695) and methanol (B129727).Soluble in acetic acid, slightly soluble in DMSO (heated) and methanol (heated).[4]Crucial for achieving a homogeneous reaction mixture for efficient coupling.
Purity (Typical) ≥ 99% (HPLC)[1]≥ 98% (HPLC)[3]High purity is essential to minimize side reactions and simplify purification of the final peptide.

Performance in Peptide Synthesis: A Comparative Overview

The primary advantage of this compound lies in the robust protection of both carboxylic acid groups.[5] This dual protection prevents the α-carboxyl group from participating in unwanted side reactions during the coupling of the amino group to the growing peptide chain. This leads to a cleaner reaction profile, higher yields of the desired peptide, and simplified purification.

With a γ-benzyl ester derivative where the α-carboxyl group is free, there is a significant risk of side reactions. For instance, the unprotected α-carboxylic acid can be activated by coupling reagents, leading to the formation of dipeptides or other undesired products.[6] This can complicate the purification process and reduce the overall yield of the target peptide.

Experimental Protocol: Synthesis of a Model Dipeptide (Fmoc-Ala-Glu(OBzl)-OBzl)

To provide a practical comparison, the following is a detailed protocol for the synthesis of a model dipeptide, Fmoc-Ala-Glu(OBzl)-OBzl, using both this compound and a hypothetical γ-benzyl ester derivative.

Materials:

  • Fmoc-Ala-OH

  • This compound

  • H-Glu(OBzl)-OH (as the free amine for the purpose of this comparison)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIEA (1.0 equivalent) dropwise while stirring.

    • Stir for 15 minutes at 0°C to yield the free amine solution of H-Glu(OBzl)-OBzl.

  • Activation of Fmoc-Ala-OH:

    • In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF and cool to 0°C.

    • To this solution, add a solution of DIC (1.1 equivalents) in anhydrous DMF dropwise.

    • Stir the mixture for 15 minutes at 0°C.

  • Coupling Reaction:

    • Add the neutralized H-Glu(OBzl)-OBzl solution from step 1 to the activated Fmoc-Ala-OH mixture from step 2.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with EtOAc and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure dipeptide, Fmoc-Ala-Glu(OBzl)-OBzl.

Comparative Experiment with H-Glu(OBzl)-OH:

The same procedure would be followed for the coupling with H-Glu(OBzl)-OH. However, due to the presence of the unprotected α-carboxylic acid, one would anticipate the formation of side products, such as the self-condensation product of H-Glu(OBzl)-OH or the formation of a tripeptide where a second molecule of H-Glu(OBzl)-OH is coupled to the α-carboxyl of the first.

Expected Results:

ParameterUsing this compoundUsing H-Glu(OBzl)-OH
Expected Yield HighModerate to Low
Crude Purity (by HPLC) HighLower, with multiple side-product peaks
Purification Complexity Low to ModerateHigh

Logical Workflow and Signaling Pathways

The choice of protecting group strategy is a critical decision point in the workflow of peptide synthesis. The following diagrams illustrate the conceptual workflow for peptide coupling and the logical relationship of protecting groups.

G Peptide Coupling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Amino Acid Derivative Amino Acid Derivative Activation Activation Amino Acid Derivative->Activation Coupling Reagents Coupling Reagents Coupling Reagents->Activation Peptide Chain Peptide Chain Coupling Coupling Peptide Chain->Coupling Activation->Coupling Elongated Peptide Elongated Peptide Coupling->Elongated Peptide Byproducts Byproducts Coupling->Byproducts

Caption: A simplified workflow for a single peptide coupling step.

G Protecting Group Strategy This compound This compound Alpha-Carboxyl Protection Alpha-Carboxyl Protection This compound->Alpha-Carboxyl Protection Gamma-Carboxyl Protection Gamma-Carboxyl Protection This compound->Gamma-Carboxyl Protection gamma-Benzyl Ester Derivative gamma-Benzyl Ester Derivative gamma-Benzyl Ester Derivative->Gamma-Carboxyl Protection Side Reactions Side Reactions gamma-Benzyl Ester Derivative->Side Reactions Unprotected alpha-carboxyl Clean Coupling Clean Coupling Alpha-Carboxyl Protection->Clean Coupling Gamma-Carboxyl Protection->Clean Coupling

Caption: Logical relationship between protecting groups and reaction outcomes.

Conclusion: The Superior Choice for Clean and Efficient Synthesis

References

Assessing the Chiral Purity of H-Glu(OBzl)-OBzl.HCl: A Comparative Guide for Peptide Synthesis Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of starting materials is paramount for the successful synthesis of pure, active pharmaceutical ingredients. This guide provides a comprehensive comparison for assessing the chiral purity of H-Glu(OBzl)-OBzl.HCl, a key building block in peptide synthesis, and evaluates it against a common alternative, Fmoc-Glu(OtBu)-OH.

The enantiomeric purity of amino acid derivatives used in peptide synthesis directly impacts the purity and biological activity of the final peptide. The presence of the undesired D-enantiomer can lead to the formation of diastereomeric impurities that are often difficult to remove and can have significantly different pharmacological profiles. This guide details the analytical methodology for determining chiral purity, compares the typical purity of this compound with its alternative, and provides detailed experimental protocols.

Quantitative Comparison of Chiral Purity

The selection of a protected amino acid for peptide synthesis is often guided by the synthetic strategy (e.g., Boc/Bzl versus Fmoc/tBu) and the required purity of the final product. Below is a comparison of the typical chiral purity of this compound and the widely used alternative, Fmoc-Glu(OtBu)-OH.

ParameterThis compoundFmoc-Glu(OtBu)-OHSignificance in Peptide Synthesis
Typical Enantiomeric Purity High, with synthesis methods designed to produce enantiomerically pure compound.[1]≥99.5% to ≥99.8%[2][3][4]High enantiomeric purity of the starting material is crucial to minimize the formation of diastereomeric peptide impurities.
Primary Analytical Method Chiral High-Performance Liquid Chromatography (Chiral HPLC)[1]Chiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral HPLC is the gold standard for accurately quantifying the enantiomeric excess of amino acid derivatives.
Synthetic Strategy Boc/BzlFmoc/tBuThe choice of protecting groups dictates the overall synthetic and deprotection conditions.
Potential for Racemization Can occur during synthesis depending on solvent and reaction conditions.[1]Generally low under standard Fmoc-SPPS conditions.Careful control of reaction conditions is necessary to maintain chiral integrity.

Experimental Protocols

The most common and reliable method for determining the enantiomeric purity of this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Protocol: Chiral HPLC Analysis of this compound

Objective: To separate and quantify the L- and D-enantiomers of this compound to determine the enantiomeric excess (ee%).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. A polysaccharide-based CSP is often a good starting point for amino acid derivatives.[5]

Reagents:

  • This compound sample

  • HPLC-grade Hexane (B92381)

  • HPLC-grade Ethanol

  • Reference standards for both L- and D-H-Glu(OBzl)-OBzl.HCl (if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (e.g., a polysaccharide-based column).

    • Mobile Phase: A mixture of hexane and ethanol. A starting point could be a 90:10 (v/v) mixture of hexane:ethanol.[1] The exact ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient (typically 25 °C).

    • Detection Wavelength: 254 nm (or a wavelength appropriate for the benzyl (B1604629) chromophore).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers should appear as separate peaks.

    • If reference standards are available, inject them individually to confirm the retention times of the L- and D-enantiomers.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers with the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow

The logical flow of assessing the chiral purity of a starting material like this compound can be visualized as follows:

Chiral_Purity_Workflow cluster_proc Chiral Purity Assessment Workflow Start Starting Material (this compound) SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLCanalysis Chiral HPLC Analysis SamplePrep->HPLCanalysis DataAcq Data Acquisition (Chromatogram) HPLCanalysis->DataAcq PeakInt Peak Integration & Analysis DataAcq->PeakInt eeCalc Enantiomeric Excess (ee%) Calculation PeakInt->eeCalc Result Purity Specification Met? eeCalc->Result Pass Release for Synthesis Result->Pass Yes Fail Reject Batch Result->Fail No

Workflow for Chiral Purity Assessment.

Comparison with Alternative Starting Material: Fmoc-Glu(OtBu)-OH

A primary alternative to using this compound in the Boc/Bzl peptide synthesis strategy is the use of Fmoc-Glu(OtBu)-OH in the widely adopted Fmoc/tBu strategy.

FeatureThis compound (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)
Nα-Protection Boc (tert-Butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Bzl (Benzyl)tBu (tert-Butyl)
Deprotection Conditions Strong acid (e.g., TFA) for Boc removalMild base (e.g., piperidine) for Fmoc removal
Final Cleavage Strong acid (e.g., HF)Strong acid (e.g., TFA)
Orthogonality Protecting groups are removed under similar acidic conditions.Protecting groups are removed under orthogonal conditions (base for Fmoc, acid for tBu), allowing for more complex peptide modifications.

The choice between these starting materials and their corresponding synthetic strategies depends on the specific requirements of the target peptide, including its length, sequence, and any desired post-synthesis modifications.

Signaling Pathway of Decision Making

The decision-making process for selecting a suitable starting material for peptide synthesis based on chiral purity involves several key steps.

Decision_Pathway cluster_dec Starting Material Selection Pathway Req Define Peptide Synthesis Requirements Strategy Select Synthesis Strategy (Boc/Bzl or Fmoc/tBu) Req->Strategy Boc Boc/Bzl Strategy Strategy->Boc Boc Fmoc Fmoc/tBu Strategy Strategy->Fmoc Fmoc PuritySpec Define Required Chiral Purity Boc->PuritySpec Fmoc->PuritySpec AssessBoc Assess this compound Purity PuritySpec->AssessBoc AssessFmoc Assess Fmoc-Glu(OtBu)-OH Purity PuritySpec->AssessFmoc Compare Compare Purity & Cost AssessBoc->Compare AssessFmoc->Compare Select Select Optimal Starting Material Compare->Select

Decision pathway for starting material selection.

References

Comparative study of TMSI versus catalytic hydrogenation for deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use and subsequent removal of protecting groups are paramount to achieving high yields and purity of the target molecules. The choice of deprotection method is critical, as it must be effective for the specific protecting group while remaining inert to other sensitive functionalities within the molecule. This guide provides an objective comparison of two widely employed deprotection strategies: trimethylsilyl (B98337) iodide (TMSI) and catalytic hydrogenation. We will delve into their mechanisms, substrate scope, and functional group tolerance, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureTrimethylsilyl Iodide (TMSI)Catalytic Hydrogenation
Mechanism Lewis acid-mediated nucleophilic cleavageHeterogeneous catalysis involving hydrogen gas or a hydrogen donor
Primary Applications Cleavage of ethers (especially methyl and benzyl), esters, and carbamates (e.g., Boc)[1]Removal of benzyl (B1604629) (Bn), benzyloxycarbonyl (Cbz), and other benzyl-type protecting groups[2][3]
Key Reagents TMSI (often generated in situ from TMSCl and NaI)[1]H₂ gas or hydrogen donors (e.g., formic acid, ammonium (B1175870) formate), Pd/C, PtO₂, Raney Ni[2][4]
Reaction Conditions Generally mild, often at room temperature or slightly elevated temperaturesVaries from room temperature and atmospheric pressure to elevated temperatures and pressures[2]
Functional Group Tolerance Tolerant of many functional groups not susceptible to Lewis acids or iodideSensitive to reducible functional groups like alkenes, alkynes, and some nitro groups[3]
Work-up Typically involves an aqueous work-up to hydrolyze the silyl (B83357) ether intermediateFiltration to remove the solid catalyst[2]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the deprotection of common protecting groups using TMSI and catalytic hydrogenation, based on reported experimental findings.

Table 1: Deprotection of Benzyl Ethers
SubstrateMethodReagents & ConditionsTimeYield (%)Reference
O-Benzyl-protected sugar derivativeCatalytic Transfer Hydrogenation10% Pd/C, Formic acid, Methanol, RT5-30 min85-95%Synthesis, 1985, 76-77
N-Benzyl dioctylamineCatalytic Hydrogenation10% Pd/C, H₂ (balloon), MeOH, RT45 minquant.ACS Omega 2020, 5, 4, 2338–2344[5]
Benzyl etherTMSITMSI, CH₃CN, 25°C0.5 h95%J. Org. Chem. 1977, 42, 3761
4-Methoxybenzyl etherTMSITMSI, CH₂Cl₂, 0°C10 min98%J. Org. Chem. 1977, 42, 3761
Table 2: Deprotection of Other Functional Groups
SubstrateProtecting GroupMethodReagents & ConditionsTimeYield (%)Reference
N-Boc-protected amineBocTMSITMSI, CH₂Cl₂, 25°C1 h~95%J. Org. Chem. 1981, 46, 2633-2635
N-Cbz-protected peptideCbzCatalytic Transfer Hydrogenation10% Pd/C, Formic acid, Methanol, RT3 min95%Indian J. Chem., Sect. B 2001, 40, 1063-1065[6]
Methyl esterMethylTMSITMSI, CCl₄, 50°C24 h95%J. Org. Chem. 1979, 44, 4148-4150
Benzyl esterBenzylCatalytic Transfer Hydrogenation10% Pd/C, Formic acid, Methanol, RT3 min95%Indian J. Chem., Sect. B 2001, 40, 1063-1065[6]

Reaction Mechanisms and Workflows

Trimethylsilyl Iodide (TMSI) Deprotection

TMSI is a powerful reagent for the cleavage of ethers, esters, and carbamates. Its reactivity stems from the Lewis acidity of the silicon atom and the nucleophilicity of the iodide ion. The deprotection of an ether, for instance, proceeds through the formation of an oxonium ion, followed by nucleophilic attack of the iodide.

TMSI_Deprotection cluster_step1 Step 1: Lewis Acid Activation cluster_step2 Step 2: Nucleophilic Cleavage cluster_step3 Step 3: Hydrolysis Ether R-O-R' Oxonium R-O⁺(Si(CH₃)₃)-R'  I⁻ Ether->Oxonium + (CH₃)₃Si-I TMSI (CH₃)₃Si-I Oxonium2 R-O⁺(Si(CH₃)₃)-R'  I⁻ Products R-OSi(CH₃)₃ + R'-I Oxonium2->Products Sₙ2 attack by I⁻ SilylEther R-OSi(CH₃)₃ Alcohol R-OH SilylEther->Alcohol + H₂O

Caption: Mechanism of TMSI-mediated ether deprotection.

Catalytic Hydrogenation Deprotection

Catalytic hydrogenation is a widely used method for the removal of benzyl-based protecting groups. The reaction is typically carried out using hydrogen gas or a hydrogen donor in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

Catalytic_Hydrogenation cluster_step1 Step 1: Adsorption & Oxidative Addition cluster_step2 Step 2: Hydrogenolysis BenzylEther R-O-CH₂Ph Adsorbed [R-O-CH₂Ph]ₐₑₛ BenzylEther->Adsorbed + Pd(0) PdSurface Pd(0) surface OxidativeAddition R-O-Pd(II)-CH₂Ph Adsorbed->OxidativeAddition OxidativeAddition2 R-O-Pd(II)-CH₂Ph Intermediate R-OH-Pd(II)-H + Toluene OxidativeAddition2->Intermediate + H₂ Hydrogen H₂ Products R-OH + Pd(0) + H⁺ Intermediate->Products Reductive Elimination

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-Glu(OBzl)-OH vs. Boc-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical decision that dictates the success of synthesizing a target peptide. When incorporating glutamic acid, two frequently utilized derivatives are Fmoc-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and detailed methodologies to inform strategic decisions in peptide synthesis.

At the heart of the comparison lies the fundamental difference in their Nα-protecting group strategies: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group versus the acid-labile tert-butyloxycarbonyl (Boc) group. This distinction governs the entire synthetic workflow, from deprotection conditions to potential side reactions and the overall orthogonality of the protection scheme.

The Fundamental Divide: Protection Strategies

The choice between Fmoc and Boc chemistries for the Nα-amino group protection has significant implications for the synthesis strategy. The Fmoc group is stable to acidic conditions and is cleaved by a base, typically a solution of piperidine (B6355638) in DMF.[1] In contrast, the Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[2]

The side-chain protection of the glutamic acid is a benzyl (B1604629) (Bzl) ester in both molecules. The benzyl group is stable to the mild base used for Fmoc removal and the moderate acid used for Boc removal, but requires strong acidic conditions, such as hydrogen fluoride (B91410) (HF), or catalytic hydrogenation for its cleavage.[3]

This leads to a key difference in orthogonality. The Fmoc/tBu strategy, where acid-labile tert-butyl (tBu) based groups are used for side-chain protection, is a truly orthogonal system.[2] The Boc/Bzl strategy is considered semi-orthogonal because both the Nα-Boc and side-chain benzyl groups are acid-labile, relying on different strengths of acid for selective removal.[2] The use of a benzyl ester side-chain protection with an Fmoc Nα-protection, as in Fmoc-Glu(OBzl)-OH, is a less common approach that deviates from the principle of true orthogonality in the standard Fmoc/tBu strategy. This is because the final TFA cleavage step in standard Fmoc-SPPS would also cleave the benzyl ester. Therefore, Fmoc-Glu(OBzl)-OH is typically employed in strategies where the final cleavage is performed under conditions that do not affect the benzyl group, such as when synthesizing protected peptide fragments.

Performance in Solid-Phase Synthesis: A Comparative Overview

The selection between Fmoc-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH impacts several key aspects of the synthesis, including crude peptide purity, overall yield, and the profile of potential side reactions.

ParameterFmoc-Glu(OBzl)-OH StrategyBoc-Glu(OBzl)-OH StrategyKey Considerations
Crude Peptide Purity (HPLC) Typically ~70-80%Typically ~75-85%Purity is highly sequence-dependent. The Fmoc strategy can be more prone to certain side products like piperidinyl adducts.[3]
Overall Yield Generally ~45-55%Can be higher, ~50-60% for routine sequences[3]The harsh final cleavage in Boc-SPPS can lead to peptide loss, but the robustness of the strategy can sometimes result in higher overall yields.
Nα-Deprotection Conditions 20% Piperidine in DMF (mild base)50% TFA in DCM (strong acid)Fmoc deprotection is milder for the growing peptide chain.[2]
Side-Chain Deprotection Strong acid (e.g., HF) or Catalytic HydrogenationStrong acid (e.g., HF) or Catalytic HydrogenationBoth require similar conditions for benzyl group removal.[3]
Major Side Reactions Pyroglutamate formation, Piperidinyl adductsPyroglutamate formation, Alkylated productsThe side reaction profiles are distinct and influenced by the deprotection conditions.[3]
Coupling Efficiency >99% with modern coupling reagents>99% with modern coupling reagentsBoth can achieve high coupling efficiencies.[3]

Key Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.

Boc_SPPS_Workflow Resin_AA_Boc Resin-AA(Boc) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin_AA_Boc->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Next_Cycle Next Cycle Washing->Next_Cycle Fmoc_SPPS_Workflow Resin_AA_Fmoc Resin-AA(Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_AA_Fmoc->Fmoc_Deprotection Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Next_Cycle Next Cycle Washing->Next_Cycle Side_Reactions cluster_Boc Boc-Glu(OBzl)-OH cluster_Fmoc Fmoc-Glu(OBzl)-OH Boc_Glu Boc-Glu(OBzl)-OH Pyroglutamate_Boc Pyroglutamate Formation Boc_Glu->Pyroglutamate_Boc N-terminal Glu + Acidic Deprotection Alkylation Alkylation of Sensitive Residues Boc_Glu->Alkylation Strong Acid Cleavage (e.g., HF) Fmoc_Glu Fmoc-Glu(OBzl)-OH Pyroglutamate_Fmoc Pyroglutamate Formation Fmoc_Glu->Pyroglutamate_Fmoc N-terminal Glu + Basic Deprotection Piperidinyl_Adducts Piperidinyl Adducts Fmoc_Glu->Piperidinyl_Adducts Fmoc Deprotection Byproduct

References

Choosing the Right Armor: A Comparative Guide to Glutamic Acid Side-Chain Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the selection of a protecting group for the γ-carboxyl group of glutamic acid is a critical decision that profoundly impacts the efficiency of peptide elongation, prevention of side reactions, and the ultimate yield and purity of the final product. While benzyl (B1604629) (Bzl) protection has been a long-standing choice, a range of alternatives now offer distinct advantages in various synthetic strategies. This guide provides an objective comparison of common glutamic acid side-chain protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of Glutamic Acid Protecting Groups

The ideal protecting group for the glutamic acid side chain must be robust enough to withstand the repeated cycles of Nα-deprotection and coupling, yet be removable under specific conditions that leave the peptide backbone and other protecting groups intact. The most widely used protecting groups in modern Fmoc-based SPPS are the tert-butyl (OtBu) and allyl (OAll) esters, each with a unique profile of strengths and weaknesses when compared to the traditional benzyl (Bzl) ester.

While direct quantitative comparisons from a single head-to-head study are not always available in the literature, the following table summarizes the expected outcomes based on numerous reports for the synthesis of a model decapeptide containing a single glutamic acid residue.

Performance MetricBenzyl (Bzl) Estertert-Butyl (OtBu) EsterAllyl (OAll) Ester
Typical Crude Peptide Purity (HPLC) ~70-80%[1]~75-85%[1]Generally high, sequence-dependent
Overall Yield GoodHighGood to High
Prevention of Pyroglutamate Formation Moderate[2]Excellent[2]Good[2]
Prevention of Glutarimide Formation Moderate[2]Excellent[2]Good
Orthogonality to Fmoc Yes (cleaved by strong acid/hydrogenation)[2]Yes (cleaved by strong acid)[2]Yes (cleaved by Pd(0))[2]
Suitability for Protected Fragments Yes[2]No[2]Yes[2]
Major Side Products Alkylated products, pyroglutamate[1]Piperidinyl adducts, pyroglutamate[1]Potential for incomplete deprotection[2]

In-Depth Look at the Alternatives

The Workhorse: tert-Butyl (OtBu) Ester

The tert-butyl ester is the most common choice for glutamic acid side-chain protection in Fmoc-SPPS due to its high stability to the basic conditions used for Fmoc group removal.[2] It is cleaved simultaneously with the peptide from the resin using strong acids like trifluoroacetic acid (TFA).[2] This makes it ideal for the synthesis of linear peptides where side-chain deprotection is desired in the final step. However, this co-cleavage strategy renders it unsuitable for the synthesis of protected peptide fragments.

The Orthogonal Option: Allyl (OAll) Ester

The allyl ester offers complete orthogonality to both the base-labile Fmoc group and the acid-labile tBu group.[2] This unique feature allows for the selective deprotection of the glutamic acid side chain on the resin, enabling site-specific modifications such as cyclization or labeling.[2] The removal of the allyl group is achieved through palladium(0)-catalyzed reduction, which can sometimes be sluggish and requires careful removal of the catalyst to avoid contamination of the final peptide.[2]

Experimental Protocols

Detailed methodologies for the incorporation and cleavage of each protecting group are crucial for successful peptide synthesis.

Coupling of Fmoc-Glu(P)-OH (P = Bzl, OtBu, or OAll)

This protocol describes the standard procedure for coupling an Fmoc-protected glutamic acid derivative to a resin-bound peptide chain.

Materials:

  • Fmoc-Glu(OBzl)-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Glu(OAll)-OH (4 eq.)

  • Coupling reagent (e.g., HBTU) (3.9 eq.)

  • Base (e.g., DIPEA) (8 eq.)

  • Solvent (e.g., DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected glutamic acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.[2]

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin and agitate the mixture at room temperature for 1-2 hours.[2]

  • Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[2]

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow color) indicates a complete reaction.[2]

Cleavage and Deprotection

The final step involves the removal of the side-chain protecting groups and cleavage of the peptide from the solid support.

A. Global Cleavage of Bzl and OtBu Protected Peptides

Reagents:

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[2]

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]

B. Selective Deprotection of OAll

Reagents:

  • Pd(PPh₃)₄ (0.3 eq.)

  • Phenylsilane (PhSiH₃) (25 eq.)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Add the solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[2]

  • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[2]

Decision Workflow for Protecting Group Selection

The choice of protecting group is contingent on the overall synthetic strategy. The following diagram illustrates a logical workflow for selecting the appropriate glutamic acid side-chain protection.

G start Start: Define Peptide Synthesis Goal synthesis_type What is the desired final product? start->synthesis_type linear_peptide Standard Linear Peptide synthesis_type->linear_peptide Linear Peptide protected_fragment Protected Peptide Fragment synthesis_type->protected_fragment Protected Fragment side_chain_mod On-Resin Side-Chain Modification/Cyclization synthesis_type->side_chain_mod Modification use_otbu Use Fmoc-Glu(OtBu)-OH linear_peptide->use_otbu use_bzl Use Fmoc-Glu(OBzl)-OH protected_fragment->use_bzl use_oall Use Fmoc-Glu(OAll)-OH side_chain_mod->use_oall cleavage_consideration_otbu Global Cleavage with TFA use_otbu->cleavage_consideration_otbu cleavage_consideration_bzl Cleavage via Hydrogenation or Strong Acid (HF) use_bzl->cleavage_consideration_bzl cleavage_consideration_oall Selective Cleavage with Pd(0) catalyst use_oall->cleavage_consideration_oall end End: Proceed with Synthesis cleavage_consideration_bzl->end cleavage_consideration_oall->end cleavage_consideration_otbu->end

Decision workflow for selecting a glutamic acid protecting group.

References

Safety Operating Guide

Navigating the Safe Disposal of H-Glu(OBzl)-OBzl.HCl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like L-Glutamic acid dibenzyl ester hydrochloride (H-Glu(OBzl)-OBzl.HCl) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with standard safety protocols.

Core Safety and Disposal Principles

Disposal of this compound, as with many laboratory chemicals, is governed by federal, state, and local environmental control regulations.[1][2] A cardinal rule is to avoid introducing the product into drains, which could have untold environmental consequences.[1] In the event of a spill, the immediate priority is to contain the substance. For both small and large spills, the recommended procedure is to sweep up the solid material and place it into a suitable, sealed container for disposal.[1][2] It is imperative to avoid the formation of dust during this process.[1]

Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye protection, should be worn when handling this compound to prevent skin and eye contact.[1][3]

Quantitative Data Summary

ParameterGuidelineSource
Spill Containment Sweep up and shovel into suitable containers for disposal.[1][2]
Waste Container Use a designated, clean, dry, and sealable container labeled as "Hazardous Waste" with the chemical name.[3]
Environmental Precautions Do not allow the product to enter drains.[1]
Personal Protective Equipment Use personal protective equipment, including gloves, safety glasses, and protective clothing.[1][3]
Disposal Method Dispose of waste through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3]

Experimental Protocols

Currently, there are no standardized experimental protocols for the in-laboratory neutralization or treatment of this compound prior to disposal. The universally recommended procedure is to transfer the chemical waste to a licensed and authorized hazardous waste facility for proper management.[4][5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal. This visual guide is intended to provide a clear, at-a-glance understanding of the necessary steps.

Figure 1. Disposal Workflow for this compound node_start Waste Generation (this compound) node_characterize Characterize Waste (Pure solid or contaminated material?) node_start->node_characterize node_container Select & Label Container (Clean, dry, sealed, labeled) node_characterize->node_container node_store Store in Designated Area (Secure, away from incompatibles) node_container->node_store node_request Submit Waste Pickup Request (Follow institutional EHS procedures) node_store->node_request node_disposal Professional Disposal (Licensed hazardous waste facility) node_request->node_disposal

Disposal Workflow for this compound

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Determine if the waste is pure, unused this compound or contaminated materials (e.g., paper towels, gloves).

    • Segregate the this compound waste from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Containerization :

    • Choose a clean, dry, and chemically compatible container with a secure lid. For solid waste, a wide-mouth plastic or glass container is suitable.[6]

    • Clearly label the container with the full chemical name ("this compound" or "L-Glutamic acid dibenzyl ester hydrochloride"), the quantity of waste, the date of accumulation, and the appropriate hazard class.[3][6]

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[6]

  • Disposal Request :

    • Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[6]

    • Follow their specific procedures for scheduling a pickup.[6]

  • Final Disposal :

    • The collected waste must be disposed of through a licensed professional waste disposal service.[5] These services are equipped to handle chemical waste in accordance with all applicable regulations.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling H-Glu(OBzl)-OBzl.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-Glu(OBzl)-OBzl.HCl. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Chemical Identifier:

  • Name: this compound

  • Synonym: L-Glutamic acid dibenzyl ester hydrochloride

  • CAS Number: 4561-10-8

While specific hazard data for this compound is not fully detailed in all safety data sheets, a conservative approach based on its chemical structure and related compounds is recommended. The primary concerns involve potential irritation upon contact and the risks associated with inhaling fine dust particles. Hazardous decomposition under fire conditions may produce oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the required protective gear for handling this compound.

Protection Type Required Equipment Specifications & Use Case
Eye Protection Safety GogglesMust be splash-proof and conform to EN166 or NIOSH standards. Required for all handling procedures.
Hand Protection Nitrile GlovesStandard laboratory gloves. Check for tears before use and wash hands after removal.
Respiratory Protection Dust Mask/RespiratorUse a NIOSH-approved N95 or P1 dust mask where dust formation is possible. For large spills or poor ventilation, a certified respirator is necessary.[1][2]
Body Protection Laboratory CoatA standard, full-sleeved lab coat is required. For large quantities or spill cleanup, a full suit may be necessary.[1]
Foot Protection Closed-toe ShoesRequired in all laboratory settings. Boots are recommended for spill response.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to prevent contamination and accidental exposure.

  • Preparation:

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling the Compound:

    • Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[2]

    • Avoid direct contact with skin and eyes.[2]

    • When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2]

    • Some sources recommend refrigeration; do not store above 5°C (41°F).[1]

    • Keep away from strong oxidizing agents, heat, and sources of ignition.[1]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is mandatory.

Spill Response:

  • Small Spills:

    • Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated waste container.[1][2]

    • Clean the spill area with appropriate cleaning agents.

  • Large Spills:

    • Evacuate the immediate area.

    • Use a shovel to place the material into a suitable container for disposal.[1]

    • A self-contained breathing apparatus may be necessary to avoid inhalation.[1]

    • Prevent the spilled product from entering drains.[2]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. Seek medical attention if breathing becomes difficult.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal:

  • All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[1][2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures prep_area Prepare Work Area (Fume Hood) check_ppe Inspect & Don PPE weigh Weigh/Transfer Compound (Minimize Dust) prep_area->weigh Proceed if Safe spill_kit Verify Spill Kit Accessibility use Perform Experimental Procedure spill Spill Detected weigh->spill store Store Securely (Cool, Dry, Sealed) decontaminate Decontaminate Work Area & Equipment use->decontaminate Procedure Complete exposure Personnel Exposure use->exposure dispose_waste Dispose of Contaminated Waste & PPE remove_ppe Remove PPE & Wash Hands spill_response Execute Spill Response Protocol spill->spill_response Activate first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Activate

Caption: Workflow for the safe handling of this compound.

References

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